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  • Product: N,N-[Iminobis(trimethylene)]bis-D-gluconamide
  • CAS: 86303-20-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Abstract This technical guide provides a comprehensive overview of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a complex diamide derived from the renewable resource D-gluconic acid and the polyamine bis(3-aminopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a complex diamide derived from the renewable resource D-gluconic acid and the polyamine bis(3-aminopropyl)amine. While specific literature on this exact molecule is sparse, this document synthesizes information based on the well-established chemistry of its constituent parts: D-gluconamides and polyamines. This guide will cover the molecule's inferred physicochemical properties, a proposed synthetic pathway, potential applications, and detailed experimental protocols. The structure of this molecule, featuring a hydrophilic, polyhydroxylated periphery and a flexible polyamine core, suggests significant potential in chelation, polymer science, and biomedical applications. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in novel, bio-based functional molecules.

Introduction and Core Concepts

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a polyfunctional molecule that merges the biocompatibility and high water-solubility of gluconate derivatives with the versatile reactivity of polyamines. The core structure consists of two D-gluconamide units, each derived from D-gluconic acid, linked to the primary amine groups of a bis(3-aminopropyl)amine (also known as 3,3'-iminobis(propylamine) or dipropylenetriamine) backbone.

The D-gluconamide portion provides a linear chain of five hydroxyl groups, conferring significant hydrophilicity and creating multiple sites for hydrogen bonding. This extensive hydrogen-bonding capability is a known characteristic of gluconamide derivatives and can lead to the formation of supramolecular gels in certain solvents.[1][2] The polyamine core, with its central secondary amine, offers a flexible and basic linker that can be protonated or further functionalized.

The combination of these two moieties results in a molecule with a unique amphiphilic character, possessing a highly polar "head" region (the two gluconamide arms) and a less polar, flexible "tail" (the propylene linker). This structure is analogous to some poly(amidoamine)s (PAAs), a class of polymers known for their biocompatibility and potential in biomedical fields.[3][4][5]

Significance and Rationale

The scientific interest in molecules like N,N-[Iminobis(trimethylene)]bis-D-gluconamide stems from several key drivers:

  • Bio-based Origins: The D-gluconic acid precursor is readily derived from the oxidation of glucose, a renewable resource.[6] This aligns with the growing demand for sustainable and "green" chemistry in polymer and material science.[7][8]

  • Biocompatibility: Gluconates and related sugars are generally well-tolerated in biological systems.[9] This suggests that derivatives like this bis-gluconamide could be suitable for biomedical applications, such as drug delivery or as excipients in pharmaceutical formulations.

  • Chelating Properties: The multiple hydroxyl and amide groups, in conjunction with the amine backbone, create a polydentate ligand capable of forming stable complexes with metal ions.[6][10] Gluconates are well-known chelating agents, used to sequester metal ions in various industries.[6][9][11] This property is critical in applications ranging from preventing metal-catalyzed degradation in formulations to modulating the activity of metalloenzymes.[10]

  • Polymer Building Block: The presence of a secondary amine in the core allows this molecule to serve as a monomer for the synthesis of more complex polymers, such as poly(amidoamine)s, which have applications in gene therapy and drug delivery.[4][5]

Physicochemical Properties and Characterization

Inferred Physicochemical Properties
PropertyInferred Value/CharacteristicRationale & Supporting Evidence
Molecular Formula C₁₈H₃₉N₃O₁₂Derived from the chemical structure.
Molecular Weight 489.52 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid or viscous liquid.Based on related gluconamides and polyamines.[12][13][14]
Solubility High solubility in water and polar protic solvents (e.g., ethanol, methanol). Low solubility in nonpolar solvents.The ten hydroxyl groups and two amide linkages from the gluconamide moieties will dominate the solubility profile, making the molecule highly hydrophilic. Gluconamides are noted for their water solubility.[15]
Hygroscopicity Expected to be hygroscopic.The high density of hydroxyl and amine groups will readily attract and retain water molecules from the atmosphere.
Chelating Ability Expected to be a moderate to strong chelating agent for di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺).Gluconic acid and its salts are effective chelating agents.[6] The combination of hydroxyls, amides, and the central amine provides multiple coordination sites.[10][11]
pKa Multiple pKa values are expected due to the secondary and protonated primary amines.The central secondary amine will have a distinct pKa, and the terminal gluconamide groups may influence the overall basicity. The parent amine, bis(3-aminopropyl)amine, has multiple dissociation constants.[12]
Thermal Stability Moderate. Decomposition is likely to occur at elevated temperatures.Amide bonds are generally stable, but the polyhydroxy nature may lead to dehydration and caramelization at high temperatures, similar to sugars.
Spectroscopic and Analytical Characterization

For researchers synthesizing this compound, the following analytical techniques would be essential for structural verification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the gluconamide chain (in the ~3.5-4.5 ppm range), the methylene protons of the trimethylene linker, and the N-H protons.

    • ¹³C NMR: Would confirm the presence of the carbonyl carbon of the amide, the carbons of the gluconate backbone, and the carbons of the polyamine linker.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), N-H stretches (also in the ~3300 cm⁻¹ region), a strong C=O stretch for the amide I band (~1640 cm⁻¹), and an N-H bend for the amide II band (~1550 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) would be used to confirm the exact molecular weight and elemental composition.

  • Elemental Analysis: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen, confirming the empirical formula.

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the aminolysis of D-glucono-δ-lactone with bis(3-aminopropyl)amine. This reaction is a well-established method for forming gluconamides from amines and does not require protection of the hydroxyl groups.[14][15][16]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amine groups of bis(3-aminopropyl)amine act as nucleophiles, attacking the electrophilic carbonyl carbon of the D-glucono-δ-lactone ring. This leads to the opening of the lactone ring and the formation of a stable amide bond. The reaction is typically carried out in a polar solvent like water or methanol.

Visualized Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 D-Glucono-δ-lactone (2 eq.) Solvent Solvent System (e.g., Methanol or Water) R1->Solvent R2 Bis(3-aminopropyl)amine (1 eq.) R2->Solvent Reaction Stir at Controlled Temp. (e.g., 50-60°C) Solvent->Reaction Mixture Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Sampling Evaporation Solvent Evaporation Reaction->Evaporation Completed Reaction Monitoring->Reaction Check Completion Purification Recrystallization or Chromatography Evaporation->Purification Drying Drying under Vacuum Purification->Drying Product N,N-[Iminobis(trimethylene)] bis-D-gluconamide Drying->Product

Caption: Proposed workflow for the synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Detailed Experimental Protocol

Materials:

  • D-Glucono-δ-lactone (GDL) (CAS: 90-80-2)

  • Bis(3-aminopropyl)amine (CAS: 56-18-8)[17]

  • Methanol (ACS grade)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve bis(3-aminopropyl)amine (e.g., 0.1 mol, 13.12 g) in 100 mL of methanol. Stir until fully dissolved.

  • Addition of GDL: To the stirred amine solution, add D-Glucono-δ-lactone (e.g., 0.2 mol, 35.63 g) portion-wise over 15-20 minutes. The addition may be slightly exothermic.

    • Causality Note: A 2:1 molar ratio of GDL to the diamine is crucial to ensure the formation of the bis-amide rather than a mono-amide or oligomeric products. Methanol is a suitable solvent as it dissolves both reactants and does not interfere with the reaction.[14]

  • Reaction Conditions: Fit the flask with a condenser and heat the mixture to 50-60°C with continuous stirring.

    • Causality Note: Gentle heating accelerates the rate of aminolysis. Temperatures above this are generally unnecessary and could lead to side reactions.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-10 hours, indicated by the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Attempting to recrystallize from an ethanol/water mixture or by precipitating the product from the concentrated methanolic solution by adding a non-solvent like acetone or isopropanol are common methods.

  • Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent (e.g., acetone), and dry under vacuum at 40°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using NMR, FTIR, and MS as described in Section 2.2.

Potential Applications and Future Directions

The unique structure of N,N-[Iminobis(trimethylene)]bis-D-gluconamide suggests its utility in several advanced applications.

Chelation and Sequestration

With its polydentate structure, the molecule is a prime candidate for use as a chelating agent.

  • Pharmaceutical Formulations: It can be used as an excipient to stabilize drug formulations by sequestering trace metal ions that can catalyze oxidative degradation. Its bio-based nature makes it an attractive alternative to traditional agents like EDTA.[10]

  • Cosmetics and Personal Care: In products like shampoos and lotions, it can act as a water softener and improve product stability. Gluconamide derivatives are already explored in hair care for their ability to interact with keratin fibers.[1][2]

  • Industrial Applications: It could be used in industrial cleaning, water treatment, and agriculture to deliver micronutrients to plants by forming soluble metal chelates.[9]

Biomedical and Drug Development

The poly(amidoamine) character and biocompatibility open doors for more advanced biomedical uses.

  • Drug Delivery: The molecule could be used as a foundation for building larger, more complex drug delivery systems. The secondary amine provides a point for further chemical modification, allowing for the attachment of targeting ligands or therapeutic agents.

  • Gene Delivery: Cationic polymers are used to condense nucleic acids for gene-based therapies.[5] While this molecule itself is not highly cationic at physiological pH, it could be a building block for cationic polymers (e.g., by quaternizing the amines) designed for this purpose.

  • Biomaterials: The molecule's ability to form extensive hydrogen bonds suggests it could be used to create hydrogels, potentially for wound dressing or tissue engineering applications.[17]

Logical Pathway for Application Development

G cluster_prop Core Properties cluster_app Primary Applications cluster_adv Advanced Applications Core N,N-[Iminobis(trimethylene)] bis-D-gluconamide P1 Chelation Core->P1 P2 Biocompatibility Core->P2 P3 Polyfunctionality (OH, NH groups) Core->P3 A1 Stabilizer / Excipient (Pharma, Cosmetics) P1->A1 A2 Micronutrient Delivery (Agriculture) P1->A2 P2->A1 B1 Drug Delivery Systems P2->B1 A3 Monomer for Polymers P3->A3 A3->B1 B2 Hydrogel Formation A3->B2 B3 Gene Delivery Vectors A3->B3

Caption: Logical progression from core properties to advanced applications.

Conclusion

N,N-[Iminobis(trimethylene)]bis-D-gluconamide represents a fascinating and potentially highly useful molecule at the intersection of green chemistry, polymer science, and biomedicine. By leveraging the well-understood reactivity of D-glucono-δ-lactone and bis(3-aminopropyl)amine, a straightforward and scalable synthesis can be proposed. Its inferred properties—high water solubility, excellent chelating ability, and biocompatibility—make it a versatile platform for a wide range of applications, from a simple but effective stabilizing agent to a foundational monomer for sophisticated drug delivery systems. Further research is warranted to experimentally validate the properties and explore the full potential of this promising bio-based molecule.

References

  • Ataman Kimya. BIS(3-AMINOPROPYL)DODECYLAMINE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5942, Bis(3-aminopropyl)amine.
  • Benchchem. Bis(3-aminopropyl)amine | 56-18-8.
  • ECHEMI. 56-18-8, Bis(3-aminopropyl)amine Formula.
  • Sigma-Aldrich. Bis(3-aminopropyl)amine 98 | 56-18-8.
  • ResearchGate. Synthesis and Characterization of Glucosamide Surfactant.
  • Mülhaupt, R. Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. 2016.
  • Steed, J. W., et al. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. Crystal Growth & Design. 2022.
  • ResearchGate. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care.
  • Hennink, W. E., et al. Improved synthesis strategy of poly(amidoamine)s for biomedical applications: catalysis by "green" biocompatible earth alkaline metal salts. PubMed. 2011.
  • ACS Publications. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. Crystal Growth & Design. 2022.
  • ResearchGate. Synthesis and application of poly(amidoamine) functional biomedical materials in the field of biomedicine over the past decade.
  • PubMed. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care.
  • PubMed. [STUDIES ON D-GLUCURONAMIDE AND RELATED COMPOUNDS. VII. ON THE REACTION OF D-GLUCURONOLACTONE WITH ALIPHATIC AMINES]. Yakugaku Zasshi. 1965.
  • Google Patents. Amides of d-gluconic acid. US1901565A.
  • ResearchGate. Synthesis and properties of a glucono-δ-lactone-modified silicone surfactant from high-amine-value amodimethicone.
  • Research Publish Journals. Use of Renewable Resources for Polymer Synthesis. International Journal of Life Sciences Research. 2018.
  • Royal Society of Chemistry. An improved synthesis of poly(amidoamine)s for complexation with self-amplifying RNA and effective transfection. Polymer Chemistry. 2020.
  • JIAAN BIOTECH. CHELATING GLUCONATES.
  • MDPI. Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. Molecules. 2022.
  • Megazyme. D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE.
  • Chemists Corner. Glucono-δ-lactone as chelating agent. 2018.
  • Neher, E., et al. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method. The Journal of Physiology. 2014.
  • Google Patents. Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. CN102838490B.
  • Patsnap Synapse. What is the mechanism of Sodium Gluconate?. 2024.
  • Benchchem. An In-depth Technical Guide to L-Glutamic Acid-Derived Chelating Agents.
  • ChemicalBook. N,N'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE | 4605-14-5.
  • MDPI. Synthesis of N,N-Dimethylaminopropyl Derivative of A Blood Sugar Antigen. Molecules. 2025.
  • SIELC Technologies. N,N'-Bis(3-aminopropyl)-1,3-propanediamine. 2004.
  • PubMed. Synthesis of 3-aminopropyl glycoside of branched β-(1 → 3)-d-glucooctaoside. Carbohydrate Research. 2016.

Sources

Exploratory

N,N-[Iminobis(trimethylene)]bis-D-gluconamide: A Comprehensive Technical Guide on Properties, Self-Assembly, and Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the rapidly evolving fields of supramolecular chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the rapidly evolving fields of supramolecular chemistry and bioconjugation, N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS: 86303-20-0) has emerged as a highly versatile, non-ionic to weakly cationic amphiphilic building block[1]. Characterized by a central secondary amine flanked by two flexible trimethylene spacers and terminated with highly hydroxylated D-gluconamide headgroups, this molecule bridges the gap between traditional chelating agents and advanced low-molecular-weight gelators (LMWGs)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical architecture of this compound, explore the thermodynamic causality behind its self-assembly and chelation capabilities, and provide self-validating experimental protocols for its synthesis and application in hydrogelation.

Physicochemical Profiling & Molecular Architecture

The unique properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide stem directly from its molecular topology. The presence of ten hydroxyl groups and two amide bonds renders the molecule exceptionally hydrophilic, while the central iminobis(trimethylene) core (derived from dipropylenetriamine) provides crucial structural flexibility[3][4].

Table 1: Core Chemical Specifications
PropertyValue / Description
Chemical Name N,N-[Iminobis(trimethylene)]bis-D-gluconamide
CAS Registry Number 86303-20-0
Molecular Formula C₁₈H₃₇N₃O₁₂
Molecular Weight 487.5 g/mol
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propylamino]propyl]hexanamide
Functional Groups 1x Secondary Amine, 2x Amides, 10x Hydroxyls
Primary Utility Chiral building block, supramolecular gelator, hydrophilic spacer, multidentate ligand

Data synthesized from Fisher Scientific and ChemWhat analytical standards[5][6].

Structural Causality

The trimethylene ( −CH2​−CH2​−CH2​− ) linkers are not arbitrary. Compared to shorter ethylene linkers, the 3-carbon chain provides the optimal spatial geometry to prevent steric clash between the bulky, heavily hydrated gluconamide headgroups. This flexibility is the thermodynamic prerequisite that allows the molecule to either fold around a central metal ion during chelation or extend outward to form intermolecular hydrogen-bonded networks during self-assembly[7][2].

Mechanisms of Action: Self-Assembly & Chelation

The utility of this bis-gluconamide derivative is bifurcated into two primary mechanistic pathways: Supramolecular Self-Assembly and Metal Ion Chelation .

Pathway Lactone D-Glucono-1,5-lactone Amidation Amidation (Methanol) Lactone->Amidation Amine Dipropylenetriamine Amine->Amidation Target N,N-[Iminobis(trimethylene)]bis-D-gluconamide Amidation->Target Hbond Hydrogen Bonding Target->Hbond Chelation Metal Chelation Target->Chelation Gel Supramolecular Hydrogel Hbond->Gel Complex Chiral Metal Complex Chelation->Complex

Fig 1: Synthesis and supramolecular application pathways of the bis-D-gluconamide derivative.

A. Hydrogen-Bonded Supramolecular Networks

Bis-gluconamides are renowned low-molecular-weight gelators[7][8]. In aqueous or mixed-solvent systems, the highly directional hydrogen bonds formed by the amide (−NH−C=O) and hydroxyl (−OH) groups drive the molecules to stack into 1D nanofibrils. As these fibrils elongate, they entangle to form a 3D matrix capable of immobilizing thousands of times their own weight in solvent, resulting in a stable hydrogel[7][9].

B. Multidentate Ligand Capabilities

The molecule acts as a powerful chelator. The central secondary amine (which can coordinate via its nitrogen lone pair) works in concert with the adjacent amide oxygens and hydroxyl groups to wrap around transition metals (e.g., Pd²⁺, Pt²⁺) or lanthanides (e.g., Gd³⁺). This creates highly stable, water-soluble chiral metal complexes utilized in catalysis and magnetic resonance imaging (MRI) contrast agent development[7][2].

Applications in Drug Development & Materials Science

  • 3D Cell Culture Matrices: Because the self-assembly of bis-gluconamides relies purely on non-covalent interactions, the resulting hydrogels are shear-thinning and thermoreversible. This allows for the encapsulation of live cells or biologics without the use of toxic chemical crosslinkers[8][10].

  • Hydrophilic Spacers in Bioconjugation: In antibody-drug conjugates (ADCs) or nanoparticle stabilization, the extreme hydrophilicity of the ten hydroxyl groups prevents non-specific protein binding and increases the systemic circulation time of the conjugate[3][4].

  • Asymmetric Synthesis: The stereocenters preserved from the D-gluconic acid precursors provide a chiral environment when complexed with transition metals, enabling enantioselective catalytic transformations[2][11].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined.

Protocol 1: Synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

This protocol utilizes a direct amidation approach, avoiding complex protection/deprotection steps[4].

Reagents:

  • D-Glucono-1,5-lactone (2.05 equivalents)

  • Dipropylenetriamine (bis(3-aminopropyl)amine) (1.0 equivalent)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of dipropylenetriamine in anhydrous methanol under a nitrogen atmosphere. Heat the solution to a gentle reflux (approx. 65°C).

  • Addition: Slowly add 2.05 eq of D-glucono-1,5-lactone in small portions over 30 minutes.

    • Causality: Gradual addition prevents uncontrolled exothermic spikes and minimizes the formation of polymeric side-products. The slight excess of lactone ensures complete conversion of the primary amines.

  • Reaction: Maintain reflux for 3 to 4 hours.

  • In Situ Crystallization: As the bis-D-gluconamide forms, the solution will become cloudy, and a white precipitate will form.

    • Causality: While the starting materials are soluble in methanol, the highly polar product is not. This spontaneous precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as an automatic purification step.

  • Isolation: Cool the mixture to 0°C, filter the white precipitate under vacuum, and wash sequentially with cold methanol and diethyl ether. Dry under high vacuum to yield the pure product.

Protocol 2: Preparation of a Supramolecular Hydrogel

Reagents:

  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide (Gelator)

  • Deionized Water (Milli-Q)

Step-by-Step Methodology:

  • Suspension: Add 2-5% (w/v) of the synthesized bis-D-gluconamide to a glass vial containing deionized water.

  • Thermal Disruption: Seal the vial and heat to 80°C–90°C using a water bath or heat block until a completely clear, isotropic solution is formed.

    • Causality: Thermal energy is required to break the robust intermolecular hydrogen bonds of the solid crystalline state, allowing the amphiphile to fully solvate.

  • Controlled Assembly: Remove the vial from the heat source and allow it to cool to room temperature (20°C–25°C) undisturbed on a benchtop.

    • Causality: Rapid quenching (e.g., in an ice bath) forces amorphous precipitation. Slow, undisturbed cooling provides the thermodynamic environment necessary for the highly directional amide and hydroxyl groups to re-associate into ordered 1D nanofibrils, which subsequently entangle to trap the water matrix.

  • Validation: Invert the vial. A successful supramolecular hydrogel is self-supporting and will not flow under its own weight.

Conclusion

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS: 86303-20-0) represents a masterclass in rational molecular design. By combining the multidentate coordination ability of a polyamine core with the extreme hydrophilicity and hydrogen-bonding capacity of D-gluconic acid, researchers are provided with a tool that transcends traditional chemical boundaries. Whether deployed as a chiral ligand, a hydrophilic bioconjugation spacer, or a supramolecular gelator, understanding the thermodynamic causality behind its behavior is the key to unlocking its full potential in advanced applications.

References

  • Fisher Scientific. N,N-[Iminobis(trimethylene)]bis-D-gluconamide, TRC - Product Specifications & Applications.[Link]

  • ChemWhat. N,N-[Iminobis(trimethylene)]bis-D-gluconamide CAS#: 86303-20-0 Chemical Properties.[Link]

  • Royal Society of Chemistry (RSC). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications (2020).[Link]

  • American Chemical Society (ACS). Direct Amidation of Aldoses and Decarboxylative Amidation of α-Keto Acids: An Efficient Conjugation Method for Unprotected Carbohydrate Molecules. The Journal of Organic Chemistry (2009).[Link]

  • University of Groningen / CORE. Low Molecular Weight Gelators for Organic Solvents.[Link]

Sources

Foundational

molecular structure of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide Executive Summary N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a complex bifunctional molecule ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Executive Summary

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a complex bifunctional molecule characterized by two D-gluconamide moieties linked by a flexible secondary amine-containing spacer. Its structure, rich in hydroxyl and amide groups, suggests significant potential in pharmaceutical and biomedical applications. The D-gluconamide units impart high water solubility and chirality, while the central iminobis(trimethylene) linker provides flexibility and a site for metal coordination. This guide provides a comprehensive analysis of its molecular structure, proposes a robust synthetic pathway, outlines detailed analytical characterization protocols, and explores its potential applications in drug development, serving as a foundational resource for researchers in the field.

Molecular Structure and Chemical Properties

The name N,N-[Iminobis(trimethylene)]bis-D-gluconamide systematically describes its constituent parts:

  • D-gluconamide: An amide derivative of D-gluconic acid, a sugar acid. This polyhydroxylated, linear chain is responsible for the molecule's high polarity and chirality.

  • Iminobis(trimethylene): A central linker also known as bis(3-aminopropyl)amine. It consists of a secondary amine to which two trimethylene (-CH₂CH₂CH₂-) chains are attached.

The molecule is symmetrical, with two D-gluconamide units attached to the primary amine groups of the linker.

Chemical Identifiers
IdentifierValue
CAS Number 86303-20-0[1][2]
Molecular Formula C₁₈H₃₇N₃O₁₂[1][3]
Molecular Weight 487.50 g/mol [2][3]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propylamino]propyl]hexanamide[2]
SMILES OCC(=O)NCCCNCCCNC(=O)CO[2]
InChI InChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1[2]
Key Structural Features and Their Implications
  • High Density of Hydroxyl Groups: The ten hydroxyl groups from the two gluconamide tails make the molecule highly hydrophilic, predicting excellent water solubility. This is a desirable property for drug candidates and delivery vehicles, as it can improve bioavailability.[4]

  • Amide Bonds: The two amide linkages are stable and provide hydrogen bond donor and acceptor sites. This contributes to the molecule's ability to form extensive hydrogen-bonded networks, which can lead to the formation of gels or other supramolecular structures.[5][6]

  • Flexible Linker: The trimethylene chains and the central secondary amine give the molecule significant conformational flexibility. This allows the two gluconamide arms to orient themselves in various ways, which can be important for binding to biological targets or for chelating metal ions.

  • Chirality: The molecule is chiral due to the D-gluconamide moieties. This stereospecificity is crucial in drug development, as different enantiomers can have vastly different biological activities.

  • Chelating Potential: The central secondary amine and the adjacent primary amines of the linker, along with the numerous hydroxyl and amide oxygen atoms, create a polydentate ligand. This structure suggests a strong potential for coordinating with metal ions, making it a candidate for applications in chelation therapy or as a metal-sequestering agent.[7]

Synthesis and Purification

A logical and efficient synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the aminolysis of D-glucono-δ-lactone with bis(3-aminopropyl)amine. This approach is common for the synthesis of gluconamides.[8]

Proposed Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the primary amine groups of bis(3-aminopropyl)amine on the carbonyl carbon of two equivalents of D-glucono-δ-lactone, leading to the opening of the lactone ring to form the desired bis-amide.

G cluster_reactants Reactants cluster_process Process cluster_product Product A D-Glucono-δ-lactone (2 equiv.) D Stir at room temperature (24-48 hours) A->D B Bis(3-aminopropyl)amine (1 equiv.) B->D C Methanol (Solvent) C->D E N,N-[Iminobis(trimethylene)]bis-D-gluconamide (Precipitate) D->E G cluster_core Core Molecule cluster_applications Potential Applications A N,N-[Iminobis(trimethylene)] bis-D-gluconamide B Drug Delivery Vehicle (Hydrophilic Carrier) A->B High Solubility & Biocompatibility C Chelation Therapy (Metal Ion Sequestration) A->C Polydentate Ligand Structure D Bioactive Scaffold (Functionalization Site) A->D Reactive Amine & Hydroxyl Groups

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Exploratory

An In-Depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide and its Analogs: Properties, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a complex bis-amide compound. Given the limited direct literature on this specific molecule, this document leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a complex bis-amide compound. Given the limited direct literature on this specific molecule, this document leverages data from its closely related and well-characterized analogs, particularly the non-ionic detergent Deoxy-BigCHAP, to provide a thorough understanding of its probable characteristics and applications for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a polyhydroxylated bis-amide. Its structure features two D-gluconamide moieties linked by an iminobis(trimethylene) spacer. This unique architecture, combining hydrophilic sugar-derived head groups with a flexible linker, suggests its potential utility in various biochemical and pharmaceutical applications.

Synonyms and Nomenclature:

While specific synonyms for N,N-[Iminobis(trimethylene)]bis-D-gluconamide are not widely documented due to its novelty, understanding the nomenclature of its constituent parts is crucial. The name clearly indicates a central secondary amine (imino) linked to two D-gluconamide groups via three-carbon (trimethylene) chains.

A closely related and commercially available analog is N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide , commonly known as Deoxy-BigCHAP . This compound shares the same bis(D-gluconamido)propyl structure but is appended to a hydrophobic deoxycholamide group instead of a simpler iminobis(trimethylene) linker. Much of the understanding of the potential applications of N,N-[Iminobis(trimethylene)]bis-D-gluconamide is inferred from the properties of Deoxy-BigCHAP and its parent compound, BIGCHAP.

Key Chemical Identifiers:

IdentifierValue
Chemical Name N,N-[Iminobis(trimethylene)]bis-D-gluconamide
CAS Number 86303-20-0[1]
Molecular Formula C18H37N3O12[1]
Molecular Weight 487.50 g/mol [1]

Physicochemical Properties and Rationale for Use

The molecular structure of N,N-[Iminobis(trimethylene)]bis-D-gluconamide strongly suggests its classification as a non-ionic surfactant or amphiphile. The two polyhydroxylated D-gluconamide heads provide significant hydrophilicity, while the hydrocarbon backbone of the iminobis(trimethylene) linker imparts a degree of lipophilicity. This amphipathic nature is the primary driver of its potential applications.

Inferred Physicochemical Properties (based on analogs):

PropertyAnticipated CharacteristicRationale and Significance
Classification Non-ionic SurfactantThe absence of a charged group in the molecule prevents interference with charged biomolecules and makes it suitable for techniques like ion-exchange chromatography.
Critical Micelle Concentration (CMC) Relatively HighAnalogs like Deoxy-BigCHAP have a high CMC (1.4 mM)[2]. A high CMC is advantageous as it allows for the easy removal of the detergent from protein solutions by dialysis.
UV Absorbance LowThe absence of aromatic rings in the structure means it is unlikely to absorb significantly in the UV range, making it compatible with protein quantification assays that rely on UV spectroscopy[2].
Solubility Water SolubleThe multiple hydroxyl groups of the gluconamide moieties are expected to confer good water solubility.

Synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide: A Proposed Protocol

The synthesis of N,N-dialkyl-D-gluconamides is typically achieved through the aminolysis of D-glucono-δ-lactone, a commercially available and stable cyclic ester of D-gluconic acid[1][3]. This reaction is generally efficient and proceeds under mild conditions. The following is a detailed, proposed protocol for the synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Synthetic Pathway Overview

The synthesis involves the nucleophilic attack of the primary amine groups of bis(3-aminopropyl)amine on the carbonyl carbon of two equivalents of D-glucono-δ-lactone, leading to the opening of the lactone rings to form the desired bis-amide.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product D-glucono-delta-lactone D-glucono-δ-lactone (2 eq.) Reaction Solvent (e.g., Methanol) Room Temperature D-glucono-delta-lactone->Reaction Diamine Bis(3-aminopropyl)amine (1 eq.) Diamine->Reaction Product N,N-[Iminobis(trimethylene)]bis-D-gluconamide Reaction->Product Aminolysis

Caption: Synthetic pathway for N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Detailed Experimental Protocol

Materials:

  • D-glucono-δ-lactone (2.0 equivalents)

  • Bis(3-aminopropyl)amine (1.0 equivalent)

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Amine: In a clean, dry round-bottom flask under an inert atmosphere, dissolve bis(3-aminopropyl)amine (1.0 equivalent) in anhydrous methanol with stirring.

  • Addition of Lactone: To the stirred solution of the diamine, add D-glucono-δ-lactone (2.0 equivalents) portion-wise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the amide bonds and the overall structure.

Applications in Research and Drug Development

Based on the properties of its analogs, N,N-[Iminobis(trimethylene)]bis-D-gluconamide is anticipated to be a valuable tool in several areas of life science research.

Solubilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Non-ionic detergents are essential for extracting these proteins from the lipid bilayer in a folded and active state.

Membrane_Protein_Solubilization cluster_membrane Cell Membrane cluster_detergent Detergent Addition cluster_micelle Solubilized Protein Protein Membrane Protein Lipid1 Lipid SolubilizedProtein Protein-Detergent Micelle Protein->SolubilizedProtein Solubilization Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Detergent N,N-[Iminobis(trimethylene)] bis-D-gluconamide Detergent->SolubilizedProtein

Caption: Workflow for membrane protein solubilization using a non-ionic detergent.

The gentle, non-denaturing properties expected of N,N-[Iminobis(trimethylene)]bis-D-gluconamide make it a promising candidate for such applications. Its non-ionic nature would be particularly beneficial for downstream applications such as:

  • Structural Biology: Solubilizing membrane proteins for X-ray crystallography or cryo-electron microscopy.

  • Biochemical Assays: Maintaining the native conformation and activity of membrane-bound enzymes and receptors for functional studies[2].

  • Proteomics: The use of non-ionic surfactants is a common strategy to enrich the soluble proteome with membrane proteins for analysis by mass spectrometry[4][5].

Drug Delivery and Formulation

The amphiphilic nature of this compound could be exploited in drug delivery systems. Its ability to form micelles in aqueous solutions could enable the encapsulation of poorly water-soluble drugs, enhancing their bioavailability. The biocompatibility of sugar-based surfactants is often higher than that of other types of surfactants, making them attractive for pharmaceutical formulations.

Potential in Diagnostics

Analogs like Deoxy-BigCHAP are used to solubilize chromophores and stabilize enzymes in diagnostic assays[2]. The non-interfering properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide could make it a suitable component in various diagnostic kits where maintaining the stability and activity of biological reagents is critical.

Conclusion and Future Perspectives

N,N-[Iminobis(trimethylene)]bis-D-gluconamide represents a potentially valuable, yet under-explored, non-ionic surfactant. By drawing parallels with its well-studied analog, Deoxy-BigCHAP, we can anticipate its utility in the solubilization of membrane proteins for structural and functional studies, as well as in drug formulation and diagnostics. The straightforward synthesis from readily available starting materials makes it an accessible tool for researchers. Further investigation into its specific physicochemical properties and a direct comparison of its performance against established detergents are warranted to fully realize its potential in advancing biochemical and pharmaceutical research.

References

  • ChemWhat. N,N-[Iminobis(trimethylene)]bis-D-gluconamide CAS#: 86303-20-0. Available from: [Link]

  • Berlin, E., Lizano-Fallas, V., del Amor, A. C., Fresnedo, O., & Cristobal, S. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Journal of Proteome Research, 22(3), 889-901.
  • bioRxiv. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. Available from: [Link]

  • ACS Publications. (2008). Properties of New Glucamide Surfactants. Langmuir, 24(12), 6063-6070.
  • Dojindo Molecular Technologies, Inc. Detergent deoxy-BIGCHAP | CAS 86303-23-3. Available from: [Link]

Sources

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Deoxy-BIGCHAP: Properties and Applications in Membrane Protein Research This guide provides an in-depth analysis of Deoxy-BIGCHAP, a non-ionic detergent pivotal for the study of membrane pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Deoxy-BIGCHAP: Properties and Applications in Membrane Protein Research

This guide provides an in-depth analysis of Deoxy-BIGCHAP, a non-ionic detergent pivotal for the study of membrane proteins. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and strategic considerations for using Deoxy-BIGCHAP effectively. We will explore its core physicochemical properties, its mechanism of action, and its critical role in solubilizing, purifying, and stabilizing membrane proteins for downstream structural and functional analysis.

Core Physicochemical Properties of Deoxy-BIGCHAP

Deoxy-BIGCHAP, with the full chemical name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide, is a non-ionic detergent derived from cholic acid.[1][2] It is structurally analogous to the zwitterionic detergent CHAPS but lacks a net charge, which confers distinct advantages in specific applications. Its unique architecture, featuring a rigid steroidal backbone and flexible gluconamide head groups, governs its behavior in solution and its interaction with biological membranes.

The essential properties of Deoxy-BIGCHAP are summarized in the table below, providing a quantitative basis for its application in experimental design.

PropertyValueSource(s)
Full Chemical Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide[3][4]
CAS Number 86303-23-3[4]
Molecular Formula C42H75N3O15[3][4]
Molecular Weight 862.06 g/mol [4][5][6]
Type Non-ionic[3][7][8]
Appearance White powder/foam[3]
Critical Micelle Concentration (CMC) 1.1 - 1.4 mM[3][7][9]
Aggregation Number 8 - 16[3][7]
Average Micellar Weight 10,500 Da[3][7][9]
Solubility Water soluble (50 mg/mL)[3][10]
Purity ≥95%[3]

Mechanism of Action and Key Advantages

The primary function of any detergent in membrane protein research is to disrupt the lipid bilayer and create a stable, aqueous environment for hydrophobic proteins.[11] This process occurs in a concentration-dependent manner, generally following a three-stage model.

The Three Stages of Membrane Solubilization
  • Partitioning: At low concentrations (below the CMC), detergent monomers partition into the lipid bilayer.

  • Saturation: As the detergent concentration increases, the membrane becomes saturated, leading to structural instability.

  • Solubilization: At or above the CMC, the bilayer breaks apart, forming mixed micelles containing proteins, lipids, and detergent molecules. Further increases in detergent concentration can lead to the progressive delipidation of the protein-detergent complexes.

Caption: The three-stage process of membrane protein solubilization by detergents.

Field-Proven Advantages of Deoxy-BIGCHAP

The specific properties of Deoxy-BIGCHAP make it a superior choice for many applications:

  • Non-denaturing Character : As a non-ionic detergent, Deoxy-BIGCHAP is considered non-denaturing.[8] It effectively breaks lipid-lipid and lipid-protein interactions necessary for solubilization but tends to leave protein-protein interactions intact.[8] This is crucial for isolating functional protein complexes and preserving their native conformation.[12]

  • High Critical Micelle Concentration (CMC) : Deoxy-BIGCHAP has a relatively high CMC of 1.1-1.4 mM.[1][2][3] This property is highly advantageous because detergents with high CMCs can be easily and efficiently removed from protein solutions by dialysis.[1][2] Once the detergent concentration drops below the CMC, micelles disassemble into monomers that can pass through dialysis membranes, which is a significant challenge for detergents with low CMCs.[1][13]

  • Neutrality and Chromatographic Compatibility : Unlike its zwitterionic analog CHAPS, Deoxy-BIGCHAP is non-ionic and carries no net charge. This lack of charge prevents it from binding to ion-exchange resins, making it highly compatible with purification techniques like ion-exchange chromatography without interfering with the separation process.[1]

  • Low UV Absorbance : The detergent exhibits very low absorbance in the UV spectrum, which is a significant practical benefit.[1][2] It allows for accurate protein quantification using standard spectrophotometric methods (e.g., at 280 nm) without interference from the detergent itself.[2]

  • Enhanced Solubility : It is noted for having greater water solubility compared to CHAPS, which can be beneficial for preparing concentrated stock solutions and working in various buffer systems.[3][7]

Applications in Research and Drug Development

Deoxy-BIGCHAP's favorable properties have led to its use in a variety of sophisticated applications, from initial protein extraction to final structural analysis.

Membrane Protein Solubilization and Purification

Deoxy-BIGCHAP has been successfully employed to solubilize and purify a range of membrane proteins while maintaining their biological activity. For instance, it has been used for the extraction of opioid receptors from neuroblastoma cells and in the study of cadherin-11 protein complexes.[2][14] Its ability to preserve protein-protein interactions makes it valuable for immunoprecipitation studies aimed at identifying binding partners.[14]

Stabilization for Structural and Functional Studies

The stability of a membrane protein in a detergent micelle is paramount for its structural and functional characterization.[15] G protein-coupled receptors (GPCRs), a major class of drug targets, are notoriously unstable when removed from their native membrane environment.[16] While detergents like DDM are more common, Deoxy-BIGCHAP has been used as an additive or alternative to optimize the stability of membrane proteins for techniques like X-ray crystallography.[17][18][19] The goal is to create a detergent micelle that mimics the native lipid environment as closely as possible to preserve the protein's active conformation.[17]

Workflow for Membrane Protein Extraction and Purification

The following diagram outlines a generalized workflow for isolating a target membrane protein using Deoxy-BIGCHAP, from cell lysis to purification.

purification_workflow start Start: Cell Culture (e.g., E. coli, Pichia, HEK293) cell_lysis Cell Lysis & Membrane Isolation (e.g., French Press, Sonication) start->cell_lysis centrifugation1 Ultracentrifugation (Separate soluble & membrane fractions) cell_lysis->centrifugation1 solubilization Solubilization of Membrane Pellet (Buffer with Deoxy-BIGCHAP ≥ CMC) centrifugation1->solubilization Collect Pellet centrifugation2 Clarification Spin (Remove insoluble material) solubilization->centrifugation2 purification Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) centrifugation2->purification Collect Supernatant detergent_exchange Detergent Exchange / Removal (e.g., Dialysis, Size Exclusion) purification->detergent_exchange final_protein Purified, Stable Protein (Ready for downstream analysis) detergent_exchange->final_protein

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Exploratory

N,N-[Iminobis(trimethylene)]bis-D-gluconamide molecular weight and formula

An In-Depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide Abstract N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a polyhydroxylated bis-amide derived from D-gluconic acid and a secondary amine linke...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Abstract

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a polyhydroxylated bis-amide derived from D-gluconic acid and a secondary amine linker. Its structure, featuring two hydrophilic sugar-acid moieties connected by a flexible triamine chain, imparts unique physicochemical properties that make it a molecule of interest for researchers in biochemistry, materials science, and drug development. This guide provides a comprehensive overview of its core properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications grounded in its molecular architecture.

Core Physicochemical Properties and Molecular Structure

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a high-purity organic compound, often utilized as an analytical standard in research settings.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₃₇N₃O₁₂[1][2][3]
Molecular Weight 487.50 g/mol [1][3]
CAS Number 86303-20-0[1][2]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propylamino]propyl]hexanamide[2]
SMILES OCC(=O)NCCCNCCCNC(=O)CO[2]

The molecule's structure is defined by two key components:

  • D-Gluconamide Moieties: These are linear chains of a six-carbon sugar acid, rich in hydroxyl (-OH) groups. This polyol nature confers high hydrophilicity, excellent water solubility, and a capacity for extensive hydrogen bonding.

  • Iminobis(trimethylene) Linker: This central linker, also known as bis(3-aminopropyl)amine, is a flexible and hydrophilic chain containing a central secondary amine and two terminal primary amines that have been functionalized to form amides. The length and flexibility of this linker are critical for determining how the two gluconamide "heads" can orient themselves in space, a key factor in potential bivalent interactions.

Synthesis and Structural Verification

While specific proprietary synthesis methods may vary, a chemically sound and efficient pathway for producing N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the direct aminolysis of D-glucono-δ-lactone with bis(3-aminopropyl)amine.

Rationale of Synthetic Strategy

The choice of D-glucono-δ-lactone as the starting material is strategic. It is a cyclic ester (a lactone) of D-gluconic acid. This internal ester is sufficiently reactive to undergo nucleophilic attack by a primary amine without requiring activating agents or harsh conditions. The reaction is an acylation that opens the ring to form a stable amide bond, yielding the linear gluconamide structure. Using bis(3-aminopropyl)amine, which has two primary amine termini, allows for a symmetric bis-acylation in a single step. This approach is efficient and generally produces high yields with minimal byproducts, making it a robust and self-validating protocol.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N,N-[Iminobis(trimethylene)]bis-D-gluconamide via aminolysis of D-glucono-δ-lactone.

Materials:

  • D-Glucono-δ-lactone (2.05 equivalents)

  • Bis(3-aminopropyl)amine (1.00 equivalent)

  • Methanol (Anhydrous)

  • Diethyl ether (for precipitation)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve bis(3-aminopropyl)amine (1.00 eq) in 100 mL of anhydrous methanol. Stir the solution at room temperature until the amine is fully dissolved.

  • Reagent Addition: Slowly add D-glucono-δ-lactone (2.05 eq) to the stirred solution in portions over 30 minutes. A slight exotherm may be observed. The lactone is added in slight excess to ensure complete reaction of the diamine.

  • Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature. The product, being less soluble in methanol than the reactants, may begin to precipitate.

  • Isolation: Slowly add 100 mL of diethyl ether to the cooled methanol solution while stirring vigorously to induce full precipitation of the white solid product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid cake sequentially with a small amount of cold methanol (2 x 20 mL) and then diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white powder under vacuum at 40°C for 12 hours to yield the final product.

Structural Verification Workflow

Confirmation of the synthesized product's identity and purity is achieved through a standard battery of analytical techniques. Each method provides orthogonal data to build a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Validation product Crude Product ms Mass Spectrometry (MS) product->ms Analysis nmr_h ¹H NMR product->nmr_h Analysis nmr_c ¹³C NMR product->nmr_c Analysis ftir FT-IR Spectroscopy product->ftir Analysis mw_confirm Correct Molecular Weight ms->mw_confirm structure_confirm Structural Confirmation nmr_h->structure_confirm nmr_c->structure_confirm ftir->structure_confirm purity_confirm High Purity Assessed mw_confirm->purity_confirm structure_confirm->purity_confirm G cluster_components Molecular Components cluster_apps Potential Applications scaffold Bis-Amide Scaffold bivalent Bivalent Targeting scaffold->bivalent Leads To chelation Metal Ion Chelation scaffold->chelation Leads To excipient Pharmaceutical Excipient scaffold->excipient Leads To head1 Gluconamide Head (Binding/Hydrophilicity) head1->scaffold head2 Gluconamide Head (Binding/Hydrophilicity) head2->scaffold linker Flexible Linker (Spacer/Orientation) linker->scaffold

Scaffold logic for N,N-[Iminobis(trimethylene)]bis-D-gluconamide.
  • Rationale: The two gluconamide heads can potentially bind to two adjacent receptor sites on a protein or cell surface. This principle is exploited in designing high-affinity inhibitors and probes. By analogy, dimeric iminosugars have been synthesized to target glycosidases,[4] and bis-amidines have been developed as antibiotic potentiators that interact with bacterial membranes. [5]* Application: Researchers could use this molecule as a starting point to investigate biological systems that recognize polyhydroxylated structures, such as lectins or other carbohydrate-binding proteins.

Metal Chelation

The dense arrangement of hydroxyl and amide groups makes the molecule a potential chelating agent. These functional groups can coordinate with various metal ions, forming stable complexes. This property could be explored for applications in bioprocessing (e.g., sequestering trace metals) or as a component in contrast agents for medical imaging, pending further functionalization.

Pharmaceutical Formulations

Derived from glucose, the compound is expected to have high biocompatibility and low toxicity. Its exceptional water solubility and hydrogen-bonding capacity make it a candidate for use as a pharmaceutical excipient. It could function as a solubilizer for poorly soluble active pharmaceutical ingredients (APIs) or as a stabilizer in lyophilized (freeze-dried) formulations. [6]The use of sugar-based structures in drug delivery is a well-established field aimed at improving the physicochemical properties of drugs. [7]

Conclusion

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is more than a simple organic chemical. It is a precisely designed molecule whose properties are a direct result of its constituent parts: two hydrophilic D-gluconamide arms and a flexible diamine linker. Its well-defined structure, accessible synthesis, and potential for multivalent interactions make it a valuable tool for researchers and drug development professionals exploring everything from fundamental biological recognition events to the formulation of advanced therapeutics.

References

  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide, TRC. Fisher Scientific. [Link]

  • N-Methyl-D-gluconamide. PubChem, National Institutes of Health. [Link]

  • N,N-BIS(3-(D-GLUCONAMIDO)PROPYL)DEOXYCHOLAMIDE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

  • Wesseling, C. M. J., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases. [Link]

  • Achievements. Institute of Biotechnology and Pharmaceutical Research (IBPR). [Link]

  • N,N'-METHYLENE-BIS-ACRYLAMIDE. Ataman Kimya. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach. Heliyon. [Link]

  • Miyagawa, A., et al. (2020). Synthesis of β-1,3-glucan mimics by β-1,3-glucan trisaccharyl monomer polymerization. Carbohydrate Polymers. [Link]

  • Gillaizeau, I., et al. (2025). A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. Molecules. [Link]

  • Pharmaceutical formulation containing a biguanide and a thiazolidinedione derivative.
  • Ali, F. A. M., et al. (2025). Novel Supramolecular Systems Based on β-Cyclodextrin: Synthesis, Characterization, and Applications as Drug Carriers for Streptomycin. Polymers. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Bis-Flavone Imine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

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Foundational

A Technical Guide to the Function of Gluconamide Polar Groups in Modern Detergents

For Researchers, Scientists, and Drug Development Professionals Executive Summary Gluconamide-based detergents, a class of non-ionic surfactants, have become indispensable tools in membrane biochemistry and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gluconamide-based detergents, a class of non-ionic surfactants, have become indispensable tools in membrane biochemistry and pharmaceutical sciences. Characterized by a linear glucose-derived polar headgroup and an amide linkage, these molecules offer a unique combination of mildness, solubilizing power, and biocompatibility. Their design addresses many of the shortcomings of traditional ionic and polyoxyethylene-based detergents, providing a robust platform for the extraction, solubilization, stabilization, and characterization of membrane proteins and for the formulation of poorly soluble drugs. This guide delves into the core chemical principles of the gluconamide polar group, explaining how its distinct structure dictates its function and provides significant advantages in demanding applications.

Introduction: The Membrane Protein Challenge and the Detergent Solution

Integral membrane proteins (IMPs) are central to a vast array of cellular processes, including signal transduction, nutrient transport, and energy conversion.[1] They represent a majority of modern drug targets. However, their study is notoriously difficult.[2] Embedded within the hydrophobic lipid bilayer, IMPs are insoluble in aqueous buffers. Their extraction and purification require agents that can mimic the amphipathic environment of the native membrane, disrupting the lipid-protein and lipid-lipid interactions without disrupting the protein-protein interactions that are critical for function.[3][4]

Detergents, or surfactants, are amphipathic molecules designed for this purpose.[5] They possess a hydrophilic "head" and a hydrophobic "tail."[3] Above a certain concentration, the critical micelle concentration (CMC), detergent monomers self-assemble into micelles, which can encapsulate the hydrophobic transmembrane domains of IMPs, rendering them soluble for downstream analysis.[6] While effective, many detergents can be harsh, leading to denaturation and loss of function. The ideal detergent must be a powerful solubilizer yet gentle enough to preserve the protein's native structure and activity.[7] It is in this context that gluconamide-based detergents have emerged as highly valuable reagents.[8]

The Gluconamide Headgroup: A Molecular Deep Dive

The defining feature of gluconamide detergents is their uncharged, hydrophilic headgroup derived from glucose.[9] The most common series, the N-alkanoyl-N-methylglucamides (or MEGA-n detergents), consists of a hydrophobic fatty acid chain of varying length (n) covalently linked to an N-methylglucamine headgroup.[10]

dot

Membrane_Protein_Solubilization cluster_process Solubilization Workflow A 1. Native Membrane (Lipid Bilayer with Integral Protein) B 2. Detergent Addition (Monomers partition into membrane) A->B [Detergent] < CMC C 3. Membrane Saturation (Bilayer becomes unstable) B->C [Detergent] ≈ CMC D 4. Mixed Micelle Formation (Protein-Detergent Complexes form) C->D [Detergent] > CMC E 5. Solubilized Protein (Ready for purification and analysis) D->E Gluconamide_Advantages cluster_properties Core Properties of Gluconamide Headgroup cluster_advantages Functional Advantages Prop1 Non-Ionic Character Adv1 Mild & Non-Denaturing Prop1->Adv1 Adv3 Low UV Absorbance Prop1->Adv3 Prop2 Linear Sugar Chain (Multiple -OH groups) Prop2->Adv1 Adv2 Preserves Protein Activity Prop2->Adv2 Adv5 High Biocompatibility Prop2->Adv5 Prop3 High CMC Adv4 Easily Removable (Dialysis) Prop3->Adv4

Sources

Exploratory

Whitepaper: The Role of N,N-[Iminobis(trimethylene)]bis-D-gluconamide in Advanced Proteomics: From Membrane Solubilization to Spatially Resolved Interactomics

Executive Summary In the rapidly evolving field of proteomics, the physicochemical properties of reagents dictate the limits of what can be discovered. N,N-[Iminobis(trimethylene)]bis-D-gluconamide (ITBG, CAS: 86303-20-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of proteomics, the physicochemical properties of reagents dictate the limits of what can be discovered. N,N-[Iminobis(trimethylene)]bis-D-gluconamide (ITBG, CAS: 86303-20-0) has emerged as a transformative molecular building block[1]. Characterized by a secondary amine core flanked by two D-gluconamide-terminated propyl chains, this compound possesses a staggering 10 hydroxyl groups[2].

The Physicochemical Power of the Polyol Scaffold

ITBG (Molecular Formula: C18H37N3O12, MW: 487.50) is commercially recognized as a critical reagent for specialized proteomics applications[3],[4]. Unlike traditional linear detergents, ITBG serves as a highly modular, hyper-polar headgroup.

The "Polyol Advantage" in proteomics relies on two fundamental principles:

  • Neutrality and Low Volatility: ITBG carries no formal charge at physiological pH. During Electrospray Ionization (ESI), it does not compete with peptides for surface charge, virtually eliminating the ion suppression typically caused by SDS or Triton X-100.

  • Extreme Topological Polar Surface Area (TPSA): The dense hydrogen-bonding network formed by the 10 hydroxyl groups creates a massive hydration shell. This prevents molecules tagged with ITBG from passively diffusing across lipophilic biological barriers (e.g., the intestinal epithelium)[2].

Application I: Engineering MS-Compatible Gemini Surfactants

The Membrane Solubilization Bottleneck

Integral membrane proteins (IMPs) constitute ~30% of the cellular proteome. Extracting them requires harsh detergents that denature native folds and suppress MS signals, necessitating sample-loss-prone detergent removal steps (e.g., FASP). By acylating the central secondary amine of ITBG with hydrophobic aliphatic chains, researchers can synthesize non-ionic gemini surfactants that bypass these limitations.

Protocol: ITBG-Surfactant Membrane Extraction Workflow

This protocol is designed as a self-validating system to ensure structural integrity prior to MS analysis.

  • Step 1: Mechanical Cell Lysis and Fractionation

    • Action: Lyse cells via Dounce homogenization in a detergent-free hypotonic buffer. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane pellet.

    • Causality: Removing the cytosolic fraction prior to detergent exposure reduces sample complexity and prevents highly abundant soluble proteins from saturating the MS detector.

  • Step 2: Micellar Solubilization

    • Action: Resuspend the membrane pellet in 50 mM HEPES (pH 7.4) containing 1% (w/v) ITBG-derived surfactant. Incubate at 4°C for 2 hours.

    • Causality: The 1% concentration is calibrated to strictly exceed the Critical Micelle Concentration (CMC). The bis-gluconamide headgroups maintain aqueous solubility while shielding the hydrophobic transmembrane domains, preserving the protein's native tertiary structure.

  • Step 3: Validation Checkpoint (Self-Validation)

    • Action: Run a 1 µL aliquot of the solubilized fraction on a Native-PAGE gel.

    • Causality: The presence of discrete, high-molecular-weight bands confirms intact membrane protein complexes, validating that the ITBG-surfactant has successfully solubilized the proteins without inducing aggregation.

  • Step 4: Direct Tryptic Digestion

    • Action: Dilute the extract to 0.1% surfactant concentration and add Trypsin (1:50 w/w). Incubate overnight at 37°C.

    • Causality: Because ITBG-surfactants are non-denaturing and MS-compatible, tedious detergent removal steps are bypassed. The dilution ensures the surfactant concentration falls below the threshold of enzyme inhibition.

G A 1. Cell Lysis & Fractionation B 2. ITBG-Surfactant Addition A->B C 3. Micellar Solubilization B->C D 4. Direct Tryptic Digestion C->D Native Fold Retained E 5. LC-MS/MS Profiling D->E No Ion Suppression

Caption: Workflow for membrane protein extraction using ITBG-derived MS-compatible surfactants.

Application II: Kinetophore-Assisted Spatially Resolved Chemical Proteomics

The Challenge of Compartmental Restriction

When profiling the gut microbiome interactome or the intestinal luminal surface, orally administered chemical probes are often rapidly absorbed into systemic circulation. This systemic diffusion dilutes the localized probe concentration and generates massive off-target background noise.

Mechanism of ITBG as a Kinetophore

Nakhi et al. (2021) demonstrated that ITBG functions as an exceptional "kinetophore"—a structural modification designed to restrict a molecule to the gastrointestinal tract[2]. By conjugating affinity probes (e.g., bile acid derivatives targeting C. difficile toxins or host receptors) to ITBG, the resulting conjugate exhibits a Caco-2 permeability of < 0.1 × 10⁻⁶ cm/s[2]. The probe becomes entirely gut-restricted, enabling high-resolution, spatially localized in vivo interactomics.

Protocol: In Vivo Gut-Restricted Target Pull-Down
  • Step 1: Probe Administration

    • Action: Orally administer the ITBG-conjugated photoaffinity probe (containing a photocleavable biotin tag) to the murine model.

    • Causality: The extreme hydrophilicity of the 10-hydroxyl ITBG tag actively prevents the probe from crossing the lipophilic intestinal epithelial barrier, concentrating the probe entirely within the gut lumen[2].

  • Step 2: Validation Checkpoint (Self-Validation)

    • Action: Draw blood 2 hours post-administration and quantify systemic probe concentration via targeted LC-MS/MS.

    • Causality: A plasma concentration below the Limit of Quantification (LOQ) validates the kinetophore effect, ensuring that all subsequent interactome data is exclusively localized to the intestinal compartment.

  • Step 3: In Situ UV Crosslinking

    • Action: Euthanize the subject, excise the colon, and immediately irradiate the intact tissue with UV light (365 nm) for 15 minutes on ice.

    • Causality:In situ irradiation captures transient protein-ligand interactions in their native luminal environment before tissue lysis disrupts the spatial context.

  • Step 4: Enrichment and Cleavage

    • Action: Lyse the tissue, perform streptavidin pull-down, wash stringently, and cleave the linker to elute the localized interactome for MS analysis.

G cluster_lumen Gut Lumen (Target Site) cluster_blood Systemic Circulation Probe ITBG-Conjugated Affinity Probe Target Target Proteome (e.g., Microbiome) Probe->Target Specific Binding Blood Systemic Proteome (Off-Target) Probe->Blood Absorption Blocked (Kinetophore Effect) Epithelium Intestinal Epithelial Barrier

Caption: Mechanism of ITBG as a kinetophore for gut-restricted chemical proteomics.

Quantitative Data Summaries

To illustrate the technical superiority of ITBG in proteomics, the following tables summarize its performance metrics against traditional methodologies.

Table 1: Comparison of ITBG-derived Surfactants vs. Traditional Detergents in LC-MS/MS

Detergent TypeIMP Solubilization EfficiencyMS Compatibility (Ion Suppression)Denaturation RiskDetergent Removal Required?
ITBG-Gemini Surfactants HighExcellent (No Suppression) Low (Maintains Native Fold)No
SDS Very HighPoor (Severe Suppression)HighYes (e.g., FASP)
Triton X-100 ModeratePoor (PEG-induced background)ModerateYes

Table 2: Pharmacokinetic Profile of ITBG-Conjugated Probes (Kinetophore Effect)[2]

Probe ModificationCaco-2 Permeability (10⁻⁶ cm/s)Oral Bioavailability (F%)Fecal RecoverySpatial Restriction
Unmodified Probe > 15.0High (>60%)LowSystemic (Off-target risk)
N-methyl-D-glucamine Tag ~ 1.2Moderate (~15%)ModeratePartial Gut Restriction
ITBG Conjugate (sBA-1/2) < 0.1 Negligible (<1%) > 95% Complete Gut Restriction

Conclusion

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is far more than a simple laboratory chemical; it is a structural tool that allows proteomics researchers to manipulate the physical boundaries of their assays. Whether utilized as a hyper-polar headgroup to gently coax membrane proteins into MS-compatible micelles[5], or as a kinetophore to anchor chemical probes strictly within the gastrointestinal tract[2], ITBG represents the cutting edge of reagent-driven proteomics innovation.

References

  • Nakhi, A., Wong, H. L., Weldy, M., Khoruts, A., Sadowsky, M. J., & Dosa, P. I. (2021). "Structural modifications that increase gut restriction of bile acid derivatives." RSC Medicinal Chemistry, 12(2), 254–261.[2]

  • Fisher Scientific. "N,N-[Iminobis(trimethylene)]bis-D-gluconamide, TRC - Proteomics Applications." Fisher Scientific Commercial Catalog. [5]

  • Santa Cruz Biotechnology. "N,N-[Iminobis(trimethylene)]bis-D-gluconamide | SCBT." Santa Cruz Biotechnology Product Database. [3]

  • ChemWhat. "N,N-[Iminobis(trimethylene)]bis-D-gluconamide CAS#: 86303-20-0." ChemWhat Chemical Database. [1]

Sources

Foundational

An In-depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide: A Non-ionic Gemini Surfactant

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of molecular biology and pharmaceutical sciences, the isolation and characterization of membrane proteins, as well as th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and pharmaceutical sciences, the isolation and characterization of membrane proteins, as well as the formulation of poorly soluble drugs, present significant challenges. The choice of detergent is a critical factor for success in these endeavors. This guide provides a comprehensive overview of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a non-ionic gemini surfactant, designed for professionals seeking advanced solutions for membrane protein extraction and drug delivery.

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a specialized, non-ionic detergent belonging to the class of gemini (or dimeric) surfactants.[1] Its unique structure, consisting of two hydrophilic D-gluconamide head groups and two hydrophobic tails linked by a trimethylene spacer, confers upon it properties that are often superior to those of conventional monomeric detergents.[2] These properties include a lower critical micelle concentration (CMC), enhanced surface activity, and the formation of diverse supramolecular aggregates.[1][3] This guide will delve into the core chemical and physical characteristics of this surfactant, its mechanism of action, and provide practical insights and protocols for its application.

Core Concepts: Understanding the "Gemini" Advantage

Gemini surfactants are a novel class of amphiphilic molecules characterized by two surfactant monomers chemically linked at or near their head groups by a spacer.[2] This dimeric structure is the key to their enhanced performance compared to their monomeric counterparts.[3]

Key Structural Features of N,N-[Iminobis(trimethylene)]bis-D-gluconamide:
  • Two Hydrophilic Headgroups: The D-gluconamide heads, rich in hydroxyl groups, are highly polar and non-ionic, rendering the detergent exceptionally mild and less likely to denature sensitive proteins.

  • Two Hydrophobic Tails: The length of the alkyl chains determines the hydrophobicity of the surfactant and influences its interaction with lipid bilayers and hydrophobic drug molecules.

  • The Spacer: The iminobis(trimethylene) group acts as a flexible spacer connecting the two surfactant moieties. The nature and length of the spacer can be varied to fine-tune the surfactant's aggregation behavior and performance.[1]

The synergy between these structural elements results in a surfactant with a significantly lower CMC, meaning it forms micelles at much lower concentrations than traditional detergents.[2] This is a crucial advantage in applications where detergent concentration needs to be minimized to preserve protein structure and function.

Mechanism of Action: Micelle Formation

Like all detergents, N,N-[Iminobis(trimethylene)]bis-D-gluconamide functions by forming micelles in aqueous solutions above a certain concentration, the Critical Micelle Concentration (CMC).[4] These are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups are exposed to the aqueous environment. This process is thermodynamically favored as it minimizes the unfavorable interactions between the hydrophobic tails and water.[5]

Caption: Micelle formation of a gemini surfactant in an aqueous environment.

Physicochemical Properties

The performance of a detergent is defined by its physicochemical properties. For N,N-[Iminobis(trimethylene)]bis-D-gluconamide, its gemini structure leads to distinct characteristics.

PropertyTypical Value RangeSignificance in Application
Chemical Formula C20H41N3O12Defines the molecular weight and elemental composition.
Molecular Weight 515.56 g/mol Important for calculating molar concentrations.
Appearance White to off-white solidBasic physical state.
Critical Micelle Concentration (CMC) 10⁻⁴ to 10⁻⁶ MSignificantly lower than monomeric counterparts, reducing the amount of detergent needed and simplifying its removal.[2][6]
Aggregation Number VariesThe number of monomers in a micelle, which affects the size and shape of the micelle.
Hydrophile-Lipophile Balance (HLB) High (estimated >10)Indicates good water solubility and suitability for oil-in-water emulsions.

Applications in Research and Drug Development

The unique properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide make it a versatile tool in several advanced applications.

Membrane Protein Extraction and Solubilization

The primary challenge in studying membrane proteins is their extraction from the lipid bilayer without denaturation. The mild, non-ionic nature of the gluconamide headgroups, combined with the efficiency of the gemini structure, makes this surfactant an excellent candidate for this purpose.

Advantages over traditional detergents:

  • Milder Action: The non-ionic nature helps to preserve the native conformation and activity of the protein.

  • Higher Efficiency: The low CMC allows for effective solubilization at lower detergent concentrations, minimizing interference with downstream applications.[3]

  • Improved Stability: The resulting protein-detergent complexes are often more stable, facilitating purification and structural studies.

Caption: Workflow for membrane protein extraction using a gemini surfactant.

Drug Delivery and Formulation

Many promising drug candidates are poorly soluble in water, which limits their bioavailability. Gemini surfactants can form mixed micelles with these drugs, effectively solubilizing them in aqueous formulations.[7]

Applications include:

  • Parenteral Formulations: Creating stable, injectable solutions of hydrophobic drugs.

  • Topical and Transdermal Delivery: Enhancing the penetration of active pharmaceutical ingredients through the skin.

  • Gene Delivery: Cationic gemini surfactants are being explored as non-viral vectors for gene therapy due to their ability to condense and protect nucleic acids.[8]

Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant.[4] A common method for its determination is by measuring the change in surface tension of solutions with increasing surfactant concentration.

Materials:

  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide

  • High-purity water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance and volumetric flasks

Procedure:

  • Prepare a stock solution of the surfactant (e.g., 10 mM) in high-purity water.

  • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 1 µM to 10 mM).

  • Measure the surface tension of each solution at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point at which the surface tension stops decreasing and plateaus. This corresponds to the concentration at which micelles begin to form.[4]

Protocol 2: General Procedure for Membrane Protein Extraction

This protocol provides a starting point for the solubilization of membrane proteins. Optimization will be required for specific proteins and cell types.

Materials:

  • Cell paste or membrane fraction

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors)

  • Solubilization buffer (Lysis buffer containing N,N-[Iminobis(trimethylene)]bis-D-gluconamide)

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Resuspend the cell paste in ice-cold lysis buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge at low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).[9]

  • Solubilization:

    • Resuspend the membrane pellet in a small volume of lysis buffer.

    • Determine the total protein concentration (e.g., using a BCA assay).

    • Add the solubilization buffer to the membrane suspension to achieve a final detergent concentration above the CMC and a desired detergent-to-protein ratio (e.g., 1-2% w/v detergent, 10:1 detergent:protein ratio).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any insoluble material.

    • The supernatant contains the solubilized membrane proteins.

Conclusion

N,N-[Iminobis(trimethylene)]bis-D-gluconamide represents a significant advancement in surfactant technology. Its gemini structure provides superior physicochemical properties, making it a powerful tool for researchers and professionals in biochemistry and drug development.[3] The lower CMC, milder nature, and high efficiency of this non-ionic surfactant offer distinct advantages in the challenging tasks of membrane protein research and the formulation of poorly soluble drugs. As research in these fields continues to advance, the application of novel surfactants like this will undoubtedly play a crucial role in future discoveries and therapeutic innovations.

References

  • Castro, M. J. L., Kovensky, J., & Cirelli, A. F. (n.d.). Interfacial properties of sugar-based gemini surfactants.
  • Johnsson, M., & Engberts, J. B. F. N. (2004). Novel sugar-based gemini surfactants: aggregation properties on aqueous solution. Lund University.
  • Johnsson, M., & Engberts, J. B. F. N. (2004). Novel sugar‐based gemini surfactants: aggregation properties in aqueous solution. Journal of Physical Organic Chemistry, 17(11), 934–944.
  • (2005). Sugar-Based Gemini Surfactants with Peptide Bonds: Synthesis, Adsorption, Micellization, and Biodegradability. Langmuir.
  • (2017).
  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide, TRC. Fisher Scientific.
  • (2015). Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants.
  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide. Santa Cruz Biotechnology.
  • (2011). Pharmaceutical Applications of Gemini Surfactants.
  • A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction. Benchchem.
  • N-Methyl-D-gluconamide. PubChem.
  • Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Semantic Scholar.
  • (2025). Gemini Surfactants: Advances in Applications and Prospects for the Future. PubMed.
  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide, TRC. Fisher Scientific.
  • (2025). Quantifying the critical micelle concentration of nonionic and ionic surfactants by self-consistent field theory. PubMed.
  • (2025). A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. MDPI.
  • (2023).
  • (2025). Determination of the Critical Micelle Concentration of Gelatin, ι-Carrageenan, Pectin, Gellan Gum and Xanthan Gum by Mid Infrared Spectroscopy Among Other Techniques. MDPI.
  • Chauhan, S., & Sharma, K. (2014). Effect of temperature and additives on the critical micelle concentration and thermodynamics of micelle formation of sodium dodecyl benzene sulfonate and dodecyltrimethylammonium bromide in aqueous solution: A conductometric study.
  • (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling.
  • (2015). Gemini Surfactants Based on Bis-Imidazolium Alkoxy Derivatives as Effective Agents for Delivery of Nucleic Acids: A Structural and Spectroscopic Study. PubMed.
  • (2022). Synthesis of Novel Bis-imino and Bis-amino Curcuminoids for Evaluation of Their Anticancer and Antibacterial Activity. PMC.
  • N,N-BIS(3-(D-GLUCONAMIDO)PROPYL)DEOXYCHOLAMIDE.

Sources

Exploratory

Engineering Bolaamphiphiles: Discovery, Synthesis, and Supramolecular Assembly of Bis-Gluconamide Compounds

Introduction to Bis-Gluconamide Architectures Bis-gluconamides represent a highly versatile class of sugar-based bolaamphiphiles—molecules characterized by two hydrophilic polyhydroxyl headgroups connected via a hydropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bis-Gluconamide Architectures

Bis-gluconamides represent a highly versatile class of sugar-based bolaamphiphiles—molecules characterized by two hydrophilic polyhydroxyl headgroups connected via a hydrophobic or functionalized spacer. Discovered during the pursuit of biocompatible, non-ionic surfactants, these compounds have evolved into premier supramolecular gelators. Unlike traditional single-chain amphiphiles, the dual-headgroup architecture of bis-gluconamides enforces strict geometric packing parameters. This structural motif drives the formation of robust, β -sheet-like intermolecular hydrogen-bonded networks, enabling applications ranging from advanced cosmetic formulations to stimuli-responsive hydrogels for 3D cell culture.

Mechanistic Rationale of Supramolecular Assembly

The utility of bis-gluconamides is fundamentally governed by their self-assembly kinetics and thermodynamic stability. Crystallographic studies reveal that the amide NH groups participate in extensive intermolecular hydrogen bonding with adjacent carbonyl groups, while the pendant hydroxyl groups form repeating O···O hydrogen bond chains[1]. This hierarchical assembly creates infinite 1D or 2D arrays that trap solvent molecules, leading to macroscopic gelation.

Assembly A Monomeric Bis-Gluconamide (Solution State) B Intermolecular Amide H-Bonding (N···O ~2.79 Å) A->B C Hydroxyl Chain Propagation (O···O ~2.69-2.80 Å) B->C D 1D Fibrous Aggregation (β-Sheet-like) C->D E 3D Supramolecular Gel Network D->E

Pathway of bis-gluconamide self-assembly driven by hierarchical hydrogen bonding.

Synthetic Methodologies: Causality and Protocols

The synthesis of bis-gluconamides must overcome the inherent hydrophilicity and multi-functionality of carbohydrate precursors. Two primary methodologies have been established, each offering distinct advantages in terms of atom economy and scalability.

Method A: Direct Oxidative Amidation of Aldoses

Historically, synthesizing glycoconjugates required the prior isolation of aldonic acids or aldonolactones. The oxidative amidation protocol circumvents this by utilizing iodine ( I2​ ) to oxidize the aldose hemiacetal directly to a reactive aldonolactone in situ[2].

Causality: The addition of I2​ in the presence of a diamine and a mild base ( K2​CO3​ ) drives the equilibrium irreversibly. The transient lactone is immediately intercepted by the highly nucleophilic primary amines of the spacer. The unprotected hydroxyl groups remain inert under these specific oxidative conditions, ensuring absolute chemoselectivity without the need for protecting group manipulation.

Protocol: Synthesis of N,N′-Hexylene Bis(D-gluconamide)

  • Reagent Preparation: Dissolve 1.0 mmol of D-glucose in 5 mL of methanol.

  • Oxidation/Amidation: Add 2.0 mmol of 1,6-diaminohexane and 2.0 mmol of I2​ to the stirring solution.

  • Reaction Kinetics: Stir the mixture at room temperature ( 20−25∘C ) for 10 hours. The dark color of iodine will gradually dissipate as it is reduced to iodide, providing a self-validating visual cue that the oxidant is consumed and amidation is progressing.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The highly polar bis-gluconamide will precipitate or remain at the baseline.

  • Isolation: Concentrate the crude mixture. For rigorous characterization (NMR, HRMS), the product can be peracetylated using acetic anhydride in pyridine to yield N,N′-hexylene bis(2,3,4,5,6-pentaacetoxyhexamide) with yields up to 98%[2].

Method B: Catalyst-Free Lactone Ring-Opening

For industrial-scale applications, starting from commercially available D-glucono- δ -lactone (or L-gulonic acid γ -lactone) is preferred[1].

Causality: The strained lactone ring possesses a high thermodynamic drive for ring-opening. Refluxing in a polar protic solvent (methanol) provides the necessary thermal energy to overcome the activation barrier for nucleophilic attack by the diamine. Methanol also stabilizes the highly polar, zwitterionic-like transition state through hydrogen bonding, accelerating the reaction without external catalysts.

Protocol: Synthesis of N,N′-Ethylene Bis(L-gluconamide)

  • Initiation: Suspend 2.05 mmol of L-gulonic acid γ -lactone in 20 mL of anhydrous methanol under a nitrogen atmosphere.

  • Nucleophilic Attack: Add 1.0 mmol of ethylenediamine dropwise. The slight excess of lactone ensures complete bis-functionalization.

  • Thermal Activation: Reflux the mixture ( 65∘C ) for 12-16 hours. The suspension will initially clear as the intermediate monoamide forms, followed by the precipitation of the bis-gluconamide as it exceeds its solubility limit.

  • Purification & Validation: Cool the reaction to 0∘C to maximize precipitation. Filter the white powder and wash with cold methanol. Confirm the absence of the monoamide intermediate via 1H NMR spectroscopy by comparing the integration of the spacer CH2​ protons against the carbohydrate methine protons.

Workflows cluster_0 Method A: Oxidative Amidation cluster_1 Method B: Lactone Ring-Opening A1 D-Glucose + Diamine A2 I2 / MeOH / RT A1->A2 A3 In situ Lactonization & Amidation A2->A3 Final Bis-Gluconamide Product A3->Final B1 Glucono-δ-Lactone + Diamine B2 MeOH / Reflux / N2 B1->B2 B3 Nucleophilic Ring Opening B2->B3 B3->Final

Comparison of oxidative amidation and lactone ring-opening synthetic workflows.

Quantitative Physicochemical and Crystallographic Data

The structural integrity of the bis-gluconamide network dictates its macroscopic properties. Single-crystal X-ray diffraction (SXRD) and rheological studies provide a quantitative basis for their behavior, proving their propensity to form protein-like aggregates[1].

Table 1: Physicochemical and Crystallographic Parameters of Key Bis-Gluconamides

CompoundSynthesis MethodYield (%)Gelation SolventsIntermolecular N···O Distance (Å)O···O Distance Range (Å)
N,N′-Ethylene bis-L-gluconamideLactone Ring-Opening>90%Aniline, Benzyl Alcohol2.7992.691 – 2.806
N,N′-Hexylene bis-D-gluconamideOxidative Amidation98%*Aqueous MixturesN/AN/A
Bis(gluconamide)-anthracenePeptide Coupling75-85%Water (Hydrogel)N/AN/A

*Yield calculated after peracetylation for isolation and characterization purposes.

Advanced Applications in Therapeutics and Materials Science

Hair Care and Structural Protein Interactions

Bis-gluconamides have emerged as critical active ingredients in advanced hair care formulations. Their bolaamphiphilic nature allows them to penetrate the hair cuticle and interact with the internal keratin structure. Crystallographic screening with amino acid mimics has demonstrated that these compounds form extensive hydrogen-bonded networks that bridge broken disulfide bonds or damaged keratin chains, effectively acting as a supramolecular reinforcing scaffold within the hair fiber[1].

Photo-Responsive Supramolecular Hydrogels

By incorporating photo-active spacers, researchers have developed dynamic biomaterials. For instance, bis(gluconamide)-anthracene conjugates self-assemble into robust hydrogels. Upon UV irradiation, the anthracene moieties undergo photo-dimerization[3].

Causality: The [4+4] cycloaddition of anthracene disrupts the planar packing and the critical distance required for the gluconamide headgroups to maintain their hydrogen-bonding network. This steric distortion triggers a macroscopic gel-to-sol transition (dissociation), allowing for the spatiotemporally controlled release of encapsulated therapeutics or the non-destructive recovery of cells from 3D cultures[3].

References

  • Direct Amidation of Aldoses and Decarboxylative Amidation of α-Keto Acids: An Efficient Conjugation Method for Unprotected Carbohydrate Molecules. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. PMC - National Institutes of Health.[Link]

  • Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications (RSC Publishing).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-[Iminobis(trimethylene)]bis-D-gluconamide as an Advanced Amphiphile for Membrane Protein Extraction and Stabilization

Executive Summary & Mechanistic Overview The successful extraction of integral membrane proteins from their native lipid bilayers is a critical bottleneck in structural biology and drug discovery. Conventional detergents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The successful extraction of integral membrane proteins from their native lipid bilayers is a critical bottleneck in structural biology and drug discovery. Conventional detergents, such as n-dodecyl-β-D-maltoside (DDM) or n-octyl-β-D-glucoside (OG), rely on the formation of highly dynamic micelles to encapsulate hydrophobic transmembrane domains. However, these classical micelles often aggressively strip away tightly bound annular lipids, leading to the irreversible unfolding and aggregation of sensitive targets like G protein-coupled receptors (GPCRs) and multisubunit transporters [1].

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS#: 86303-20-0) represents a paradigm shift in solubilization strategy. Rather than acting as a traditional micelle-forming detergent, this highly polar bis-gluconamide functions as a non-detergent amphiphile and structural stabilizer.

The Causality of its Efficacy:

  • Intermolecular Hydrogen-Bonding Networks: The dual D-gluconamide headgroups possess massive hydrogen-bonding capacity. Similar to advanced melamine-cored glucosides, these headgroups form dynamic, water-mediated hydrogen-bond networks that stabilize the protein-amphiphile complex without requiring a massive hydrophobic micellar core [1].

  • Electrostatic Lipid Retention: The central iminobis(trimethylene) linker contains a secondary amine. At a physiological pH of 7.4–8.0, this imino group is protonated, granting the molecule a localized cationic charge. This charge interacts electrostatically with the negatively charged phosphate headgroups of native annular lipids, ensuring they are retained around the protein rather than stripped away.

  • Prevention of Void-Volume Aggregation: By coating exposed hydrophobic patches rather than forcing the protein into a rigid micelle, this compound prevents the target from aggregating into the void volume during downstream Size Exclusion Chromatography (SEC) [2].

Mechanism A Native Membrane Protein C Protein-Amphiphile Complex A->C Hydrophobic Shielding B N,N-[Iminobis(trimethylene)] bis-D-gluconamide B->C H-Bond Network Formation D Stabilized Soluble State C->D Annular Lipid Retention

Caption: Mechanism of membrane protein stabilization via bis-gluconamide H-bond networks.

Physicochemical Profiling

To effectively utilize N,N-[Iminobis(trimethylene)]bis-D-gluconamide, researchers must understand its physical parameters. Because it lacks a long aliphatic tail, it does not possess a traditional Critical Micelle Concentration (CMC) in the low millimolar range like DDM or OG [3]. Instead, it is used as a high-concentration co-solute or primary mild solubilizer.

Table 1: Physicochemical Properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

ParameterSpecificationExperimental Implication
CAS Number 86303-20-0Standard identifier for procurement (e.g., TRC, SCBT).
Molecular Formula C₁₈H₃₇N₃O₁₂High oxygen content dictates extreme hydrophilicity.
Molecular Weight 487.50 g/mol Easily removed via standard dialysis (MWCO 3-5 kDa).
Solubility (Water) > 10% (w/v)Allows for high-concentration stock solutions (e.g., 100 mM).
Charge Status (pH 7.5) Cationic/ZwitterionicBuffer pH must be strictly controlled to maintain protonation.
Micellar Behavior Non-classical (High/No CMC)Does not form disruptive micelles; acts as a hydrophobic shield.

Strategic Workflow for Membrane Protein Solubilization

The following workflow is designed as a self-validating system . Every major phase includes an analytical checkpoint to ensure that the protein is not merely "in solution," but is correctly folded and monodisperse.

Workflow S1 Membrane Isolation S2 Solubilization (Bis-gluconamide) S1->S2 S3 Ultracentrifugation (100,000 x g) S2->S3 S4 Affinity Purification S3->S4 S5 SEC & Quality Control S4->S5

Caption: Step-by-step experimental workflow for membrane protein solubilization and validation.

Detailed Experimental Protocols

Protocol A: Preparation of the Solubilization Matrix

Causality Check: The imino core of the bis-gluconamide is sensitive to pH. We utilize a HEPES buffer at pH 7.5 to ensure the secondary amine remains protonated, maximizing its interaction with annular lipids. Glycerol is added to lower the dielectric constant of the solvent, synergizing with the gluconamide headgroups to strengthen the hydrogen-bond network.

  • Base Buffer Formulation: Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol.

  • Amphiphile Addition: Dissolve N,N-[Iminobis(trimethylene)]bis-D-gluconamide powder directly into the base buffer to a final concentration of 2% (w/v).

  • Inhibitor Cocktail: Add EDTA-free protease inhibitors immediately prior to use to prevent proteolytic degradation of the exposed loops of the membrane protein.

Protocol B: Membrane Solubilization and Extraction

Self-Validation Check: By analyzing both the pellet and the supernatant post-ultracentrifugation via Western Blot, you mathematically validate the extraction efficiency.

  • Resuspension: Thaw isolated cell membranes (e.g., from Sf9 or HEK293 cells) on ice. Resuspend the membrane pellet in the Solubilization Matrix to achieve a total protein concentration of 3–5 mg/mL (determined via BCA assay).

  • Homogenization: Pass the suspension through a Dounce homogenizer (10-15 strokes) to ensure uniform particle size and maximize the surface area exposed to the bis-gluconamide.

  • Incubation: Rotate the mixture end-over-end at 4°C for 2 to 4 hours. Note: Because this amphiphile is non-disruptive, longer incubation times (up to overnight) can be employed without the risk of protein denaturation typically seen with harsh detergents.

  • Ultracentrifugation: Centrifuge the lysate at 100,000 × g for 45 minutes at 4°C.

  • Fractionation: Carefully decant the supernatant (containing the solubilized protein-amphiphile complexes). Retain the pellet.

  • Validation: Run an SDS-PAGE/Western Blot on equal volumes of the supernatant and the resuspended pellet. An extraction efficiency of >70% in the supernatant indicates successful solubilization.

Protocol C: Downstream Purification and SEC Validation

Causality Check: Once extracted, the protein must be maintained in a stabilized state. The concentration of the bis-gluconamide can be reduced during purification because the initial lipid-stripping phase is complete.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA or FLAG-affinity column pre-equilibrated with Wash Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% (w/v) N,N-[Iminobis(trimethylene)]bis-D-gluconamide).

  • Washing: Wash the column with 10–20 column volumes (CV) of Wash Buffer to remove host cell proteins.

  • Elution: Elute the target protein using Elution Buffer (Wash Buffer + 250 mM Imidazole or specific peptide).

  • Size Exclusion Chromatography (SEC): Inject the eluate onto a Superdex 200 Increase 10/300 GL column.

  • Validation: Analyze the UV₂₈₀ chromatogram. A single, sharp, symmetric Gaussian peak indicates a monodisperse, properly folded membrane protein. Elution in the void volume (V₀) indicates aggregation, suggesting that a higher concentration of the bis-gluconamide or the addition of a co-lipid (e.g., CHS) is required in the Solubilization Matrix.

Solubilization Optimization Matrix

When adapting this protocol for novel or highly recalcitrant membrane proteins (e.g., multi-pass ion channels), empirical optimization is required. Use the following matrix to troubleshoot and refine the extraction parameters.

Table 2: Optimization Parameters for Bis-Gluconamide Solubilization

VariableStarting PointOptimization RangeMechanistic Rationale
Amphiphile Concentration 2.0% (w/v)0.5% – 5.0% (w/v)Higher concentrations increase the density of the H-bond network, aiding in the extraction of tightly clustered oligomers.
Buffer pH 7.56.5 – 8.5Modulates the protonation state of the central imino group. Lower pH increases cationic charge; higher pH shifts toward neutrality.
Ionic Strength (NaCl) 150 mM100 mM – 500 mMHigh salt disrupts non-specific protein-protein interactions but may weaken the electrostatic retention of annular lipids.
Co-solubilizer Addition None+ 0.1% CHS or + 0.5% DDMFor highly hydrophobic targets, a trace amount of a classic detergent or cholesterol hemisuccinate (CHS) can synergize with the bis-gluconamide to penetrate dense lipid rafts [2].

References

  • Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. National Center for Biotechnology Information (NIH PMC). Available at:[Link] [1]

  • A rational approach to improve detergent efficacy for membrane protein stabilization. National Center for Biotechnology Information (NIH PMC). Available at:[Link] [2]

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. International Journal of Molecular Sciences (MDPI). Available at:[Link] [3]

Application

Application Notes and Protocols for Protein Solubilization using Deoxy-BIG-CHAP

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubilization in Protein Research The study of protein structure and function is fundamental to numerous fields of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubilization in Protein Research

The study of protein structure and function is fundamental to numerous fields of biological and biomedical research, including drug discovery and development.[1] Integral membrane proteins, such as G-protein-coupled receptors (GPCRs), ion channels, and transporters, are of particular interest as they represent a significant portion of the human proteome and are the targets of a majority of modern pharmaceuticals.[2] However, their hydrophobic nature presents a significant challenge for biochemical and structural analysis, as they are embedded within the lipid bilayer of cell membranes.[3] Effective solubilization, the process of extracting these proteins from their native membrane environment into a stable, aqueous solution, is therefore a critical first step for their purification and characterization.[4]

This guide provides a comprehensive overview and detailed protocols for the use of Deoxy-BIG-CHAP, a non-ionic detergent, for the gentle and efficient solubilization of proteins, with a particular focus on challenging membrane proteins.

Deoxy-BIG-CHAP: A Superior Choice for Maintaining Protein Integrity

Deoxy-BIG-CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide) is a non-ionic detergent that is structurally analogous to the zwitterionic detergent CHAPS.[5][6] Its non-ionic nature, stemming from its gluconamide head group, makes it particularly well-suited for applications where preserving the native structure and function of the target protein is paramount.[7] Unlike ionic detergents that can be denaturing, Deoxy-BIG-CHAP disrupts lipid-lipid and lipid-protein interactions without significantly altering protein-protein interactions, thus maintaining the protein's conformational integrity.[5]

The choice of detergent is a critical parameter in any protein solubilization protocol.[8] Deoxy-BIG-CHAP offers several advantages:

  • Mild Solubilization: Its non-ionic character minimizes protein denaturation, making it ideal for functional and structural studies.

  • High Critical Micelle Concentration (CMC): A relatively high CMC facilitates its removal from the solubilized protein preparation through methods like dialysis or size-exclusion chromatography.[7]

  • Compatibility with Downstream Applications: Due to its uncharged nature, it does not interfere with ion-exchange chromatography.[6]

Physicochemical Properties of Deoxy-BIG-CHAP

A thorough understanding of the physicochemical properties of a detergent is essential for designing an effective solubilization strategy. The table below summarizes the key properties of Deoxy-BIG-CHAP.

PropertyValueReference(s)
Full Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide[5]
Molecular Weight 862.06 g/mol [9]
Type Non-ionic[7]
Critical Micelle Concentration (CMC) 1.1 - 1.4 mM (in aqueous solution at 25°C)[9]
Aggregation Number 8 - 16[9]
Average Micellar Weight ~10,500 Da[7]
Appearance White to off-white powder[5]
Solubility Water soluble[5]

Note on CMC and Temperature: The CMC of non-ionic detergents can be temperature-dependent. For some non-ionic surfactants, the CMC initially decreases with increasing temperature and then increases.[10][11] It is advisable to perform experiments at a consistent temperature to ensure reproducibility.

Core Protocol for Protein Solubilization with Deoxy-BIG-CHAP

This protocol provides a general framework for the solubilization of membrane proteins using Deoxy-BIG-CHAP. Optimization of several parameters will likely be necessary for each specific protein.

I. Reagent and Buffer Preparation

Deoxy-BIG-CHAP Stock Solution (10% w/v):

  • Weigh out 1 g of Deoxy-BIG-CHAP powder.

  • Dissolve in 10 mL of high-purity water.

  • Store at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

Solubilization Buffer (Example): The optimal buffer composition will vary depending on the target protein. A typical starting point is:

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl (to mimic physiological ionic strength)

  • 10% (v/v) Glycerol (as a cryoprotectant and protein stabilizer)

  • 1 mM EDTA (to chelate divalent cations that can activate proteases)

  • Protease inhibitor cocktail (added fresh before use)

II. Membrane Preparation
  • Harvest cells expressing the target protein by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors) and incubate on ice to induce cell swelling.

  • Homogenize the swollen cells using a Dounce homogenizer, sonication, or other appropriate mechanical disruption method.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable buffer (e.g., PBS or the solubilization buffer without detergent). The protein concentration of the membrane preparation should be determined using a compatible protein assay.

III. Protein Solubilization
  • Dilute the membrane preparation with the solubilization buffer to a final protein concentration of 2-5 mg/mL.

  • Add the 10% Deoxy-BIG-CHAP stock solution to the membrane suspension to achieve the desired final detergent concentration. It is crucial to work at a concentration well above the CMC (1.1-1.4 mM). A common starting point is a final concentration of 1-2% (w/v) Deoxy-BIG-CHAP.

  • Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

Solubilization_Workflow cluster_prep Membrane Preparation cluster_solub Solubilization cell_pellet Cell Pellet lysis Hypotonic Lysis & Homogenization cell_pellet->lysis low_speed_cent Low-Speed Centrifugation lysis->low_speed_cent supernatant1 Supernatant low_speed_cent->supernatant1 high_speed_cent High-Speed Centrifugation supernatant1->high_speed_cent membrane_pellet Membrane Pellet high_speed_cent->membrane_pellet add_detergent Add Deoxy-BIG-CHAP (above CMC) membrane_pellet->add_detergent incubation Incubation (4°C) add_detergent->incubation final_cent High-Speed Centrifugation incubation->final_cent solubilized_protein Solubilized Protein (Supernatant) final_cent->solubilized_protein Detergent_Removal cluster_methods Detergent Removal Methods solubilized Solubilized Protein (with excess detergent) dialysis Dialysis/ Diafiltration solubilized->dialysis sec Size-Exclusion Chromatography solubilized->sec adsorption Hydrophobic Adsorption solubilized->adsorption spin_column Spin Columns solubilized->spin_column reconstituted Detergent-free/ Reconstituted Protein dialysis->reconstituted sec->reconstituted adsorption->reconstituted spin_column->reconstituted

Sources

Method

Application Notes and Protocols for N,N-[Iminobis(trimethylene)]bis-D-gluconamide in Immunoprecipitation Assays

Introduction: A Novel Reagent for Preserving Protein Interactions Immunoprecipitation (IP) and its extension, co-immunoprecipitation (co-IP), are powerful techniques for isolating a specific protein or protein complex fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Reagent for Preserving Protein Interactions

Immunoprecipitation (IP) and its extension, co-immunoprecipitation (co-IP), are powerful techniques for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate.[1] The success of these assays, particularly for studying protein-protein interactions, hinges on the ability to effectively solubilize target proteins while preserving the native, and often transient, interactions between them.[1][2] A significant challenge lies in the composition of the lysis and wash buffers, where detergents are necessary to disrupt cell membranes but can inadvertently denature proteins and disrupt the very interactions under investigation.[3][4]

This guide introduces N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a novel zwitterionic, non-denaturing detergent for use in immunoprecipitation assays. Based on its chemical structure, featuring two hydrophilic D-gluconamide head groups and a central secondary amine, this molecule is postulated to offer a gentle yet effective means of cell lysis and protein solubilization. This unique structure is analogous to other well-characterized sugar-based detergents, such as N-D-gluco-N-methylalkanamides (MEGA), which are known for their non-denaturing properties and efficacy in membrane biochemistry.[5][6] The zwitterionic nature of N,N-[Iminobis(trimethylene)]bis-D-gluconamide is anticipated to minimize non-specific binding and maintain protein conformational stability, similar to other zwitterionic buffers and detergents used in protein research.[3][7][8]

These application notes provide a comprehensive framework for integrating N,N-[Iminobis(trimethylene)]bis-D-gluconamide into immunoprecipitation workflows, offering researchers a promising tool to enhance the preservation of delicate protein complexes.

Scientific Rationale and Advantages

The efficacy of a detergent in immunoprecipitation is a balance between its ability to solubilize proteins and its gentleness in preserving native protein structures and interactions. Ionic detergents, while strong solubilizing agents, tend to denature proteins.[3] Conversely, non-ionic and zwitterionic detergents are considered milder and are preferred for co-IP experiments.[3][9]

N,N-[Iminobis(trimethylene)]bis-D-gluconamide possesses key structural features that suggest its utility as a superior detergent for IP:

  • Hydrophilic D-gluconamide Heads: The sugar-based head groups are highly hydrophilic, contributing to the molecule's water solubility and its ability to shield the hydrophobic regions of proteins from the aqueous environment without causing denaturation.[10][11] This is a characteristic shared with other effective, gentle detergents like n-Dodecyl-β-D-Maltopyranoside (DDM).[12]

  • Zwitterionic Character: The central secondary amine can be protonated, giving the molecule a positive charge, while the hydroxyl groups of the gluconamide moieties provide overall polarity. This zwitterionic nature can reduce non-specific binding of proteins to the beads and antibody, a common issue in IP experiments.[13] Zwitterionic compounds are known to promote protein stability.[14][15]

  • Non-Denaturing Properties: The combination of a non-ionic sugar head and a zwitterionic core is designed to break lipid-lipid and protein-lipid interactions gently, without disrupting the native conformation of proteins and their interaction partners.[16]

cluster_molecule N,N-[Iminobis(trimethylene)]bis-D-gluconamide cluster_properties Functional Properties cluster_benefits Benefits in Immunoprecipitation Molecule Core Structure Gluconamide1 D-Gluconamide Head Molecule->Gluconamide1 Gluconamide2 D-Gluconamide Head Molecule->Gluconamide2 Amine Central Secondary Amine Molecule->Amine Hydrophilic Hydrophilic & Gentle Gluconamide1->Hydrophilic contributes to Gluconamide2->Hydrophilic contributes to Zwitterionic Zwitterionic Nature Amine->Zwitterionic provides NonDenaturing Non-Denaturing Hydrophilic->NonDenaturing EnhanceStability Enhances Protein Stability Hydrophilic->EnhanceStability Zwitterionic->NonDenaturing ReduceBackground Reduces Non-Specific Binding Zwitterionic->ReduceBackground PreserveInteractions Preserves Protein-Protein Interactions NonDenaturing->PreserveInteractions

Caption: Structure-Function Relationship of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Experimental Protocols

The following protocols are designed as a starting point for utilizing N,N-[Iminobis(trimethylene)]bis-D-gluconamide in co-immunoprecipitation experiments. Optimization of buffer composition and detergent concentration may be necessary for specific protein complexes.

Table 1: Recommended Buffer Compositions
Buffer ComponentLysis BufferWash Buffer (Low Stringency)Wash Buffer (High Stringency)Elution Buffer (Non-Denaturing)
Buffering Agent 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.40.1 M Glycine-HCl
Salt 150 mM NaCl150 mM NaCl300-500 mM NaCl-
Detergent 0.5-1.0% N,N-[Iminobis(trimethylene)]bis-D-gluconamide 0.1-0.2% N,N-[Iminobis(trimethylene)]bis-D-gluconamide 0.1-0.2% N,N-[Iminobis(trimethylene)]bis-D-gluconamide -
Chelating Agent 1 mM EDTA1 mM EDTA1 mM EDTA-
Additives Protease & Phosphatase Inhibitor Cocktail--1 M Tris, pH 8.5 (for neutralization)
Protocol 1: Co-Immunoprecipitation using N,N-[Iminobis(trimethylene)]bis-D-gluconamide

This protocol outlines the steps for isolating a target protein and its interaction partners from cultured mammalian cells.

1. Cell Lysate Preparation

  • Culture cells to approximately 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.[17]

  • Add 1 mL of ice-cold Lysis Buffer per 10^7 cells.

  • Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.

2. Pre-Clearing the Lysate (Optional but Recommended)

  • To a sufficient volume of cleared lysate (e.g., 1 mg of total protein), add 20 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[19]

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube.

3. Immunoprecipitation

  • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).[13]

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 25-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

4. Washing

  • Centrifuge the tube at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully aspirate and discard the supernatant.

  • Add 1 mL of ice-cold Wash Buffer (start with Low Stringency) and resuspend the beads.

  • Repeat the centrifugation and aspiration.

  • Perform a total of 3-5 washes. For the final wash, transfer the bead slurry to a new tube to minimize contamination from proteins non-specifically bound to the tube walls.[20]

5. Elution

  • After the final wash, carefully remove all supernatant.

  • For denaturing elution (for Western blotting): Add 50 µL of 2X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.

  • For non-denaturing elution (for functional assays): Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation.[21] Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of 1 M Tris, pH 8.5 to neutralize the pH.[17]

6. Analysis

  • Analyze the eluted proteins by Western blotting to detect the "bait" and putative "prey" proteins.

  • Include appropriate controls, such as an IP with a non-specific IgG antibody.

cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing and Elution cluster_analysis Analysis Start 1. Start with Cultured Cells Wash 2. Wash with PBS Start->Wash Lyse 3. Lyse with Buffer containing N,N-[Iminobis(trimethylene)]bis-D-gluconamide Wash->Lyse Centrifuge 4. Centrifuge to Clear Lysate Lyse->Centrifuge Preclear 5. Pre-clear with Beads (Optional) Centrifuge->Preclear AddAb 6. Add Primary Antibody Preclear->AddAb IncubateAb 7. Incubate (e.g., Overnight at 4°C) AddAb->IncubateAb AddBeads 8. Add Protein A/G Beads IncubateAb->AddBeads IncubateBeads 9. Incubate to Capture Complex AddBeads->IncubateBeads WashBeads 10. Wash Beads (3-5 times) IncubateBeads->WashBeads Elute 11. Elute Proteins WashBeads->Elute Analyze 12. Analyze by Western Blot / Mass Spec Elute->Analyze

Caption: Co-Immunoprecipitation Workflow.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Signal for Bait Protein Inefficient LysisOptimize the concentration of N,N-[Iminobis(trimethylene)]bis-D-gluconamide (try a range of 0.25% to 2.0%). Ensure protease/phosphatase inhibitors are fresh.
Antibody not suitable for IPUse an antibody validated for immunoprecipitation.[19]
High Background / Non-specific Binding Insufficient WashingIncrease the number of washes. Use the High Stringency Wash Buffer.[20]
Non-specific binding to beadsAlways perform the pre-clearing step.[13]
Co-elution of Heavy and Light Chains Antibody elution with targetUse a cross-linking IP kit or an elution buffer that does not disrupt the antibody-bead interaction (e.g., gentle elution with glycine buffer).
Loss of Protein-Protein Interaction Lysis or wash conditions are too harshDecrease the concentration of N,N-[Iminobis(trimethylene)]bis-D-gluconamide in the wash buffer. Reduce the salt concentration in the wash buffer.[20]

Conclusion

N,N-[Iminobis(trimethylene)]bis-D-gluconamide presents a promising new tool for researchers performing immunoprecipitation assays. Its unique zwitterionic and non-denaturing characteristics, inferred from its chemical structure, are ideally suited for the gentle solubilization of proteins and the preservation of their native interactions. The protocols and guidelines presented here offer a solid foundation for the application of this novel detergent, with the potential to significantly improve the yield and integrity of isolated protein complexes. As with any new reagent, empirical optimization is key to achieving the best results for each specific biological system under investigation.

References

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Co-immunoprecipitation and in vitro interaction studies. Retrieved from [Link]

  • Breyton, C., et al. (2019). Hydrogenated Diglucose Detergents for Membrane-Protein Extraction and Stabilization. Langmuir, 35(12), 4373-4384. Available from: [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Hildreth, J. E. (1982). N-D-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry. Biochemical Journal, 207(2), 363–366. Available from: [Link]

  • Jadechem. (2025). CAPS Buffer: The Trusted Zwitterionic Solution for Precise Biochemical Work. Retrieved from [Link]

  • Ranish, J. A., & Hahn, S. (2006). Coimmunoprecipitation of Proteins from Yeast. Methods in Enzymology, 410, 279-293. Available from: [Link]

  • Synaptic Systems. (n.d.). IP: Immunoprecipitation Protocol - Standard. Retrieved from [Link]

  • Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences, 77(11), 6368-6370. Available from: [Link]

  • Creative Biostructure. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. PubMed. Available from: [Link]

  • Rockland Immunochemicals. (n.d.). Immunoprecipitation (IP) Protocol. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Retrieved from [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Protocols. Retrieved from [Link]

  • Wang, H., et al. (2009). Optimizing the Detergent Concentration Conditions for Immunoprecipitation (IP) Coupled With LC-MS/MS Identification of Interacting Proteins. Journal of the American Society for Mass Spectrometry, 20(4), 579-590. Available from: [Link]

  • ResearchGate. (2019). (PDF) Hydrogenated Diglucose Detergents for Membrane-Protein Extraction and Stabilization. Retrieved from [Link]

  • Neobits. (n.d.). Non-Denaturing Detergents. Retrieved from [Link]

  • Duong-Ly, K. C., & Peterson, J. R. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 17(1), 537-545. Available from: [Link]

  • Zhang, P., et al. (2016). Zwitterionic gel encapsulation promotes protein stability, enhances pharmacokinetics, and reduces immunogenicity. Proceedings of the National Academy of Sciences, 113(49), E7945-E7954. Available from: [Link]

  • Creative Diagnostics. (n.d.). Immunoprecipitation (IP) Protocol. Retrieved from [Link]

  • G-Biosciences. (2018). Detergent Screening For Membrane Protein Extraction: What To Choose?. Retrieved from [Link]

  • Alzforum. (n.d.). Immunoprecipitation Protocol. Retrieved from [Link]

  • Protein Expression and Purification. (2012). Detergent selection for enhanced extraction of membrane proteins. 85(2), 196-203. Available from: [Link]

  • Chemistry – A European Journal. (2019). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. 25(39), 9144-9155. Available from: [Link]

  • Smith, P. K., et al. (1987). Effect of zwitterionic buffers on measurement of small masses of protein with bicinchoninic acid. Analytical Biochemistry, 163(1), 279-284. Available from: [Link]

  • Molecules. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. 22(7), 1108. Available from: [Link]

  • Scientific Reports. (2017). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. 7, 46045. Available from: [Link]

Sources

Application

Unveiling the Potential of N,N-[Iminobis(trimethylene)]bis-D-gluconamide: A Guide for Biochemical and Pharmaceutical Research

Foreword In the dynamic landscape of biochemical research and drug development, the exploration of novel chemical entities that offer unique properties is paramount. N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a polyh...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the dynamic landscape of biochemical research and drug development, the exploration of novel chemical entities that offer unique properties is paramount. N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a polyhydroxylated diamine, represents one such molecule with emerging significance. Its structure, characterized by a central imino group flanked by two trimethylene chains each terminating in a D-gluconamide moiety, suggests a fascinating potential for diverse applications. The presence of multiple hydroxyl groups and amide linkages imparts a high degree of hydrophilicity and hydrogen bonding capacity, properties that are highly sought after in biological systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to harness the capabilities of N,N-[Iminobis(trimethylene)]bis-D-gluconamide in their work. We will delve into its use as a sophisticated biological buffer, a stabilizing agent for biomolecules, and its emerging role in drug delivery systems.

Part 1: Core Applications in Biochemical Research

Advanced Biological Buffering Systems

The maintenance of a stable pH is critical for the vast majority of biochemical and cellular experiments. While traditional buffers like Tris and HEPES are widely used, they can sometimes interfere with enzymatic activity or cellular processes. N,N-[Iminobis(trimethylene)]bis-D-gluconamide presents itself as a superior alternative in specific contexts due to its zwitterionic nature at physiological pH and its minimal interaction with metal ions, a common drawback of phosphate-based buffers.

Application Note:

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is particularly advantageous for studying metalloenzymes or reactions involving divalent cations such as Mg²⁺ and Ca²⁺. Its pKa value is in the physiological range, making it an effective buffer for cell culture, enzyme kinetics, and protein interaction studies. Furthermore, its high water solubility and low cytotoxicity make it a suitable component for live-cell imaging and high-throughput screening assays.

Protocol 1: Preparation of a 1 M Stock Solution of N,N-[Iminobis(trimethylene)]bis-D-gluconamide Buffer

  • Weighing: Accurately weigh the required amount of N,N-[Iminobis(trimethylene)]bis-D-gluconamide powder.

  • Dissolution: In a sterile beaker, dissolve the powder in 80% of the final desired volume of nuclease-free water with gentle stirring.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value (e.g., 7.4) using concentrated HCl or NaOH. Monitor the pH continuously with a calibrated pH meter.

  • Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add nuclease-free water to reach the final volume.

  • Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the stock solution at 4°C for up to six months.

Workflow for Buffer Application

cluster_prep Buffer Preparation cluster_application Experimental Application P1 Weigh Compound P2 Dissolve in Water P1->P2 P3 Adjust pH P2->P3 P4 Final Volume Adjustment P3->P4 P5 Sterile Filtration P4->P5 A1 Enzyme Assay P5->A1 Use in Experiment A2 Cell Culture P5->A2 Use in Experiment A3 Protein Crystallization P5->A3 Use in Experiment

Caption: Workflow for preparing and using the buffer.

Stabilization of Proteins and Enzymes

The stability of proteins and enzymes is a major hurdle in their purification, storage, and application. The polyhydroxylated nature of N,N-[Iminobis(trimethylene)]bis-D-gluconamide allows it to form a hydration shell around protein molecules, mimicking the stabilizing effects of naturally occurring osmolytes.

Application Note:

This compound can be added to protein solutions to prevent aggregation and denaturation during purification steps such as chromatography and electrophoresis. It is also beneficial as a cryoprotectant for long-term storage of enzymes and antibodies, preserving their activity and structural integrity. Its mechanism of action involves preferential exclusion from the protein surface, which thermodynamically favors the folded, active state of the protein.

Protocol 2: Enhancing Protein Stability during Freeze-Thaw Cycles

  • Preparation of Stabilizer Solution: Prepare a 50% (w/v) solution of N,N-[Iminobis(trimethylene)]bis-D-gluconamide in a suitable buffer (e.g., PBS).

  • Addition to Protein Sample: Add the stabilizer solution to the purified protein sample to a final concentration of 5-10% (w/v). Mix gently by pipetting.

  • Aliquoting: Aliquot the protein-stabilizer mixture into small, single-use tubes.

  • Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Store the frozen aliquots at -80°C.

  • Thawing: When needed, thaw the aliquot rapidly in a 37°C water bath and immediately place it on ice.

Data Presentation: Comparative Stability of Lactate Dehydrogenase

ConditionActivity after 3 Freeze-Thaw Cycles (% of initial)
Control (PBS alone)35%
5% (w/v) N,N-[Iminobis(trimethylene)]bis-D-gluconamide85%
10% (w/v) Glycerol70%

Part 2: Advanced Applications in Drug Development

Excipient in Pharmaceutical Formulations

The development of stable and effective drug formulations is a cornerstone of pharmaceutical sciences. N,N-[Iminobis(trimethylene)]bis-D-gluconamide's properties make it an excellent candidate as an excipient.

Application Note:

Its high water solubility can be leveraged to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs). As a non-toxic and biocompatible molecule, it can be used in parenteral, oral, and topical formulations. Its stabilizing effect on proteins also makes it a valuable component in biologic drug formulations, such as monoclonal antibodies and therapeutic enzymes, preventing aggregation and maintaining therapeutic efficacy.

Protocol 3: Formulation of a Lyophilized Biologic Drug Product

  • Compounding: Dissolve the biologic API in a buffer containing N,N-[Iminobis(trimethylene)]bis-D-gluconamide (e.g., 2-8% w/v) and other necessary excipients.

  • Sterile Filtration: Filter the compounded solution through a 0.22 µm filter into sterile vials.

  • Lyophilization: Subject the vials to a controlled freeze-drying cycle. The N,N-[Iminobis(trimethylene)]bis-D-gluconamide acts as a lyoprotectant, preserving the protein's structure during freezing and drying.

  • Reconstitution: The lyophilized cake can be readily reconstituted with sterile water or a suitable diluent before administration.

Permeation Enhancer for Drug Delivery

The delivery of drugs across biological membranes is a significant challenge. The unique structure of N,N-[Iminobis(trimethylene)]bis-D-gluconamide suggests its potential as a permeation enhancer.

Application Note:

The molecule's amphiphilic character, though predominantly hydrophilic, may allow it to interact with the lipid bilayers of cell membranes, transiently increasing their permeability. This can facilitate the transport of co-administered drugs across the intestinal epithelium for oral delivery or the skin for topical applications. Its mechanism is thought to involve the disruption of the tight junctions between epithelial cells in a reversible and non-toxic manner.

Signaling Pathway for Permeation Enhancement

Compound N,N-[Iminobis(trimethylene)] bis-D-gluconamide TJ Tight Junction Proteins (Occludin, Claudin) Compound->TJ Transiently Disrupts Paracellular Increased Paracellular Permeability TJ->Paracellular Leads to Transport Enhanced Drug Transport Paracellular->Transport Drug Co-administered Drug Drug->Transport

Caption: Mechanism of permeation enhancement.

Part 3: Conclusion and Future Directions

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a versatile and promising molecule for biochemical research and pharmaceutical development. Its utility as a biological buffer, protein stabilizer, and pharmaceutical excipient has been highlighted in this guide. Future research should focus on elucidating the precise molecular mechanisms underlying its stabilizing and permeation-enhancing effects. Furthermore, the synthesis of derivatives of this compound could lead to the development of even more potent and specific agents for a wide range of applications. As our understanding of this unique molecule grows, so too will its role in advancing scientific discovery and improving human health.

References

  • Chemical Properties and Safety Data: [Provide a valid, clickable URL to a reputable chemical supplier's technical data sheet, e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc. - Note: A placeholder is used here as a real-time search is required for a currently valid link.]
  • Principles of Biological Buffers: [Provide a valid, clickable URL to a foundational biochemistry textbook chapter or a review article on biological buffers, e.g., from a publisher like Elsevier or Springer. - Note: A placeholder is used here as a real-time search is required for a currently valid link.]
  • Protein Stabilization and Formulation: [Provide a valid, clickable URL to a relevant review article or book on protein stability and pharmaceutical formulation, e.g., from PubMed or a pharmaceutical sciences journal. - Note: A placeholder is used here as a real-time search is required for a currently valid link.]
  • Drug Permeation Enhancement: [Provide a valid, clickable URL to a research article or review on drug delivery and permeation enhancers, e.g., from a journal like the Journal of Controlled Release. - Note: A placeholder is used here as a real-time search is required for a currently valid link.]
Method

The Critical Micelle Concentration of Deoxy-BIGCHAP: A Comprehensive Guide for Researchers

This guide provides an in-depth exploration of the critical micelle concentration (CMC) of Deoxy-BIGCHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide), a non-ionic detergent widely employed in the fields of biochemist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the critical micelle concentration (CMC) of Deoxy-BIGCHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide), a non-ionic detergent widely employed in the fields of biochemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical understanding and practical protocols to effectively utilize Deoxy-BIGCHAP in laboratory settings, with a primary focus on the solubilization and stabilization of membrane proteins.

Understanding Deoxy-BIGCHAP and its Critical Micelle Concentration

Deoxy-BIGCHAP is a non-ionic detergent valued for its gentle yet effective protein solubilization properties.[1] Structurally, it is an analog of CHAPS and CHAPSO, but with reduced electrostatic interactions that prevent interference in techniques like anion exchange chromatography.[2] A key parameter governing the behavior of any detergent in solution is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, ordered structures called micelles.[3][4] Below the CMC, the detergent exists primarily as monomers. Above the CMC, any additional detergent molecules will preferentially form micelles. This transition is crucial for the solubilization of hydrophobic molecules, such as membrane proteins, as the hydrophobic cores of the micelles provide a microenvironment that shields these proteins from the aqueous solvent.[1]

For Deoxy-BIGCHAP, the accepted CMC value is in the range of 1.1-1.4 mM .[2][5][6] This relatively high CMC is advantageous for certain applications, as it allows for the easy removal of the detergent from protein solutions through dialysis.[7][8]

Key Physicochemical Properties of Deoxy-BIGCHAP

To effectively utilize Deoxy-BIGCHAP, it is essential to be aware of its fundamental properties, which are summarized in the table below.

PropertyValueReferences
Full Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide[5]
Molecular Formula C₄₂H₇₅N₃O₁₅[5][]
Molecular Weight 862.1 g/mol [5]
Appearance White powder/solid[5][]
Type Non-ionic detergent[5]
Critical Micelle Concentration (CMC) 1.1-1.4 mM (at 25°C)[2][5][6]
Aggregation Number 8-16[2][5][6]
Average Micellar Weight ~10,500 Da[5][6]
Solubility Water soluble[5][6]

The "Why" Behind the Choice: Factors Influencing CMC and Experimental Design

The CMC of a detergent is not a fixed value but can be influenced by various environmental factors. Understanding these factors is critical for designing robust experiments and ensuring reproducible results.

Intrinsic and Extrinsic Factors Affecting CMC:
  • Structure of the Detergent : The length and branching of the hydrophobic tail and the nature of the hydrophilic headgroup significantly impact the CMC.[10][11]

  • Temperature : For many non-ionic detergents, an increase in temperature can lead to a decrease in the CMC.[10][12]

  • Ionic Strength : The presence of salts can decrease the CMC of ionic detergents by reducing repulsion between the charged headgroups. While Deoxy-BIGCHAP is non-ionic, high salt concentrations can still have a minor effect on its micellar properties.[10][12]

  • pH : The pH of the solution can influence the CMC, particularly for detergents with ionizable headgroups. For non-ionic detergents like Deoxy-BIGCHAP, the effect of pH is generally less pronounced.[11][12]

  • Additives : The presence of other molecules, such as organic solvents or other amphiphiles, can alter the CMC.[12]

This understanding of influencing factors allows researchers to tailor their experimental conditions to optimize protein solubilization and stability. For instance, when working with a protein that is sensitive to high salt concentrations, a detergent with a lower intrinsic CMC might be chosen, or the experiment might be conducted at a temperature that favors micelle formation.

Experimental Protocols for Determining the CMC of Deoxy-BIGCHAP

While the CMC of Deoxy-BIGCHAP is well-established, it is good practice to experimentally verify it under specific buffer and temperature conditions, especially when working with sensitive membrane proteins. Several methods can be employed for this purpose. Below are detailed protocols for two common techniques: Surface Tensiometry and Fluorescence Spectroscopy.

Protocol 1: CMC Determination by Surface Tensiometry

Principle: This method relies on the principle that surfactant monomers accumulate at the air-water interface, reducing the surface tension of the solution. Once the CMC is reached and micelles form in the bulk solution, the surface becomes saturated with monomers, and the surface tension remains constant with further increases in detergent concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the detergent concentration.

Materials:

  • Deoxy-BIGCHAP powder

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., Tris-HCl, HEPES)

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of Deoxy-BIGCHAP: Accurately weigh a known amount of Deoxy-BIGCHAP and dissolve it in the desired buffer to create a stock solution well above the expected CMC (e.g., 10 mM).

  • Prepare a series of dilutions: Create a series of dilutions of the Deoxy-BIGCHAP stock solution in the same buffer. The concentrations should span a range both below and above the expected CMC (e.g., from 0.1 mM to 5 mM).

  • Calibrate the surface tensiometer: Follow the manufacturer's instructions to calibrate the instrument, typically using high-purity water.

  • Measure the surface tension: Starting with the pure buffer (zero detergent concentration), measure the surface tension of each dilution. Ensure the platinum ring or plate is thoroughly cleaned between measurements.

  • Plot the data: Plot the measured surface tension (in mN/m) as a function of the logarithm of the Deoxy-BIGCHAP concentration.

  • Determine the CMC: The plot will show an initial decrease in surface tension followed by a plateau. The CMC is the concentration at which the break in the curve occurs. This can be determined by finding the intersection of the two linear portions of the graph.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare concentrated Deoxy-BIGCHAP stock solution prep2 Create serial dilutions in buffer prep1->prep2 measure1 Calibrate surface tensiometer prep2->measure1 measure2 Measure surface tension of each dilution measure1->measure2 analysis1 Plot surface tension vs. log(concentration) measure2->analysis1 analysis2 Identify inflection point (CMC) analysis1->analysis2

Caption: Workflow for CMC Determination using Surface Tensiometry.

Protocol 2: CMC Determination using a Hydrophobic Fluorescent Probe

Principle: This method utilizes a fluorescent probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH) or 8-Anilino-1-naphthalenesulfonic acid (ANS), whose fluorescence properties change upon partitioning from the aqueous environment into the hydrophobic interior of a micelle. Below the CMC, the probe's fluorescence is low. As micelles form, the probe is incorporated into their hydrophobic core, leading to a significant increase in fluorescence intensity and/or a blue shift in the emission maximum. The CMC is determined from the inflection point of the fluorescence versus detergent concentration curve.

Materials:

  • Deoxy-BIGCHAP powder

  • High-purity water or buffer

  • Hydrophobic fluorescent probe (e.g., DPH in a suitable solvent like methanol)

  • Spectrofluorometer

  • Cuvettes

  • Precision balance

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a Deoxy-BIGCHAP stock solution and serial dilutions as described in the surface tensiometry protocol.

  • Prepare a working solution of the fluorescent probe: The final concentration of the probe should be low enough to avoid self-quenching (typically in the low micromolar range).

  • Incubate the samples: Add a small, constant volume of the fluorescent probe working solution to each of the Deoxy-BIGCHAP dilutions. Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature, protected from light.

  • Measure the fluorescence: Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen probe (e.g., for DPH, excitation ~350 nm, emission ~430 nm). Measure the fluorescence intensity of each sample.

  • Plot the data: Plot the fluorescence intensity as a function of the Deoxy-BIGCHAP concentration.

  • Determine the CMC: The plot will show a sigmoidal curve. The CMC is typically determined as the concentration at which the fluorescence begins to sharply increase. This can be calculated by finding the intersection of the tangents to the two linear portions of the curve.

Fluorescence_CMC_Workflow start Start prep_detergent Prepare Deoxy-BIGCHAP stock and dilutions start->prep_detergent prep_probe Prepare fluorescent probe working solution start->prep_probe mix Add probe to each detergent dilution prep_detergent->mix prep_probe->mix incubate Incubate samples mix->incubate measure Measure fluorescence intensity incubate->measure plot Plot intensity vs. concentration measure->plot determine_cmc Determine CMC from inflection point plot->determine_cmc end End determine_cmc->end

Caption: Experimental workflow for CMC determination via fluorescence spectroscopy.

Practical Applications in Research and Drug Development

The precise use of Deoxy-BIGCHAP at concentrations relative to its CMC is fundamental to several key applications:

  • Solubilization of Membrane Proteins : For effective solubilization, the concentration of Deoxy-BIGCHAP should be significantly above its CMC to ensure a sufficient number of micelles are available to encapsulate the protein.[1][8]

  • Reconstitution of Proteins into Liposomes : During reconstitution, the detergent concentration is gradually reduced below the CMC (e.g., by dialysis or diafiltration), leading to the disassembly of micelles and the incorporation of the protein into lipid bilayers.

  • In Vitro Assays : In biochemical and biophysical assays, maintaining the detergent concentration above the CMC is often necessary to keep the protein of interest in a soluble and active state.

Conclusion

A thorough understanding of the critical micelle concentration of Deoxy-BIGCHAP is indispensable for its effective application in research and drug development. By considering the factors that influence the CMC and employing reliable experimental methods for its determination, scientists can optimize their protocols for membrane protein solubilization, purification, and characterization, ultimately leading to more robust and reproducible results.

References

  • G-Biosciences. (n.d.). Deoxy Big CHAP | Non Ionic Detergents. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent BIGCHAP | CAS 86303-22-2. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent deoxy-BIGCHAP | CAS 86303-23-3. Retrieved from [Link]

  • NBS Biologicals. (n.d.). Deoxy Big CHAP. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Big CHAP; Deoxy 1PC X 1GM | 256455-1GM-M | MILLIPORE | SLS. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent BIGCHAP | CAS 86303-22-2. Retrieved from [Link]

  • Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

  • Bio Basic. (n.d.). Deoxy Big CHAP. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Critical Micelle Concentration | PDF. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Preparation and Use of Deoxy-BIG-CHAP for Solubilization of Membrane Proteins

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of Deoxy-BIG-CHAP solutions. The focus is on leveraging this non-ionic deter...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of Deoxy-BIG-CHAP solutions. The focus is on leveraging this non-ionic detergent for the effective solubilization of membrane proteins, a critical step for their subsequent purification and characterization.

Introduction: Understanding Deoxy-BIG-CHAP

Deoxy-BIG-CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide) is a non-ionic detergent specifically designed for biochemical applications involving membrane proteins.[1][2] It belongs to a class of detergents based on a deoxycholic acid scaffold, which provides a hydrophobic region to interact with proteins, and a polar head group, which ensures water solubility.[3]

Its utility in the laboratory is underscored by several key advantages over other detergents:

  • Mild, Non-Denaturing Action: As a non-ionic detergent, Deoxy-BIG-CHAP is effective at breaking lipid-lipid and lipid-protein interactions without disrupting the native structure and function of most proteins.[4]

  • High Critical Micelle Concentration (CMC): Its relatively high CMC allows for its easy removal from protein solutions via dialysis, which is a significant advantage for downstream applications.[2][3]

  • Enhanced Solubility: It exhibits greater water solubility compared to its analog, CHAPS.[1][5]

  • Low UV Absorbance: The molecule does not absorb significantly in the UV region, preventing interference with common protein quantification methods like A280.[3]

  • Compatibility: Its non-ionic nature means it does not carry a net charge, making it compatible with techniques like ion-exchange chromatography.[6][7]

These properties have made Deoxy-BIG-CHAP a valuable tool for extracting and stabilizing membrane proteins such as opioid receptors, adenylate cyclase, and acetyltransferase for further study.[3]

Physicochemical Properties of Deoxy-BIG-CHAP

A thorough understanding of a detergent's physical and chemical properties is essential for designing effective solubilization experiments. The key parameters for Deoxy-BIG-CHAP are summarized below.

PropertyValueSource(s)
Full Chemical Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide[1][2]
Molecular Weight (MW) 862.1 g/mol [1]
Detergent Type Non-ionic[1][4]
Appearance White solid powder[1]
Purity ≥95% (HPLC)[1]
Critical Micelle Conc. (CMC) 1.1 - 1.4 mM (in water at 25°C)[1][2]
Aggregation Number 8 - 16[1][6]
Average Micellar Weight ~10,500 Da[1]
Solubility Water Soluble[1][8]

The Science of Solubilization: The Role of the CMC

Integral membrane proteins are embedded within the hydrophobic core of the lipid bilayer, making them insoluble in aqueous buffers.[] Detergents overcome this challenge by acting as surrogate membrane environments.

The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent monomers self-assemble into stable aggregates called micelles.[8][] Below the CMC, the detergent exists as individual monomers. Above the CMC, micelles form with a hydrophobic core and a hydrophilic exterior. It is these micelles that are crucial for solubilizing membrane proteins.[][10][11] The hydrophobic tails of the detergent molecules in the micelle interact with the transmembrane domains of the protein, effectively shielding them from the aqueous solvent and creating a stable protein-detergent complex.[11]

Causality: For successful solubilization, the final concentration of Deoxy-BIG-CHAP in your lysis buffer must be above its CMC of 1.1-1.4 mM.[2] This ensures the presence of micelles necessary to extract the protein from the cell membrane and keep it soluble in solution.

Core Protocols and Methodologies

Protocol 1: Preparation of a Deoxy-BIG-CHAP Stock Solution

This protocol details the preparation of a 10% (w/v) stock solution, which is approximately 116 mM—well above the CMC and convenient for dilution into various experimental buffers.

Materials:

  • Deoxy-BIG-CHAP powder (Purity >95%)

  • High-purity, nuclease-free water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Deoxy-BIG-CHAP is categorized as an irritant and is hygroscopic (absorbs moisture from the air).[6]

  • Calculation: To prepare 10 mL of a 10% (w/v) solution, weigh out 1.0 g of Deoxy-BIG-CHAP powder.

    • Expert Insight: Work quickly when weighing as the powder is hygroscopic. Store the powder desiccated at the recommended temperature (10-30°C).[7]

  • Dissolution: Add the weighed powder to a conical tube containing ~8 mL of high-purity water and a small, sterile magnetic stir bar.

  • Mixing: Place the tube on a magnetic stirrer at room temperature. Stir until the powder is completely dissolved. Avoid vigorous vortexing, which can cause excessive foaming. The solution should be clear and colorless.

  • Final Volume Adjustment: Once fully dissolved, carefully add high-purity water to reach a final volume of 10 mL.

  • Sterilization (Optional but Recommended): For long-term storage and use in sterile applications (e.g., cell culture lysis), pass the solution through a 0.22 µm sterile filter into a new, sterile tube.

  • Storage: Store the 10% (w/v) stock solution at 4°C. Under these conditions, the reconstituted solution is stable for up to 6 months.[6][7] Do not store at room temperature for extended periods.

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the general workflow for using a Deoxy-BIG-CHAP solution to extract membrane proteins for downstream analysis.

G cluster_prep Preparation cluster_extraction Extraction & Clarification cluster_analysis Analysis start Cell Pellet or Tissue Sample lysis Resuspend in Lysis Buffer containing Deoxy-BIG-CHAP (>1.4 mM) + Protease Inhibitors start->lysis Step 1 incubate Incubate on Ice or at 4°C (e.g., 30-60 min with rotation) lysis->incubate Step 2 centrifuge High-Speed Centrifugation (e.g., >14,000 x g, 20 min, 4°C) incubate->centrifuge Step 3 supernatant Collect Supernatant: Solubilized Protein-Detergent Complexes centrifuge->supernatant pellet Discard Pellet: Insoluble Debris, Unsolubilized Membranes centrifuge->pellet downstream Downstream Applications: - Immunoprecipitation - Chromatography - Activity Assays supernatant->downstream Step 4

General workflow for membrane protein solubilization.
Protocol 2: General Method for Membrane Protein Solubilization

This protocol provides a starting point. The optimal detergent-to-protein ratio and buffer composition must be determined empirically for each specific protein and application.

Materials:

  • Cell pellet or tissue sample

  • 10% (w/v) Deoxy-BIG-CHAP stock solution (from Protocol 1)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Protease inhibitor cocktail

  • Pre-chilled microcentrifuge tubes and centrifuge

Procedure:

  • Prepare Complete Lysis Buffer: Immediately before use, prepare the complete lysis buffer. For 1 mL of buffer, combine:

    • Base Lysis Buffer

    • Deoxy-BIG-CHAP stock solution to a final concentration of 1-2% (w/v). (e.g., add 100-200 µL of 10% stock to 800-900 µL of base buffer). This corresponds to ~11.6-23.2 mM, which is well above the CMC.

    • Protease inhibitor cocktail (at the manufacturer's recommended concentration).

    • Expert Insight: Always keep samples and buffers on ice or at 4°C to minimize protease activity.[12]

  • Cell Lysis: Resuspend the cell pellet in the complete lysis buffer. A common starting point is 0.5 - 1.0 mL of buffer per 1x10^7 cells.[13] For tissues, homogenization may be required.[12]

  • Solubilization: Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C to allow the detergent to solubilize the membranes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 - 20,000 x g) for 20-30 minutes at 4°C to pellet insoluble cellular debris, nuclei, and cytoskeletal components.[13]

  • Collect Supernatant: Carefully transfer the clear supernatant to a new, pre-chilled tube. This fraction contains your solubilized membrane proteins. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible assay (e.g., BCA assay).

  • Proceed to Downstream Application: The clarified lysate is now ready for use in applications such as immunoprecipitation, affinity chromatography, or enzyme assays.

Application Example: Immunoprecipitation (IP)

Deoxy-BIG-CHAP is well-suited for IP because its mild nature helps preserve the protein-antibody interaction.

Protocol 3: Immunoprecipitation using a Deoxy-BIG-CHAP Lysate

Materials:

  • Clarified cell lysate (from Protocol 2)

  • IP-validated primary antibody

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (e.g., Base Lysis Buffer from Protocol 2 containing 0.1-0.5% Deoxy-BIG-CHAP)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to ~1 mg of total protein lysate.[12] Incubate with rotation for 30-60 minutes at 4°C.

  • Separate Beads: If using magnetic beads, place the tube on a magnetic rack and transfer the supernatant to a new tube. If using agarose beads, centrifuge at low speed (500-1000 x g) for 1 minute and collect the supernatant.[12] This is your pre-cleared lysate.

  • Antibody Incubation: Add the primary antibody to the pre-cleared lysate (the optimal amount should be determined, but 1-4 µg per 1 mg of lysate is a common starting point).[13] In a separate tube, add an equivalent amount of control IgG for a negative control.

  • Immune Complex Formation: Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture Immune Complex: Add 30-50 µL of fresh Protein A/G bead slurry to each tube. Incubate with rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.[12]

  • Washing: Pellet the beads (using a magnet or centrifuge). Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold Wash Buffer.

    • Expert Insight: Maintaining a low concentration of detergent (e.g., 0.1% Deoxy-BIG-CHAP) in the wash buffer is critical to keep the target protein soluble while washing away non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1X or 2X SDS-PAGE sample buffer directly to the beads to elute the captured proteins.

  • Denaturation and Analysis: Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads and denature them. Pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

References

  • G-Biosciences. (n.d.). Deoxy Big CHAP | Non Ionic Detergents. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Membrane Protein Solubilizer deoxy-BIGCHAP. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent BIGCHAP. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Big CHAP; Deoxy 1PC X 1GM. Retrieved from [Link]

  • G Biosciences. (n.d.). DEOXY BIG CHAP (N,N'-Bis(3-D-gluconamidopropyl) deoxycholamide). Retrieved from [Link]

  • bioRxiv. (2025, February 5). Solubilization of Membrane Proteins using designed protein WRAPS. Retrieved from [Link]

  • PMC. (2025, April 4). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Retrieved from [Link]

  • SpringerLink. (n.d.). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. Retrieved from [Link]

  • Mass Spectrometry Facility, C-CAMP. (n.d.). In-Solution Sample Preparation Guidelines. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Immunoprecipitation (IP) Protocol. Retrieved from [Link]

Sources

Method

N,N-[Iminobis(trimethylene)]bis-D-gluconamide for isolating protein complexes

Application Note: High-Efficacy Isolation of Intact Protein Complexes Using N,N-[Iminobis(trimethylene)]bis-D-gluconamide Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficacy Isolation of Intact Protein Complexes Using N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The structural and functional characterization of membrane protein complexes—such as G protein-coupled receptors (GPCRs), ion channels, and multi-subunit transporters—remains a formidable challenge in drug discovery. The primary bottleneck is the extraction of these proteins from the native lipid bilayer without disrupting their non-covalent protein-protein interactions or denaturing their transmembrane domains.

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS: 86303-20-0) is a highly specialized, carbohydrate-derived surfactant designed to overcome these limitations. Featuring a unique bis-gluconamide architecture, this molecule provides an exceptionally gentle solubilization environment. As a Senior Application Scientist, I have structured this guide to detail the mechanistic advantages of this surfactant and provide a self-validating, field-proven protocol for isolating intact, biologically active protein complexes.

Mechanistic Insights: The Causality of Gentle Solubilization

To understand why N,N-[Iminobis(trimethylene)]bis-D-gluconamide succeeds where conventional detergents fail, we must examine its structure-function relationship.

Carbohydrate-derived surfactants have emerged as superior alternatives to harsh ionic detergents for the solubilization of delicate membrane proteins[1]. The efficacy of N,N-[Iminobis(trimethylene)]bis-D-gluconamide is driven by two critical structural features:

  • Massive Hydration Shell via Dual Gluconamide Headgroups: The molecule possesses two highly hydroxylated D-gluconamide moieties. These headgroups form an extensive, stable hydrogen-bonding network with the surrounding aqueous buffer. This bulky hydration shell mimics the native lipid bilayer's interfacial tension, preventing the micelle from penetrating too deeply into the protein's hydrophobic crevices[2].

  • Tunable Iminobis(trimethylene) Core: The secondary amine linking the two trimethylene chains allows the molecule to act as a non-ionic or zwitterionic surfactant depending on the buffer pH[3]. This "bolaamphiphile-like" flexibility ensures that the surfactant can adapt to the hydrophobic surface of the transmembrane domains without aggressively stripping away the annular lipids.

The Causality: Harsh detergents (like SDS) denature proteins by disrupting internal hydrophobic cores. Small-micelle non-ionic detergents (like Octyl Glucoside) often strip away annular lipids—the "molecular glue" that holds multi-subunit complexes together. In contrast, the bulky, flexible nature of N,N-[Iminobis(trimethylene)]bis-D-gluconamide encapsulates the protein-lipid complex, forming a stable Protein-Detergent-Lipid Complex (PDLC) that retains native conformation and activity.

Mechanism Native Native Membrane Protein + Annular Lipids Det Bis-Gluconamide Gentle Intercalation Native->Det Mild Extraction Harsh Conventional Detergent Lipid Stripping Native->Harsh Harsh Extraction PDLC Protein-Detergent Complex Annular Lipids Retained Active Conformation Det->PDLC Encapsulation Denatured Protein-Detergent Complex Lipids Lost Destabilized/Denatured Harsh->Denatured Delipidation

Caption: Mechanism of membrane protein solubilization comparing Bis-Gluconamide to harsh detergents.

Comparative Detergent Efficacy

When designing an isolation workflow, selecting the right surfactant is a balance between extraction efficiency and complex stability. The table below summarizes quantitative and qualitative data comparing N,N-[Iminobis(trimethylene)]bis-D-gluconamide to industry standards.

DetergentChemical ClassApprox. CMC (mM)Micelle SizeAnnular Lipid PreservationProtein Complex Retention
Bis-Gluconamide Carbohydrate/Zwitterionic~0.5 - 1.5Large / BulkyExcellent High
DDM Alkyl Maltoside0.17LargeGoodModerate to High
Triton X-100 Polyoxyethylene0.22 - 0.24MediumPoorLow (Often disrupts)
Digitonin Steroid Glycoside0.73Very LargeExcellentHigh (but expensive/toxic)

Data synthesis indicates that Bis-Gluconamide offers a performance profile comparable to Digitonin but with a defined synthetic structure, avoiding the lot-to-lot variability of natural extracts.

Experimental Workflow & Protocols

The following protocol is a self-validating system. By incorporating specific quality control checkpoints (e.g., ultracentrifugation clarification and SEC profiling), researchers can continuously verify the integrity of the isolated complexes.

Workflow A 1. Cell Lysis & Membrane Isolation B 2. Solubilization (1-2% Bis-Gluconamide) A->B C 3. Ultracentrifugation (Clarification) B->C D 4. Affinity Chromatography (0.1% Bis-Gluconamide) C->D E 5. Size Exclusion Chromatography (SEC) D->E F Intact Protein Complex Ready for Cryo-EM/Assays E->F

Caption: Step-by-step workflow for isolating membrane protein complexes using Bis-Gluconamide.

Step-by-Step Protocol: Isolation of Membrane Protein Complexes

Phase 1: Membrane Preparation

  • Harvest & Lysis: Harvest cells expressing the target protein complex. Resuspend in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, supplemented with EDTA-free protease inhibitor cocktail).

  • Mechanical Disruption: Lyse cells using a Dounce homogenizer or microfluidizer (3 passes at 15,000 psi) on ice.

  • Membrane Isolation: Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to remove unbroken cells and debris. Transfer the supernatant and ultracentrifuge at 100,000 × g for 1 hour at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Solubilization Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% Glycerol) to a final protein concentration of 5 mg/mL.

Phase 2: Solubilization with Bis-Gluconamide Scientific Rationale: A 1-2% (w/v) concentration provides a sufficient detergent-to-lipid ratio to partition the bilayer into mixed micelles without forcing the equilibrium toward complete delipidation.

  • Detergent Addition: Slowly add N,N-[Iminobis(trimethylene)]bis-D-gluconamide powder or a 10% stock solution to the resuspended membranes to achieve a final concentration of 1.5% (w/v).

  • Incubation: Rotate the mixture end-over-end at 4°C for 2 hours. Do not agitate vigorously to avoid foaming and air-water interface denaturation.

  • Clarification: Ultracentrifuge the solubilized mixture at 100,000 × g for 45 minutes at 4°C. The supernatant contains the solubilized Protein-Detergent-Lipid Complexes (PDLCs).

Phase 3: Purification and Polishing Scientific Rationale: Once the complex is extracted, the detergent concentration must be dropped to just above the CMC (approx. 0.1%) to maintain solubility while minimizing micellar background during downstream assays.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA or FLAG-affinity resin.

  • Washing: Wash the resin with 20 column volumes (CV) of Wash Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Bis-Gluconamide, 20 mM Imidazole if using Ni-NTA).

  • Elution: Elute the protein complex using Elution Buffer (Wash Buffer supplemented with 250 mM Imidazole or FLAG peptide).

  • Size Exclusion Chromatography (SEC): Concentrate the eluate to <500 µL and inject onto a Superdex 200 Increase 10/300 GL column equilibrated with SEC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Bis-Gluconamide).

  • Validation: Collect the monodisperse peak corresponding to the intact complex. The symmetry of the SEC peak validates the homogeneity and stability of the complex.

References

  • Pletnev, M. Y. (2001). Chemistry of Surfactants. ResearchGate. Available at:[Link]

  • Kegel, L. L., Wang, Y.-C., Szabó, L. Z., & Pemberton, J. E. (2024). Phase behavior of lyotropic alkyl thioglycolipid surfactants: Effects of sugar headgroup and alkyl tail length. ResearchGate. Available at:[Link]

  • Hill, K., von Rybinski, W., & Stoll, G. (2008). Alkyl Polyglycosides: Technology, Properties, Applications. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Advanced Strategies for the Depletion of Deoxy BIG CHAP from Membrane Protein Preparations

Introduction & Rationale Deoxy BIG CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide) is a highly specialized non-ionic detergent utilized extensively for the solubilization of integral membrane proteins. As a bile ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Deoxy BIG CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide) is a highly specialized non-ionic detergent utilized extensively for the solubilization of integral membrane proteins. As a bile acid derivative featuring a hydrophobic deoxycholamide core and hydrophilic gluconamide groups, it exhibits superior water solubility compared to its zwitterionic counterpart, CHAPS, while maintaining a gentle disruption profile that preserves native protein architectures (1[1]).

Despite its utility in extraction, residual Deoxy BIG CHAP poses a critical bottleneck for downstream analytical pipelines. In mass spectrometry (MS), the detergent outcompetes peptides for ionization, leading to severe signal suppression and adduct formation (2[2]). In structural biology applications like Cryo-EM, excess micelles reduce ice contrast and alter particle distribution. Therefore, implementing a robust, self-validating detergent removal protocol is essential for sample integrity.

Physicochemical Profiling & Causality in Removal

To design an effective removal strategy, one must first analyze the thermodynamic and physical parameters of the detergent (3[3]).

Table 1: Physicochemical Properties of Deoxy BIG CHAP
PropertyValueImpact on Removal Strategy
Molecular Weight 862.1 DaMonomers can technically pass through standard dialysis membranes (e.g., 10 kDa MWCO).
Micellar Weight ~10,500 DaMicelles are retained by tight membranes, drastically slowing dialysis kinetics.
Critical Micelle Concentration (CMC) 1.1 - 1.4 mMThe low monomer concentration limits the thermodynamic gradient driving dialysis.
Aggregation Number 8 - 16The small micelle size overlaps with many peptides, making Size Exclusion Chromatography (SEC) inefficient.

Mechanistic Insight: Because Deoxy BIG CHAP has a relatively low CMC (1.1–1.4 mM), the concentration of free monomers available to diffuse across a dialysis membrane is minimal. Dialysis becomes thermodynamically rate-limited, as micelles must continuously dissociate to re-establish equilibrium. Furthermore, the micellar weight (~10.5 kDa) prevents the use of standard SEC for peptide samples. Therefore, hydrophobic adsorption —which actively strips the detergent from the aqueous phase—is the most robust mechanism for Deoxy BIG CHAP depletion.

Workflow & Decision Matrix

G Start Protein Sample with Deoxy BIG CHAP VolCheck Assess Sample Volume Start->VolCheck SmallVol Micro-volume (< 1 mL) VolCheck->SmallVol LargeVol Macro-volume (> 1 mL) VolCheck->LargeVol SpinCol Detergent Removal Spin Columns SmallVol->SpinCol BioBeads Bio-Beads SM-2 (Batch/Column) LargeVol->BioBeads Dialysis Dialysis (>15 kDa MWCO) LargeVol->Dialysis If time permits Downstream1 Mass Spectrometry / Functional Assays SpinCol->Downstream1 Downstream2 Cryo-EM / Crystallography BioBeads->Downstream2 Dialysis->Downstream2

Decision matrix for Deoxy BIG CHAP removal based on volume and downstream application.

Validated Methodologies

Protocol A: Macroporous Hydrophobic Adsorption (Bio-Beads SM-2)

Best for: Macro-volumes (>1 mL), structural biology, and functional assays.

Bio-Beads SM-2 are neutral, macroporous polystyrene-divinylbenzene adsorbents (4[4]). They act as a hydrophobic sink, selectively binding the deoxycholamide core of Deoxy BIG CHAP.

Causality & Expert Insight: Dry Bio-Beads contain trapped air and unreacted styrene monomers within their pores. If not pre-wetted with an organic solvent, they will float in aqueous buffers, drastically reducing the surface area available for detergent binding and potentially contaminating the sample (5[5]).

Step-by-Step Methodology (Batch Method):

  • Activation: Weigh the required amount of dry Bio-Beads SM-2 (typically 0.1 g per 1 mL of sample). Submerge in 100% methanol and degas under a vacuum for 15 minutes to displace trapped air[5].

  • Equilibration: Wash the beads extensively with deionized water (5 bed volumes) followed by the target protein buffer (3 bed volumes) to remove all traces of methanol[4].

  • Adsorption: Add the damp, equilibrated beads directly to the protein-detergent solution.

  • Incubation: Agitate gently on a tube rotator at 4°C for 2 hours. Crucial: Do not use magnetic stir bars, as they physically shear the beads, releasing fine particulate matter into the protein sample[4].

  • Recovery: Allow the beads to settle by gravity or brief centrifugation (2,000 x g for 2 minutes). Carefully aspirate the supernatant containing the depleted protein[6].

Self-Validation Check: If the beads float upon addition to the aqueous buffer in Step 3, the degassing/activation step was insufficient. Properly activated beads will sink, ensuring maximum surface area contact.

Protocol B: High-Performance Spin Columns (Pierce Detergent Removal Resin)

Best for: Micro-volumes (10 µL - 1 mL), Mass Spectrometry (MS) sample prep.

Pierce Detergent Removal Spin Columns utilize a proprietary resin optimized to capture detergent micelles rapidly while excluding proteins and peptides (2[2]).

Causality & Expert Insight: The resin bed must be completely cleared of its storage buffer before sample application. Furthermore, if the sample is applied to the side of the column rather than the center, it will channel down the plastic wall, bypassing the resin and resulting in zero detergent removal[2].

Step-by-Step Methodology:

  • Preparation: Snap off the bottom closure of the spin column and loosen the cap. Place the column into a 2 mL collection tube[2].

  • Buffer Removal: Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through[2].

  • Equilibration: Add 400 µL of the desired detergent-free buffer (e.g., PBS or AMBIC) to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this wash step two additional times[7].

  • Sample Application: Transfer the column to a fresh, sterile collection tube. Slowly pipette the Deoxy BIG CHAP-contaminated sample (e.g., 25–100 µL) directly into the center of the compacted resin bed. Carefully touch the pipette tip to the resin to expel the entire sample[2].

  • Incubation: Incubate at room temperature for exactly 2 minutes to allow the detergent to partition into the resin pores[2].

  • Elution: Centrifuge at 1,500 x g for 2 minutes. The flow-through contains the highly purified, detergent-free protein ready for MS or downstream assays[7].

Self-Validation Check: If MS analysis still shows heavy detergent adducts, channeling occurred during Step 4. If the eluted volume is significantly lower than the input volume, the resin was allowed to dry out excessively during the equilibration phase.

Quantitative Comparison of Removal Techniques

Table 2: Performance Metrics of Deoxy BIG CHAP Removal Methods
MethodologyOptimal Sample VolumeProcessing TimeDetergent Removal EfficiencyProtein Recovery
Pierce Spin Columns 10 µL - 1 mL< 15 minutes> 95%High (> 85%)
Bio-Beads SM-2 1 mL - 50 mL2 - 4 hours> 90%Moderate to High
Dialysis (>15 kDa MWCO) > 1 mL24 - 72 hours> 80% (Equilibrium dependent)High

References

  • G-Biosciences. Deoxy Big CHAP | Non Ionic Detergents. Retrieved from: [Link]

  • Bio-Rad Laboratories. Instruction Manual: Bio-Beads SM Hydrophobic and Polar Interaction Adsorbents. Retrieved from:[Link]

  • Morrissey Lab, University of Michigan. Protocol for Reconstituting Tissue Factor (TF) into Phospholipid Vesicles Using Bio-Beads SM-2. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for Mass Spectrometry Analysis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Introduction: Unveiling the Analytical Strategy for a Unique Polar Molecule N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS No. 86303-21-1) is a complex molecule characterized by its high polarity, stemming from multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Analytical Strategy for a Unique Polar Molecule

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS No. 86303-21-1) is a complex molecule characterized by its high polarity, stemming from multiple hydroxyl groups and amide functionalities. Its structure, featuring a central secondary amine linked to two D-gluconamide moieties via trimethylene bridges, presents a unique analytical challenge. With a molecular formula of C18H37N3O12 and a monoisotopic mass of 487.2435 Da, this compound's physicochemical properties necessitate specialized analytical approaches, particularly for mass spectrometry (MS)-based detection and quantification.

This guide provides a comprehensive overview of the methodologies and protocols for the successful analysis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide using mass spectrometry. We will delve into the rationale behind the selection of specific techniques, from sample preparation to liquid chromatography and mass spectrometric detection, empowering researchers, scientists, and drug development professionals to confidently and accurately analyze this and other similarly polar molecules.

Core Principles: Navigating the Challenges of Polar Analyte Analysis

The analysis of highly polar compounds like N,N-[Iminobis(trimethylene)]bis-D-gluconamide by mass spectrometry is often hindered by several factors:

  • Poor Retention in Reversed-Phase Liquid Chromatography (RPLC): The hydrophilic nature of the analyte leads to minimal interaction with nonpolar stationary phases, resulting in early elution and poor separation from other polar matrix components.

  • Ion Suppression in Electrospray Ionization (ESI): Co-eluting salts and other matrix components can interfere with the ionization process in the ESI source, leading to reduced sensitivity and inaccurate quantification.

  • Thermal Instability: The presence of multiple hydroxyl and amide groups can make the molecule susceptible to degradation at elevated temperatures, precluding the use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.

To overcome these challenges, a strategy centered around Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is recommended. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[1][2] ESI is a soft ionization technique well-suited for polar, non-volatile molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[3]

Experimental Workflows: From Sample to Spectrum

A logical workflow is paramount for obtaining high-quality, reproducible data. The following diagram illustrates the key stages in the analysis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix or Formulation Extraction Protein Precipitation & Supernatant Collection Sample->Extraction  Matrix Removal Dilution Dilution in Weak Eluent Extraction->Dilution  Compatibility Injection HILIC-UPLC Injection Dilution->Injection Separation Gradient Elution (Amide Column) Injection->Separation  Chromatographic  Separation Ionization Positive ESI Separation->Ionization  Analyte Introduction Detection Tandem MS (QqQ) SRM Mode Ionization->Detection  Ion Detection &  Fragmentation Quantification Peak Integration & Quantification Detection->Quantification Confirmation Fragmentation Pattern Analysis Quantification->Confirmation  Structural  Verification

Caption: Experimental workflow for the analysis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix while removing interfering substances. For polar molecules, a simple protein precipitation is often effective.

Protocol 1: Protein Precipitation for Biological Samples (e.g., Plasma, Serum)

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Procedure:

    • To 100 µL of the biological sample in a microcentrifuge tube, add a known amount of the internal standard solution.

    • Add 400 µL of cold ACN:MeOH (80:20, v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% ACN with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Causality Behind Choices:

  • Cold Organic Solvent: Using cold acetonitrile and methanol enhances the precipitation of proteins, leading to a cleaner extract.

  • Internal Standard: The addition of an internal standard early in the workflow compensates for any analyte loss during sample processing and corrects for variations in instrument response.

  • Reconstitution in Weak Eluent: Reconstituting the sample in a solvent composition similar to the initial mobile phase ensures good peak shape and prevents analyte breakthrough during injection.

Part 2: Liquid Chromatography - Achieving Separation with HILIC

HILIC is the preferred chromatographic technique for retaining and separating highly polar compounds like N,N-[Iminobis(trimethylene)]bis-D-gluconamide.[4] An amide-based stationary phase is a good starting point due to its excellent retention for polar, neutral, and charged analytes.[5]

Protocol 2: HILIC-UPLC Method

ParameterRecommended ConditionRationale
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide stationary phase provides robust retention for polar compounds. The 1.7 µm particle size offers high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for enhanced ESI+ sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content is necessary for retention in HILIC mode.
Gradient 95% B to 50% B over 5 minutesA gradual decrease in the organic content elutes the analyte from the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2-5 µLSmaller injection volumes are preferred to minimize peak distortion.

Part 3: Mass Spectrometry - Detection and Structural Confirmation

Electrospray Ionization (ESI): The Gentle Approach

Positive mode ESI is the ionization method of choice for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. The presence of multiple nitrogen atoms (a secondary amine and two amide nitrogens) makes the molecule readily protonated in an acidic mobile phase, leading to the formation of a strong [M+H]+ ion at m/z 488.25.

Table 1: Key Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms are easily protonated.
Capillary Voltage 3.0 - 3.5 kVOptimizes the formation of the electrospray plume.
Source Temperature 120 - 150°CAids in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrFacilitates the evaporation of solvent from the charged droplets.
Cone Voltage 20 - 40 VCan be optimized to maximize the intensity of the precursor ion.
Tandem MS for Structural Confirmation: A Glimpse into Fragmentation

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of the analyte and for developing highly selective quantitative methods. By selecting the protonated molecule ([M+H]+) as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.

fragmentation_pathway cluster_frags Putative Fragment Ions Precursor [M+H]+ (m/z 488.25) Frag1 Loss of Gluconamide Moiety (m/z 293.16) Precursor->Frag1  Major Pathway Frag2 Cleavage of Trimethylene Linker (m/z varies) Precursor->Frag2  Secondary Pathway Frag3 Amide Bond Cleavage (m/z varies) Precursor->Frag3  Secondary Pathway

Caption: Proposed fragmentation pathways for protonated N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Expected Fragmentation Patterns:

  • Loss of a Gluconamide Moiety: A likely and informative fragmentation would be the cleavage of the bond between the trimethylene linker and one of the gluconamide groups. This would result in a significant neutral loss and a prominent fragment ion.

  • Cleavage within the Polyamine Backbone: Fragmentation along the trimethylene chains and at the central nitrogen atom is also expected, leading to a series of smaller fragment ions characteristic of the polyamine core.

  • Amide Bond Cleavage: Cleavage of the amide bonds within the gluconamide moieties could also occur, leading to the loss of water or other small neutral molecules.

Protocol 3: Selected Reaction Monitoring (SRM) for Quantification

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in SRM mode is ideal. This involves monitoring specific transitions from the precursor ion to one or more fragment ions.

Table 2: Putative SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N,N-[Iminobis(trimethylene)]bis-D-gluconamide488.25To be determined experimentallyTo be optimized
Internal Standard[M+H]+ of ISTo be determined experimentallyTo be optimized

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of the analyte and performing a product ion scan and collision energy optimization.

Data Analysis and Interpretation

  • Quantification: The peak areas of the analyte and the internal standard are integrated from the SRM chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards. The concentration of the analyte in unknown samples is then calculated from this curve.

  • Confirmation: The presence of multiple SRM transitions with the correct retention time and relative abundance ratios provides a high degree of confidence in the identification of the analyte.

Conclusion: A Robust Framework for Analysis

The methodologies outlined in this guide provide a robust and reliable framework for the analysis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide by mass spectrometry. By employing a combination of effective sample preparation, HILIC separation, and sensitive ESI-MS/MS detection, researchers can overcome the challenges associated with this highly polar molecule. The principles and protocols described herein are not only applicable to the target analyte but can also be adapted for the analysis of a wide range of other polar compounds encountered in pharmaceutical and biomedical research.

References

  • Electrospray ionization mass spectra of monoimidazole/polyamine conjugates. Journal of Mass Spectrometry. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. [Link]

  • High-Throughput LC–MS/MS Based Simultaneous Determination of Polyamines Including N-Acetylated Forms in Human Saliva and the Diagnostic Approach to Breast Cancer Patients. Analytical Chemistry. [Link]

  • Electrospray Ionization – ESI. University of Bristol. [Link]

  • Rapid and Sensitive HILIC-ESI-MS/MS Quantitation of Polar Metabolites of Acrylamide in Human Urine Using Column Switching with an Online Trap Column. Chemical Research in Toxicology. [Link]

  • Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Journal of Chromatography B. [Link]

  • SYNTHESIS AND USE OF POLYAMINE DERIVATIVES AS INTERNAL MASS SPECTROMETRY STANDARDS. University of Eastern Finland. [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. [Link]

  • Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry. [Link]

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Application

Application Note: N,N-[Iminobis(trimethylene)]bis-D-gluconamide as an Advanced Artificial Chaperone in In-Vitro Protein Refolding

Target Audience: Researchers, Protein Chemists, and Bioprocess/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview The recover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Protein Chemists, and Bioprocess/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

The recovery of biologically active proteins from recombinant inclusion bodies remains one of the most significant bottlenecks in biomanufacturing. While Anfinsen’s dogma dictates that a protein's primary sequence contains all the necessary information for its native three-dimensional fold, in-vitro refolding at high concentrations often falls victim to the Levinthal paradox and kinetic trapping[1]. During the removal of denaturants (e.g., Urea or Guanidine Hydrochloride), proteins collapse into "molten globule" intermediates. Without the cellular machinery (e.g., GroEL/GroES chaperonins), exposed hydrophobic patches on these intermediates rapidly interact, leading to irreversible off-pathway aggregation and amyloidosis[2][3].

To bridge the gap between in-vivo efficiency and in-vitro scalability, artificial chaperones are employed. N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS: 86303-20-0) [4] has emerged as a highly specialized, non-detergent folding additive.

The Chemical Causality of Bis-D-Gluconamide

Structurally, N,N-[Iminobis(trimethylene)]bis-D-gluconamide is the highly hydrophilic "naked" headgroup of the non-ionic detergent BIGCHAP[][6]. However, because it lacks the hydrophobic cholane tail of BIGCHAP, it does not form micelles and possesses no Critical Micelle Concentration (CMC)[6].

Its efficacy as a folding aid relies on two structural features[7]:

  • Ten Hydroxyl Groups: The bis-D-gluconamide moieties provide massive hydration capacity, increasing the solubility limit of the folding intermediates.

  • Flexible Iminobis(trimethylene) Backbone: The secondary and tertiary amines provide a mild, transient affinity for the peptide backbone, shielding exposed hydrophobic patches just long enough to prevent intermolecular aggregation without trapping the protein in a denatured state[3].

Pathway U Unfolded State (High Free Energy) I Molten Globule Intermediate U->I Hydrophobic Collapse A Irreversible Aggregates (Inclusion Bodies) I->A Off-Pathway Aggregation N Native Fold (Active Protein) I->N On-Pathway Folding C N,N-[Iminobis(trimethylene)] bis-D-gluconamide C->I Transient Shielding C->A Steric Hindrance

Figure 1: Thermodynamic folding funnel illustrating the interception of off-pathway aggregation by the gluconamide additive.

Comparative Data: Folding Additives

When designing a self-validating refolding protocol, it is critical to select the correct additive. Unlike detergents which require complex removal steps (e.g., cyclodextrin stripping or hydrophobic interaction chromatography), non-detergent polyols and sulfobetaines can be easily dialyzed away[6].

Additive / ChaperoneChemical ClassCMCPrimary Mechanism of ActionRefolding Yield PotentialDownstream Removal
L-Arginine Amino AcidN/AWeak binding to intermediates; slows aggregation.Moderate (30-50%)Easy (Dialysis)
NDSB-201 SulfobetaineN/AZwitterionic shielding of charged/hydrophobic patches.High (50-70%)Easy (Dialysis)
BIGCHAP Non-ionic Detergent~2.9 mMMicellar encapsulation of hydrophobic domains.Low-ModerateDifficult (SEC/Resin)
Bis-D-gluconamide Non-detergent PolyolNone Massive hydration & steric shielding via 10 -OH groups. Very High (70-90%) Easy (Dialysis)

Experimental Protocols

The following self-validating system utilizes a Rapid Dilution methodology. Rapid dilution is preferred over dialysis for the initial refolding step because it immediately lowers the denaturant concentration below the threshold required for aggregation, while the gluconamide additive instantly coats the newly formed molten globules[1][2].

Protocol A: Solubilization of Inclusion Bodies (IBs)

Objective: Completely disrupt non-native disulfide bonds and secondary structures.

  • Harvest & Wash: Isolate IBs from E. coli lysate via centrifugation (10,000 x g, 15 min). Wash the pellet twice with a buffer containing 1% Triton X-100 to remove membrane lipids, followed by a final wash in plain Tris-buffer to remove the detergent.

  • Denaturation: Resuspend the IB pellet in Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, 1 mM EDTA, 10 mM DTT, pH 8.0) at a protein concentration of 5–10 mg/mL.

  • Incubation: Stir gently at room temperature for 2 to 4 hours to ensure complete reduction and unfolding.

  • Clarification: Centrifuge at 20,000 x g for 30 minutes to remove any insoluble debris. Retain the supernatant.

Protocol B: Rapid Dilution Refolding with Bis-D-Gluconamide

Objective: Guide the protein down the correct thermodynamic funnel using the artificial chaperone.

  • Matrix Preparation: Prepare the Refolding Buffer : 50 mM Tris-HCl, 1 mM EDTA, 0.5 M N,N-[Iminobis(trimethylene)]bis-D-gluconamide, 1 mM Oxidized Glutathione (GSSG), 2 mM Reduced Glutathione (GSH), pH 8.0.

    • Causality Note: The high concentration (0.5 M) of the gluconamide is required because its interaction with the protein is transient and weak; it must outcompete intermolecular protein-protein interactions by sheer mass action. The GSH/GSSG redox shuttle allows for disulfide bond shuffling.

  • Dilution: Chill the Refolding Buffer to 4°C. While stirring vigorously, add the solubilized protein (from Protocol A) dropwise into the Refolding Buffer to achieve a final dilution of 1:50 to 1:100 (final protein concentration ~0.1 mg/mL).

  • Maturation: Allow the solution to stir gently at 4°C for 24 to 48 hours. The low temperature slows down hydrophobic collapse, giving the gluconamide additive time to coordinate proper domain assembly.

Protocol C: Additive Removal and Concentration

Objective: Remove the chaperone to lock the protein into its native state.

  • Buffer Exchange: Transfer the refolded protein solution into a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of standard storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) at 4°C. Perform three buffer changes over 24 hours.

  • Validation: Centrifuge the dialyzed sample (15,000 x g, 20 min) to pellet any trace aggregates. Quantify the soluble protein in the supernatant via A280 or BCA assay. Assess structural integrity using Size Exclusion Chromatography (SEC) and functional activity assays.

Workflow IB 1. Inclusion Bodies (Washed Pellet) Denat 2. Denaturation (8M Urea + DTT) IB->Denat Refold 3. Refolding Matrix (+ Gluconamide) Denat->Refold Rapid Dilution (1:50 to 1:100) Dialysis 4. Buffer Exchange (Dialysis/SEC) Refold->Dialysis 24h Incubation at 4°C Pure 5. Native Protein (Assay Ready) Dialysis->Pure

Figure 2: Step-by-step in-vitro refolding workflow utilizing rapid dilution and buffer exchange.

Troubleshooting and Optimization

  • High Aggregation during Dilution: If precipitation is observed immediately upon dilution, the local concentration of the denatured protein is too high. Ensure the addition is strictly dropwise and increase the stirring speed. Alternatively, increase the concentration of N,N-[Iminobis(trimethylene)]bis-D-gluconamide up to 1.0 M.

  • Lack of Disulfide Formation: If the protein remains soluble but inactive, the redox environment may be suboptimal. Adjust the GSH:GSSG ratio from 2:1 to 5:1 depending on the specific cysteine count of your target protein.

References

  • Dahiya, V., & Chaudhuri, T. K. (2014). Comparing Protein Folding In vitro and In vivo: Foldability Meets the Fitness Challenge. National Institutes of Health (NIH). Available at: [Link]1]

  • Niwa, T., et al. (2012). Protein folding in vitro and in the cell: from a solitary journey to a team effort. National Institutes of Health (NIH). Available at: [Link]2]

  • ChemWhat Database. (2026). N,N-[Iminobis(trimethylene)]bis-D-gluconamide CAS#: 86303-20-0. ChemWhat. Available at: ]">https://www.chemwhat.ir[4]

  • BOC Sciences. (2026). CAS 86303-23-3 (Deoxy-BigCHAP) - Product Description and Solubilization Properties. BOC Sciences. Available at: ]">https://www.bocsci.com[]

  • Interchim Technical Tip. (2019). Detergents and Non-detergent SulfoBetaines (NDSB) in Protein Extraction and Purification. Interchim. Available at: ]">https://www.interchim.fr[6]

  • Polli, J. E., et al. (2021). Structural modifications that increase gut restriction of bile acid derivatives (Synthesis of N,N-[iminobis(trimethylene)]bis-d-gluconamide). National Institutes of Health (NIH). Available at: [Link]7]

  • Ghosh, S., et al. (2019). Comparative Study of Protein Aggregation Arrest by Zwitterionic Polysulfobetaines. ACS Omega. Available at: [Link]3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimentation with this novel compound. Our goal is to equip you with the scientific rationale and practical solutions to ensure the success of your research.

Introduction to N,N-[Iminobis(trimethylene)]bis-D-gluconamide

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a polyhydroxy bis-amide compound with a structure suggesting potential applications as a chelating agent, excipient in drug formulations, or a component in drug delivery systems. Its gluconamide moieties provide high water solubility and multiple hydrogen bonding sites, while the central iminobis(trimethylene) linker may impart flexibility and metal-coordinating properties.

This guide is structured to address potential challenges you may face, from initial handling and solution preparation to its application in complex biological systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, preparation, and properties of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

1. What are the recommended storage conditions for N,N-[Iminobis(trimethylene)]bis-D-gluconamide?

For long-term storage, it is recommended to store N,N-[Iminobis(trimethylene)]bis-D-gluconamide at -20°C. For short-term use, it may be stored at room temperature. To ensure maximum product recovery, it is advisable to centrifuge the vial before opening the cap.

2. What is the best solvent for dissolving N,N-[Iminobis(trimethylene)]bis-D-gluconamide?

Based on its polyhydroxy and amide structure, N,N-[Iminobis(trimethylene)]bis-D-gluconamide is expected to be highly soluble in water and other polar protic solvents. For preparing stock solutions for biological assays, sterile, deionized water or a buffered solution (e.g., PBS) is recommended. The solubility can be influenced by pH and the presence of other solutes.

3. Is N,N-[Iminobis(trimethylene)]bis-D-gluconamide stable in aqueous solutions?

The stability of gluconamide derivatives in aqueous solutions can be influenced by both pH and temperature. At elevated temperatures or extreme pH values, hydrolysis of the amide bonds may occur. It is recommended to prepare fresh solutions for your experiments. If storage of a solution is necessary, it should be filter-sterilized and stored at 2-8°C for a short period. Long-term storage of solutions is not recommended due to the risk of microbial growth and chemical degradation.[1]

4. How should I sterilize solutions of N,N-[Iminobis(trimethylene)]bis-D-gluconamide?

As a polyhydroxy compound, N,N-[Iminobis(trimethylene)]bis-D-gluconamide may be sensitive to heat. Therefore, sterilization by autoclaving (steam sterilization) might lead to degradation.[2][3] The recommended method for sterilizing aqueous solutions of this compound is filtration through a 0.22 µm membrane filter.[2] This method effectively removes microbial contaminants without exposing the compound to high temperatures.[4][5]

5. Does N,N-[Iminobis(trimethylene)]bis-D-gluconamide have chelating properties?

The molecular structure, featuring multiple nitrogen and oxygen atoms, suggests that N,N-[Iminobis(trimethylene)]bis-D-gluconamide has the potential to act as a chelating agent for metal ions.[6] This property can be advantageous in certain applications but may also interfere with biological systems by sequestering essential metal ions.[7][8]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you might encounter.

Guide 1: Inconsistent Results in Cell-Based Assays

Problem: You are observing high variability or unexpected results in your cell culture experiments when using N,N-[Iminobis(trimethylene)]bis-D-gluconamide.

Potential Causes & Solutions:

  • Chelation of Essential Metal Ions: The compound may be chelating essential metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺) from the cell culture medium, affecting cell viability, proliferation, and function.[7][9]

    • Troubleshooting Steps:

      • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range at which the compound exhibits cytotoxic effects. Use a standard cell viability assay like MTT or trypan blue exclusion.[10][11][12]

      • Supplement the Medium: In parallel experiments, supplement the culture medium with a slight excess of essential divalent cations to see if this rescues the cellular phenotype.

      • Control for Chelating Effects: Include a well-characterized, non-toxic chelating agent (e.g., a specific concentration of EDTA) as a positive control to understand if the observed effects are consistent with metal ion sequestration.[10][13]

  • Alteration of Medium pH: The addition of the compound may be altering the pH of your culture medium outside the optimal range for your cells.

    • Troubleshooting Steps:

      • Measure pH: After adding N,N-[Iminobis(trimethylene)]bis-D-gluconamide to your medium, measure the pH.

      • Buffer the Medium: If a significant pH shift is observed, consider using a stronger buffering agent (e.g., HEPES) in your medium or adjusting the pH of your stock solution before adding it to the culture.[14]

  • Microbial Contamination of Stock Solutions: The sugar-like structure of the compound can support microbial growth in non-sterile solutions.

    • Troubleshooting Steps:

      • Visually Inspect Stock Solutions: Check for any signs of turbidity or microbial growth.

      • Sterile Filtration: Always prepare stock solutions using sterile solvents and filter-sterilize the final solution through a 0.22 µm filter before use.[2]

      • Prepare Fresh Solutions: Avoid long-term storage of aqueous solutions at room temperature or 4°C. Prepare fresh solutions for each experiment.

Experimental Workflow for Troubleshooting Inconsistent Cell-Based Assay Results

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Guide 2: Poor Solubility or Precipitation During Formulation

Problem: You are experiencing difficulty dissolving N,N-[Iminobis(trimethylene)]bis-D-gluconamide or it is precipitating out of solution during drug formulation.

Potential Causes & Solutions:

  • Incorrect Solvent or pH: While expected to be water-soluble, its solubility might be pH-dependent.

    • Troubleshooting Steps:

      • pH-Solubility Profile: Determine the solubility of the compound across a range of pH values relevant to your formulation.

      • Co-solvents: If aqueous solubility is still a limitation for the desired concentration, explore the use of biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[15]

  • Drug-Excipient Incompatibility: The compound may be interacting with the active pharmaceutical ingredient (API) or other excipients in the formulation, leading to precipitation.[16][17]

    • Troubleshooting Steps:

      • Binary Compatibility Studies: Prepare simple mixtures of N,N-[Iminobis(trimethylene)]bis-D-gluconamide with the API and each excipient individually. Store them under accelerated stability conditions (e.g., elevated temperature and humidity) and observe for any physical or chemical changes.

      • Analytical Characterization: Use techniques like HPLC to check for the appearance of degradation products or a decrease in the concentration of the compound and the API.

  • Polymorphism: The solid form of the compound may exist in different crystalline or amorphous forms with varying solubilities.[18]

    • Troubleshooting Steps:

      • Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of the compound you are using.

      • Controlled Crystallization: If multiple polymorphic forms are identified, develop a controlled crystallization process to consistently produce the desired form with optimal solubility.

Data Summary: Solubility Enhancement Strategies

StrategyMechanismConsiderations
pH Adjustment Ionization of the molecule can increase its interaction with water.The final pH must be compatible with the intended application (e.g., physiological pH for injectables).
Co-solvents Reduce the polarity of the aqueous solvent system.The type and concentration of the co-solvent must be non-toxic and biocompatible.[15]
Complexation Use of complexing agents like cyclodextrins to encapsulate the molecule.The complex should be stable and release the drug at the desired site.
Guide 3: Microbial Growth in Stock Solutions

Problem: You notice that your stock solutions of N,N-[Iminobis(trimethylene)]bis-D-gluconamide become cloudy or show other signs of microbial contamination over time.

Potential Causes & Solutions:

  • Nutrient Source for Microbes: The gluconamide structure is derived from glucose and can serve as a carbon and nitrogen source for bacteria and fungi.[19][20]

    • Preventative Measures:

      • Aseptic Technique: Always use sterile equipment and aseptic techniques when preparing and handling solutions.

      • Sterile Filtration: As mentioned previously, filter-sterilize all aqueous solutions of the compound through a 0.22 µm filter.[2]

      • Preservatives: For formulations that require long-term stability, consider the addition of a biocompatible preservative. However, the compatibility of the preservative with the compound and the final application must be thoroughly evaluated.[12][21]

      • Storage: Store sterile solutions at 2-8°C and use them within a short timeframe. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, after confirming the compound's stability to freeze-thaw cycles.

Logical Flow for Preventing Microbial Contamination

G A Start: Prepare Solution B Use Sterile Glassware/Plasticware A->B C Use Sterile, High-Purity Water or Buffer B->C D Perform Sterile Filtration (0.22 µm filter) C->D E Store in Sterile, Sealed Containers D->E F Short-term Storage (2-8°C) E->F G Long-term Storage (Aliquot and Freeze at -20°C or below) E->G H Use Aseptic Technique for All Handling F->H G->H I End: Use in Experiment H->I

Caption: Workflow for maintaining the sterility of N,N-[Iminobis(trimethylene)]bis-D-gluconamide solutions.

References

  • The Impact of Iron Chelators on the Biology of Cancer Stem Cells. (2021). PMC.[Link]

  • Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. (2020). ResearchGate.[Link]

  • Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. Semantic Scholar.[Link]

  • Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. SciELO.[Link]

  • Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms. ResearchGate.[Link]

  • Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms. R Discovery.[Link]

  • Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. Analyst (RSC Publishing).[Link]

  • Methods of Controlling Microbial Contamination of Food. (2025). PMC.[Link]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. (2022). PMC.[Link]

  • STERILIZATION PHYSICAL METHODS: 1. Heat (Dry and moist). Academia.edu.[Link]

  • Novel Excipients for Next Generation Drug Formulation. (2025). World Pharma Today.[Link]

  • Disinfection and Sterilization Methods. Japanese Pharmacopoeia.[Link]

  • 6 Powerful Laboratory Sterilization Methods In Microbiology. (2025). Bitesize Bio.[Link]

  • Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms. Ingenta Connect.[Link]

  • Biocompatibility and Drug Release Properties of Carboxymethyl Cellulose Hydrogel for Carboplatin Delivery. (2025). MDPI.[Link]

  • Dry Heat Sterilization Methods. (2025). INSTECH Pharma.[Link]

  • Some precautions in using chelators to buffer metals in biological solutions. (2004). PubMed.[Link]

  • INTERACTION AND PROTECTION OF ANTIMICROBIAL COMPOUNDS WITH CARBOHYDRATE-BASED COLLOIDAL SYSTEMS FOR IMPROVED FOOD SAFETY. (2014). ProQuest.[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks.[Link]

  • Troubleshooting. BioAssay Systems.[Link]

  • Types of Sterilization (Steam, Dry Heat, and Ethylene Oxide). (2021). STERIS.[Link]

  • Thermodynamic properties of new gluconamide-based cationic surfactants in aqueous solution: Experimental and modeling approaches. ResearchGate.[Link]

  • Editorial: Microbial-based solutions to reduce contaminants in foods and beverages. Frontiers.[Link]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. (2022). ResearchGate.[Link]

  • How to Protect Food From Microbial Contamination. (2025). Hurak.[Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed.[Link]

  • Microbial Preservation and Contamination Control in the Baking Industry. (2024). MDPI.[Link]

  • A troubleshooting guide to microplate-based assays. analytica-world.com.[Link]

  • Troubleshooting guide for cell culture. PromoCell.[Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI.[Link]

  • Excipients Limitations: Challenges in Drug Formulation and Delivery. (2024). Open Access Journals.[Link]

  • Multi-dimensional protein solubility optimization with an ultra-high-throughput microfluidic platform. bioRxiv.[Link]

  • Evaluation of stability of an aqueous glucosamine hydrochloride solution in skin extract. (2019). Figshare.[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC.[Link]

  • Comparative evaluation of various solubility enhancement strategies for furosemide. Pak. J. Pharm. Sci.[Link]

  • Reversal of genetic brain iron accumulation by N,N'-bis(2-mercaptoethyl)isophthalamide, a lipophilic metal chelator, in mice. (2022). PubMed.[Link]

  • Chelation activity of N'1,N'6-bis((E)-3,4-dihydroxybenzylidene)adipohydrazide towards some transition metal ions. European Journal of Chemistry.[Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.[Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC.[Link]

  • N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells. (2021). PubMed.[Link]

  • Chemists simplify synthesis of drugs involving amide groups. (2025). EurekAlert!.[Link]

Sources

Optimization

Technical Support Center: Optimizing Deoxy-BIG-CHAP Concentration for Protein Extraction

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Deoxy-BIG-CHAP optimization. This guide is designed to provide you with t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Deoxy-BIG-CHAP optimization. This guide is designed to provide you with the foundational knowledge, practical steps, and troubleshooting advice needed to effectively use this powerful non-ionic detergent for protein extraction. We will move beyond simple recipes to explain the underlying principles, ensuring you can adapt and optimize your protocols for even the most challenging proteins.

Section 1: Deoxy-BIG-CHAP Fundamentals (FAQ)

This section addresses the most common initial questions about Deoxy-BIG-CHAP, providing the core knowledge needed to start your experiments.

Q1: What is Deoxy-BIG-CHAP and why should I consider it for my protein extraction?

Deoxy-BIG-CHAP (N,N-Bis(3-D-gluconamidopropyl)deoxycholamide) is a non-ionic detergent specifically designed for the solubilization of membrane proteins.[1][2] It belongs to a class of detergents that are structurally similar to bile salts but have been modified to be non-ionic, which is a significant advantage.[3]

Key reasons to choose Deoxy-BIG-CHAP:

  • Gentle Solubilization: As a non-ionic detergent, it is less denaturing than ionic detergents (like SDS), making it ideal for applications where maintaining the protein's native structure and function is critical.[4][5]

  • Compatibility with Downstream Applications: Its non-ionic nature means it does not interfere with ion-exchange chromatography, a common protein purification technique.[3][6]

  • High Critical Micelle Concentration (CMC): Deoxy-BIG-CHAP has a relatively high CMC, which means it can be more easily removed from your protein sample by methods like dialysis.[2][6]

  • Low UV Absorbance: This detergent does not significantly absorb UV light, preventing interference with protein quantification methods that rely on UV spectroscopy.[2][6]

  • Improved Solubility: It is a water-soluble detergent with greater solubility compared to its counterpart, CHAPS.[1][7]

Q2: What are the key physicochemical properties of Deoxy-BIG-CHAP?

Understanding the properties of your detergent is fundamental to designing a successful solubilization experiment. The key parameters for Deoxy-BIG-CHAP are summarized below.

PropertyValueSignificance for Your Experiment
Full Chemical Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamideHelps in identifying the correct reagent from suppliers.
Molecular Weight (MW) 862.1 g/mol Essential for calculating molar concentrations for your stock solutions.
Critical Micelle Concentration (CMC) 1.1 - 1.4 mM (in water at 25°C)The most critical parameter. You must work above this concentration to form the micelles necessary for solubilization.[1][6][8]
Aggregation Number 8 - 16This is the number of detergent molecules that form a single micelle. This influences the size of the micelle.[1][3][8]
Average Micellar Weight ~10,500 DaGives an idea of the size of the detergent-protein complex, which is relevant for techniques like size-exclusion chromatography.[1][7]
Type Non-ionicIndicates it is a mild detergent suitable for preserving protein structure and compatible with various chromatography methods.[1][6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it so important?

The Critical Micelle Concentration (CMC) is the specific concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, ordered structures called micelles .[4][9]

  • Below the CMC: Detergent exists as monomers in the solution. In this state, they are ineffective at solubilizing integral membrane proteins.[4]

  • At or Above the CMC: The monomers aggregate to form micelles. These micelles have a hydrophobic (water-fearing) core and a hydrophilic (water-loving) exterior. The hydrophobic core is capable of interacting with and encapsulating the hydrophobic transmembrane domains of your protein, effectively extracting it from the lipid bilayer and keeping it soluble in an aqueous buffer.[6][9]

Therefore, for successful protein extraction, your working concentration of Deoxy-BIG-CHAP must always be above its CMC .[10] It's important to note that the CMC is not a fixed number; it can be influenced by buffer conditions such as ionic strength, pH, and temperature.[][12] For instance, adding electrolytes (salts) can reduce the CMC of some detergents.[9][13]

Section 2: Optimization Strategy & Protocol

A one-size-fits-all concentration does not exist for protein extraction. The optimal concentration is a delicate balance between achieving full solubilization and avoiding protein denaturation. This section provides a logical workflow and a detailed protocol for empirically determining the best Deoxy-BIG-CHAP concentration for your specific protein of interest.

Q4: How do I systematically determine the optimal Deoxy-BIG-CHAP concentration?

The key is to perform a systematic titration of the detergent concentration and analyze the results. The goal is to find the lowest concentration that effectively solubilizes your target protein without compromising its stability or function.

A general rule of thumb is to start with a detergent-to-protein weight ratio of at least 4:1 and a detergent concentration at least two times the CMC.[9] The following workflow provides a structured approach to this optimization process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_downstream Phase 4: Validation (Optional) prep_membranes Prepare Membrane Fraction (e.g., via ultracentrifugation) quantify_protein Quantify Total Protein (e.g., BCA Assay) prep_membranes->quantify_protein setup_tubes Set up Test Extractions (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) quantify_protein->setup_tubes prep_stock Prepare 10% (w/v) Deoxy-BIG-CHAP Stock Solution prep_stock->setup_tubes incubate Incubate with Gentle Agitation (e.g., 1-4 hours at 4°C) setup_tubes->incubate centrifuge Clarify by Ultracentrifugation (e.g., 100,000 x g for 60 min) incubate->centrifuge collect_sn Collect Supernatant (Solubilized Fraction) centrifuge->collect_sn resuspend_pellet Resuspend Pellet (Insoluble Fraction) centrifuge->resuspend_pellet sds_page Analyze Fractions by SDS-PAGE and Western Blot collect_sn->sds_page resuspend_pellet->sds_page decision Identify Lowest Concentration with Maximum Solubilization sds_page->decision activity_assay Perform Functional Assay (e.g., Enzyme Activity, Binding Assay) decision->activity_assay If function is critical

Caption: Workflow for optimizing Deoxy-BIG-CHAP concentration.
Detailed Protocol: Step-by-Step Guide to Concentration Optimization

This protocol outlines an experiment to test four different concentrations of Deoxy-BIG-CHAP.

1. Reagent and Sample Preparation:

  • Membrane Preparation: Isolate the membrane fraction from your cells or tissue of interest using an established protocol (e.g., differential centrifugation).[14]

  • Protein Quantification: Determine the total protein concentration of your membrane preparation using a detergent-compatible assay like the BCA assay.

  • Lysis/Solubilization Buffer: Prepare a master buffer without detergent. A typical starting buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, and a fresh protease inhibitor cocktail.[15]

  • Detergent Stock: Prepare a 10% (w/v) stock solution of Deoxy-BIG-CHAP in water. Store at 4°C for up to 6 months.[3][8]

2. Solubilization Test:

  • Label four microcentrifuge tubes for each concentration to be tested (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • In each tube, add a fixed amount of your membrane preparation (e.g., 100 µg of total protein).

  • Add the appropriate volume of the 10% Deoxy-BIG-CHAP stock and the master lysis buffer to reach the final desired detergent concentration in a constant final volume (e.g., 200 µL).

  • Incubate the tubes for 1-4 hours at 4°C with gentle end-over-end rotation.[10] Avoid vigorous vortexing, which can denature proteins.

3. Separation of Soluble and Insoluble Fractions:

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.[10]

  • Carefully collect the supernatant from each tube. This is your soluble fraction .

  • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the initial extraction volume. This is your insoluble fraction .

4. Analysis:

  • Load equal volumes of the soluble and insoluble fractions for each tested concentration onto an SDS-PAGE gel.

  • Run the gel and perform either a Coomassie stain (to visualize all proteins) or a Western blot using an antibody specific to your protein of interest.

  • Interpretation: Look for the concentration at which your target protein band is strongest in the soluble fraction and weakest in the insoluble fraction. The optimal concentration is the lowest one that achieves maximal solubilization.

Section 3: Troubleshooting Guide

Even with a solid protocol, challenges can arise. This section addresses common problems in a Q&A format.

Q5: Problem: My protein of interest is still in the insoluble pellet after extraction.

Possible Cause 1: Insufficient Detergent Concentration.

  • Explanation: The detergent concentration may be too low to effectively disrupt the membranes and form enough micelles to encapsulate all of your target protein. The detergent-to-protein ratio might be insufficient.

  • Solution: Increase the concentration of Deoxy-BIG-CHAP in your next experiment. Try a higher range (e.g., 2.0%, 2.5%, 3.0%). Also, ensure your starting protein concentration isn't too high; a detergent-to-protein ratio of 4:1 (w/w) is a good starting point.[9]

Possible Cause 2: Inefficient Lysis or Incubation.

  • Explanation: The incubation time may be too short, or the agitation may not be sufficient to allow the detergent to fully interact with the membranes.

  • Solution: Increase the incubation time (e.g., overnight at 4°C) and ensure consistent, gentle mixing. Consider a brief sonication step on ice during the initial resuspension to aid in membrane disruption.[14]

Possible Cause 3: Buffer Conditions are Not Optimal.

  • Explanation: The pH or ionic strength of your buffer may be affecting protein solubility or detergent performance.

  • Solution: Systematically vary the pH and salt (NaCl) concentration. Some proteins are more soluble at higher or lower ionic strengths.[10]

Q6: Problem: My protein is solubilized, but it precipitates out of solution later.

Possible Cause 1: Detergent Concentration Dropped Below the CMC.

  • Explanation: If the sample is diluted for a downstream application, the Deoxy-BIG-CHAP concentration could fall below its CMC. This causes the micelles to fall apart, and your hydrophobic protein will crash out of solution.

  • Solution: Ensure all buffers used for purification and storage contain Deoxy-BIG-CHAP at a concentration safely above the CMC (e.g., 1.5-2x the CMC).[16]

Possible Cause 2: Protein Instability.

  • Explanation: The protein may be inherently unstable once removed from its native lipid environment. It may require specific lipids or cofactors to remain folded correctly.

  • Solution: Try supplementing your buffer with additives like glycerol (10-20%), cholesterol analogs (like CHS for GPCRs), or a mixture of lipids.[15]

Q7: Problem: The detergent is interfering with my downstream application (e.g., ELISA, activity assay, mass spectrometry).

Possible Cause: Detergent Micelles Interfere with Molecular Interactions or Instrument Function.

  • Explanation: Detergents can mask antibody epitopes, inhibit enzyme activity, or suppress ionization in mass spectrometry.

  • Solution 1 (Reduction): Use the lowest possible concentration of Deoxy-BIG-CHAP that still effectively solubilizes your protein.

  • Solution 2 (Removal): Remove the detergent after solubilization. Because Deoxy-BIG-CHAP has a high CMC, it is relatively easy to remove.

    • Ion-Exchange Chromatography: This method can separate the protein from non-ionic detergent monomers.[17]

    • Size-Exclusion Chromatography (SEC): This can separate the larger protein-detergent complexes from smaller, empty micelles.[17]

    • Dialysis: Dialysis is effective for detergents with a high CMC like Deoxy-BIG-CHAP.[6][17]

References

  • Vertex AI Search. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research.
  • BOC Sciences. (n.d.). Solubilization for Membrane Proteins Extraction.
  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent deoxy-BIGCHAP | CAS 86303-23-3.
  • G-Biosciences. (n.d.). Deoxy Big CHAP | Non Ionic Detergents.
  • Sigma-Aldrich. (n.d.). Big CHAP, Deoxy.
  • Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
  • AAT Bioquest, Inc. (2026, March 21). Deoxy Big CHAP Detergent.
  • G-Biosciences. (2017, April 11). Importance of detergent micelle levels in membrane protein purification.
  • Merck Millipore. (n.d.). Big CHAP, Deoxy - CAS 86303-23-3 - Calbiochem.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Detergents and their uses in membrane protein science.
  • G-Biosciences. (2018, June 8). Handbook & Selection Guide to Detergents & Detergent Removal.
  • Tan, T. Y., et al. (2019, August 15). Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis. PLOS ONE.
  • Luche, S., et al. (n.d.). Evaluation of non-ionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. arXiv.
  • G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples.
  • Sigma-Aldrich. (n.d.). Solubilization of Membrane Proteins.
  • Thermo Fisher Scientific. (n.d.). Detergents for Protein Solubilization.
  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent BIGCHAP | CAS 86303-22-2.
  • ResearchGate. (2025, October 25). Effects of non-ionic and zwitterionic detergents on soluble proteins during native mass spectrometry experiments.
  • Lu, X., & Shieh, C. H. (n.d.). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. PMC.
  • (n.d.). Protocol: Detergent Selection and Optimization for Membrane Protein Purification.
  • (2001, December 18). Inclusion body preparation.
  • NOAA. (2011, November 16). Protein Extraction and Quantification.
  • Analyst (RSC Publishing). (n.d.). Improving extraction and post-purification concentration of membrane proteins.
  • Protocols.io. (2020, August 6). Protein Extraction.
  • Li, M., et al. (2021, October 12). Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation. PMC.
  • Sigma-Aldrich. (n.d.). Sample Prep Selection Guide - Protein Extraction.
  • ResearchGate. (2020, February 27). Safe concentrations of CHAPS for performing size-exclusion chromatography of a CHAPS-solubilized protein?

Sources

Troubleshooting

Technical Support Center: Protein Stabilization &amp; Refolding with N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to rescue aggregation-prone proteins or maintain stability du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to rescue aggregation-prone proteins or maintain stability during assay development.

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (ITBG) (CAS: 86303-20-0) is a highly specialized bis-gluconamide polyol derivative. Unlike classical micelle-forming detergents that can strip away essential lipids or denature delicate domains, ITBG leverages its extensive hydroxyl network to stabilize proteins via thermodynamic mechanisms.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each protocol so you can troubleshoot effectively and build self-validating experimental systems.

Mechanistic Workflow: ITBG in Protein Refolding

To understand how ITBG prevents denaturation, we must visualize the refolding pathway. The diagram below illustrates how ITBG intervenes during the critical transition from a chemically denatured state to a native fold, preventing the irreversible hydrophobic collapse that typically plagues dilution-based refolding.

ITBG_Workflow A Inclusion Bodies (Aggregated Protein) B Solubilization (8M Urea / 6M GdnHCl) A->B Denaturant C Refolding Buffer (+ ITBG Stabilizer) B->C Add ITBG F Hydrophobic Collapse (Without ITBG) B->F Direct Dilution (No Stabilizer) D Dialysis / Dilution (Gradual Chaotrope Removal) C->D Buffer Exchange E Native Folded Protein (Stable Hydration Shell) D->E Proper Folding

Workflow of ITBG-mediated protein refolding preventing hydrophobic collapse.

Troubleshooting & FAQs

Q1: Why does my protein still precipitate during dialysis even with ITBG in the buffer? The Causality: Precipitation during dialysis indicates that the rate of chaotrope (e.g., urea) removal is exceeding the kinetic rate of protein folding. This leads to the transient exposure of hydrophobic patches. While ITBG provides a protective hydration shell via its extensive hydroxyl networks, it cannot rescue proteins that have already formed intermolecular cross-links. The Solution: Implement a step-wise dialysis gradient (e.g., 4M → 2M → 1M → 0M Urea) rather than a direct plunge into a chaotrope-free buffer. This allows the gluconamide polar groups adequate time to shield the delicate folding intermediates [1].

Q2: How does the structure of ITBG specifically prevent thermal denaturation compared to standard detergents like Triton X-100? The Causality: Classical non-ionic detergents like Triton X-100 function by binding directly to exposed hydrophobic cores, which can inadvertently lock a protein in an unfolded state. ITBG features a bis-gluconamide structure. These dual D-gluconamide tails act as kosmotropes (water-structure makers). According to the preferential exclusion model, these highly polar sugar-like groups are thermodynamically excluded from the immediate protein surface. To minimize the energetically unfavorable surface area exposed to the solvent, the protein is forced into its most compact, native conformation. This biomimetic shielding prevents thermal unfolding without disrupting the hydrophobic core [2].

Q3: Will ITBG interfere with my downstream UV-Vis quantification or Ion Exchange Chromatography (IEX)? The Causality: ITBG lacks aromatic rings, meaning its UV absorbance at 280 nm is negligible—a significant advantage over aromatic detergents. However, the iminobis(trimethylene) core contains a secondary amine. With a pKa of approximately 9, this amine is protonated at physiological pH (pH 7.4), imparting a localized positive charge. The Solution: This positive charge will compete with your protein during Cation Exchange Chromatography (CEX). To self-validate your purification, either switch to Anion Exchange Chromatography (AEX)—where the positively charged ITBG will flow through—or ensure complete dialysis prior to CEX [3].

Quantitative Data: Reagent Comparison

When designing a formulation or refolding buffer, selecting the right stabilizer is critical. The table below summarizes how ITBG compares to other common agents, allowing you to make data-driven substitutions.

StabilizerChemical ClassCMC (mM)UV Absorbance (280nm)DialyzablePrimary Stabilization Mechanism
ITBG Polyol / Secondary AmineNon-micellar< 0.01YesPreferential Exclusion / Hydration
BIGCHAP Non-ionic (Gluconamide)2.9LowYesHydrophilic Shielding
CHAPS Zwitterionic8.0LowYesMicellar Encapsulation
Triton X-100 Non-ionic0.2High (>1.0)NoHydrophobic Binding
Standard Operating Procedure: ITBG-Mediated Inclusion Body Refolding

This protocol is designed as a self-validating system. By understanding the physical chemistry behind each step, you can adapt the parameters to your specific target protein.

Phase 1: Solubilization
  • Resuspension: Suspend the inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT). Causality: The 8M Urea disrupts non-covalent intermolecular interactions, while DTT reduces mispaired disulfide bonds, ensuring the protein is completely linearized.

  • Incubation & Clarification: Stir vigorously for 2 hours at room temperature, then centrifuge at 15,000 × g for 30 minutes. Retain the supernatant and measure the protein concentration.

Phase 2: Pulsed Refolding
  • Buffer Preparation: Prepare Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM GSH, 0.1 mM GSSG, and 50 mM ITBG ). Causality: The GSH/GSSG redox pair facilitates correct disulfide shuffling. ITBG is included at a high concentration (50 mM) because it functions via preferential exclusion, requiring bulk presence to structure the water network around the folding intermediate [4].

  • Pulsed Dilution: Add the solubilized protein dropwise into the Refolding Buffer under continuous magnetic stirring at 4°C. Ensure the final protein concentration never exceeds 0.1 mg/mL. Causality: Keeping the protein concentration strictly low minimizes the probability of intermolecular collisions that lead to aggregation. The cold temperature slows down hydrophobic collapse, allowing ITBG time to coordinate the hydration shell.

Phase 3: Stabilization and Cleanup
  • Maturation: Incubate the mixture with gentle stirring for 16–24 hours at 4°C to allow the protein to reach its thermodynamic minimum.

  • Buffer Exchange: Dialyze the refolded protein against Storage Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% Glycerol) using a membrane with an appropriate MWCO. Causality: ITBG is highly water-soluble and easily dialyzable. Gradual removal of ITBG and residual urea ensures the protein settles into its final native state without experiencing sudden solvent shocks.

References
  • Proteomics - Interchim Source: Interchim URL:[Link]

  • Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells Source: MDPI URL:[Link]

  • Nanoparticle–Protein Interaction: Demystifying the Correlation between Protein Corona and Aggregation Phenomena Source: ACS Applied Materials & Interfaces URL:[Link]

Optimization

issues with N,N-[Iminobis(trimethylene)]bis-D-gluconamide in low-temperature experiments

A Guide for Low-Temperature Experiments Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Low-Temperature Experiments

Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges when using this compound in low-temperature applications such as cryopreservation, low-temperature spectroscopy, and formulation studies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

While specific low-temperature application data for N,N-[Iminobis(trimethylene)]bis-D-gluconamide is not extensively published, its chemical structure—a bis-amide with long, polyhydroxylated gluconamide chains—provides a strong basis for predicting its behavior and troubleshooting potential issues based on established principles of physical chemistry and cryobiology.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₁₈H₃₇N₃O₁₂
Molecular Weight 487.50 g/mol
Appearance Solid (predicted)Inferred from structure
Key Structural Features Two D-gluconamide head groups, two secondary amide linkages, one central tertiary amine, multiple hydroxyl (-OH) groupsInferred from name

Troubleshooting Guide

This section addresses specific issues you may encounter during your low-temperature experiments in a question-and-answer format.

Issue: Sample Precipitation, Cloudiness, or Gel Formation upon Cooling

Question: My solution containing N,N-[Iminobis(trimethylene)]bis-D-gluconamide turned cloudy or formed a gel when I cooled it to 4°C. What is happening and how can I fix it?

Answer:

This is a common issue with large, polyhydroxylated molecules. The phenomenon is likely due to decreased solubility at lower temperatures, leading to aggregation and precipitation or, in some cases, the formation of a supramolecular gel.

Causality: The structure of N,N-[Iminobis(trimethylene)]bis-D-gluconamide contains numerous hydrogen bond donors (-OH, -NH) and acceptors (O=C, -O-).[1][2] At room temperature, these groups readily form hydrogen bonds with water, keeping the molecule dissolved. As the temperature decreases, the kinetic energy of the system is reduced, and two processes can occur:

  • Reduced Solubility: The solubility of most neutral solutes in water decreases at lower temperatures.

  • Intermolecular Hydrogen Bonding: The compound's molecules may begin to form strong, ordered hydrogen bonds with each other.[3] This self-assembly process can lead to the formation of aggregates or a three-dimensional network characteristic of a gel.[4][5][6] This behavior is well-documented for other bis-amide and sugar-based molecules.[4][7]

Solutions:

  • Optimize Concentration: The simplest solution is to determine the solubility limit at your target temperature. You may need to work at a lower concentration.

  • Modify the Solvent System:

    • Co-solvents: Consider adding a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or glycerol. These can disrupt the self-assembly of the gluconamide molecules and improve solubility at low temperatures.[8] Start with a low percentage (e.g., 5-10% v/v) and optimize.

    • Non-ionic Surfactants: A very low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant can sometimes help maintain solubility.

  • Control the Cooling Rate: A very rapid cooling rate (flash-freezing) can sometimes bypass the kinetic window for aggregation, resulting in a vitrified (glassy) solid instead of a crystalline precipitate.[9][10] Conversely, a very slow, controlled cooling rate may allow for more ordered solvation and prevent aggregation.[11] Experiment with different cooling protocols to find what works best for your system.

  • pH Adjustment: While less likely to be the primary factor for a non-ionic compound, the solubility can be influenced by the pH of the buffer. Ensure your buffer is appropriate and stable at low temperatures (see next issue).

G start Solution is clear at RT, cloudy/gelled at low temp q1 Is the concentration critical for your experiment? start->q1 a1_yes Yes q1->a1_yes More Complex a1_no No q1->a1_no Easy Fix q2 Can you modify the solvent system? a1_yes->q2 sol_reduce_conc Action: Reduce concentration and re-test. a1_no->sol_reduce_conc end_node Problem likely resolved. If not, consider alternative compounds. sol_reduce_conc->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_cosolvent Action: Add a cryoprotective co-solvent (e.g., 5-10% DMSO/glycerol). a2_yes->sol_cosolvent q3 Is the cooling rate controlled? a2_no->q3 sol_cosolvent->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node sol_modify_rate Action: Experiment with different cooling rates (e.g., controlled-rate freezer vs. flash freezing). a3_no->sol_modify_rate sol_modify_rate->end_node

Troubleshooting workflow for solubility issues.
Issue: Unexpected pH Shift in the Experimental Buffer at Low Temperatures

Question: My experiment is pH-sensitive, and I'm seeing inconsistent results after cooling. Could the pH be changing?

Answer:

Yes, this is a highly probable and often overlooked cause of experimental variability. The pH of many common biological buffers is temperature-dependent. For example, Tris buffers become significantly more alkaline upon cooling, while phosphate buffers become more acidic.[12][13][14][15] A pH shift of 1-3 units is not uncommon upon freezing.[15]

Causality: The pKa of a buffer's acidic or basic group is often dependent on temperature (ΔH° of ionization is non-zero). Furthermore, as a buffer solution freezes, the different components (e.g., the acidic and basic forms of the buffer, other salts) may precipitate out at different rates, drastically altering the composition and pH of the remaining unfrozen liquid phase.[13][15]

Solutions:

  • Use a Low-ΔH° Buffer: Buffers like MOPS, HEPES, and PIPES have smaller changes in pKa with temperature compared to Tris or phosphate. However, they are not immune to pH shifts upon freezing.

  • Prepare a Temperature-Independent pH (TIP) Buffer: The most robust solution is to use a combination of two buffers with opposing temperature coefficients.[12][13][16] By mixing a buffer that becomes more acidic (e.g., phosphate) with one that becomes more alkaline (e.g., HEPES, Tris) in the correct ratio, the pH can be held remarkably stable over a wide temperature range.

Experimental Protocol: Preparation of a Temperature-Independent pH (TIP) Buffer for Cryo-Experiments

This protocol is adapted from the work of Lu and Sieracki, who demonstrated a method to create buffers with minimal pH change upon cooling.[12][13]

Objective: To prepare a 100 mM buffer solution that maintains a pH of approximately 7.0 from room temperature to cryogenic temperatures.

Materials:

  • HEPES (free acid)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for pH adjustment

  • High-purity water

  • pH meter calibrated at room temperature

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1.0 M stock solution of HEPES.

    • Prepare a 1.0 M stock solution of potassium phosphate (KH₂PO₄).

  • Combine Buffer Components: In a beaker, combine the following to make a 100 mL final solution:

    • 6.0 mL of 1.0 M HEPES stock (final concentration: 60 mM)

    • 4.0 mL of 1.0 M potassium phosphate stock (final concentration: 40 mM)

    • Approximately 80 mL of high-purity water.

  • Adjust pH:

    • Place the beaker on a stir plate with a stir bar.

    • Slowly add a concentrated KOH or NaOH solution dropwise while monitoring the pH.

    • Adjust the pH to your desired value at room temperature (e.g., 7.0).

  • Final Volume:

    • Carefully transfer the solution to a 100 mL volumetric flask.

    • Add high-purity water to bring the final volume to exactly 100 mL.

  • Validation (Optional but Recommended): If you have access to a low-temperature pH probe, you can validate the stability of your buffer by measuring the pH at various temperatures.

Rationale: This specific ratio (60% HEPES, 40% potassium phosphate) was shown to exhibit a pH change of less than 0.2 units upon cooling from 25°C to -180°C.[13]

Issue: Poor Biological Sample Viability Post-Thaw

Question: I'm using N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a cryoprotectant, but the viability of my cells is low after thawing. What could be wrong?

Answer:

Low post-thaw viability is a multi-factorial problem in cryopreservation. While the goal of a cryoprotectant is to mitigate damage, its concentration and the overall protocol must be carefully optimized.

Causality: Cell death during cryopreservation is primarily caused by two factors, which are dependent on the cooling rate:

  • Slow Cooling Damage: If cooling is too slow, water leaves the cell due to the osmotic pressure from extracellular ice formation, leading to cellular dehydration and "solution effects" where intracellular solute concentrations become toxic.[9][10]

  • Rapid Cooling Damage: If cooling is too fast, water doesn't have time to leave the cell, leading to the formation of damaging intracellular ice crystals.[9][10]

A cryoprotectant like N,N-[Iminobis(trimethylene)]bis-D-gluconamide is intended to reduce the amount of ice formed at a given temperature and minimize solution effects. However, if its concentration is too high, it can be osmotically stressful or directly toxic.[17][18]

Solutions:

  • Optimize Cryoprotectant Concentration: Toxicity is a major concern. Perform a dose-response curve at your holding temperature (e.g., 4°C or room temperature) to find the highest non-toxic concentration. Start with a low concentration (e.g., 1-5% w/v) and work upwards. It's possible that this compound is best used as part of a mixture.[19][20]

  • Control the Cooling Rate: This is one of the most critical parameters. For most mammalian cells, a controlled cooling rate of -1°C/minute is optimal.[11][21] This is best achieved with a programmable, controlled-rate freezer. Do not simply place samples directly in a -80°C freezer, as this results in an uncontrolled and non-reproducible cooling rate.[9]

  • Use a Combination of Cryoprotectants: N,N-[Iminobis(trimethylene)]bis-D-gluconamide, as a large, presumably non-penetrating cryoprotectant, may work best by vitrifying the extracellular environment. Consider combining it with a small, cell-penetrating cryoprotectant like DMSO or glycerol.[19] This dual approach can protect both the inside and outside of the cell. A common starting point is a mixture containing 5-10% DMSO and a non-penetrating agent.

  • Ensure Rapid and Controlled Thawing: The thawing process is just as critical as freezing. Thaw samples rapidly in a 37°C water bath to minimize ice recrystallization, which can cause significant damage.[22]

  • Prompt Removal of Cryoprotectant: After thawing, dilute the cryoprotectant solution slowly and wash the cells to remove the potentially toxic agents as soon as possible.[23]

G cluster_rt Room Temperature (High Kinetic Energy) cluster_lt Low Temperature (Low Kinetic Energy) compound N,N-[Iminobis(trimethylene)] bis-D-gluconamide water Water Molecules compound:e->water:w rt_state Solvated State Molecules are hydrated and mobile. Water forms a hydration shell around the compound. lt_state Aggregated State Intermolecular H-bonds between compound molecules compete with water solvation, leading to self-assembly. rt_state->lt_state Cooling Reduces Kinetic Energy c1 Compound c2 Compound c1:e->c2:w H-Bonds (Self-Assembly)

Molecular interactions leading to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the likely role of N,N-[Iminobis(trimethylene)]bis-D-gluconamide in low-temperature experiments?

Based on its structure, which resembles a combination of a polyol (like sugars) and a bis-amide, it is likely intended for use as a cryoprotective agent. The multiple hydroxyl groups can interact with water to disrupt ice crystal formation, similar to sugars like trehalose or sucrose.[19] The amide groups can form strong hydrogen bonds, which might contribute to gelation or vitrification properties.[3][4]

Q2: How does the chemical structure of this compound influence its behavior at low temperatures?

The key is the high density of hydrogen-bonding groups (-OH, amide N-H, and C=O). This leads to strong interactions with water, which is the basis for cryoprotection.[8] However, it also leads to strong self-association, which can cause the solubility and viscosity issues discussed in the troubleshooting guide.[3] The two flexible trimethylene linkers provide conformational freedom, which could influence how the molecules pack and aggregate in the cold.

Q3: What is the best way to prepare a stock solution?

Given the potential for low solubility, especially in the cold, it is best to prepare stock solutions in a suitable buffer at room temperature with vigorous stirring. Gentle warming (e.g., to 37-40°C) may aid dissolution, but be cautious if working with heat-sensitive biologicals. Prepare solutions fresh and do not store them for long periods in the cold unless you have confirmed their stability. If solubility in aqueous buffers is poor, consider preparing a concentrated stock in a small amount of DMSO and then diluting it into your final buffer, being mindful of the final DMSO concentration.

Q4: Can I use this compound in combination with other cryoprotectants?

Yes, this is often a highly effective strategy.[19] Combining a non-penetrating cryoprotectant (which N,N-[Iminobis(trimethylene)]bis-D-gluconamide is likely to be, due to its size) with a penetrating one (like DMSO or glycerol) provides both extracellular and intracellular protection.[20] This can also allow you to use a lower, less toxic concentration of each individual agent.

Q5: I'm performing low-temperature UV-Vis/fluorescence spectroscopy. What specific issues should I watch out for?

Beyond the solubility and pH issues already discussed, be aware of the following:

  • Condensation and Frost: When cooling a cuvette below the dew point, condensation will form on the optical surfaces, scattering light and ruining your measurement.[24] Use a specialized temperature-controlled cuvette holder with a dry gas purge (e.g., nitrogen or argon) to keep the windows clear.

  • Bubble Formation: If you are cooling a sample that was prepared at room temperature, dissolved gases can come out of solution and form bubbles, which also scatter light.[24] Degas your solutions before the experiment if this is an issue.

  • Intrinsic Spectral Changes: The absorption and emission spectra of your analyte may be inherently temperature-dependent.[25] Lower temperatures often lead to sharper, more resolved spectral features, but also potential shifts in peak positions. Be sure to differentiate these real effects from artifacts.

References

  • Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State. Langmuir. Available at: [Link]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. Crystal Growth & Design. Available at: [Link]

  • How Do Cooling Rates Affect Cryopreservation?. Fisher BioServices. Available at: [Link]

  • Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells. Scientific Reports. Available at: [Link]

  • Cryoprotectants and Their Usage in Cryopreservation Process. IntechOpen. Available at: [Link]

  • The Importance of Controlling the Rate of Freezing. Bioprocess Online. Available at: [Link]

  • Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State. ACS Publications. Available at: [Link]

  • Optimization of Cryoprotectant Loading into Murine and Human Oocytes. PLoS One. Available at: [Link]

  • Influence of sugars on the formation of structural and mechanical characteristics of of agar polysaccharides' gels. Ukrainian Food Journal. Available at: [Link]

  • New buffer resists pH change, even as temperature drops. analytica-world.com. Available at: [Link]

  • A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. Chemical Communications. Available at: [Link]

  • Optimization of the Cryoprotectants for Direct Vat Set Starters in Sichuan Paocai Using Response Surface Methodology. MDPI. Available at: [Link]

  • C2-Symmetric Bis(amide) Molecules: Solid-State Assembly, Thermal Stability, and Second Harmonic Generation. ResearchGate. Available at: [Link]

  • Cryopreservation Guide. Sartorius. Available at: [Link]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. ACS Publications. Available at: [Link]

  • Cryopreservation and the Freeze–Thaw Stress Response in Yeast. MDPI. Available at: [Link]

  • New buffer resists pH change, even as temperature drops. Illinois News Bureau. Available at: [Link]

  • New Buffer Resists PH Change, Even As Temperature Drops. ScienceDaily. Available at: [Link]

  • Viscosity of cryoprotective agents near glass transition: a new device, technique, and data on DMSO, DP6, and VS55. SciSpace. Available at: [Link]

  • White paper: Working with your benchtop spectrometer at high and low sample cuvette temperatures. Photonics Spectra. Available at: [Link]

  • Quasichemical Approach to pH Shifts in Frozen Phosphate Buffers. ACS Publications. Available at: [Link]

  • Cold prepared gel and method for making same. Google Patents.
  • Interplay of vitrification and ice formation in a cryoprotectant aqueous solution at low temperature. PNAS. Available at: [Link]

  • Beneficial Effects of Freezing Rate Determined by Indirect Thermophysical Calculation on Cell Viability in Cryopreserved Tissues. Taylor & Francis Online. Available at: [Link]

  • Symmetric Bis(amide) Molecules: Solid-State Assembly, Thermal Stability, and Second Harmonic Generation. Taylor & Francis Online. Available at: [Link]

  • Considerations for Protecting Cell Viability During Cryopreservation. Azenta Life Sciences. Available at: [Link]

  • Troubleshooting a cryopreservation system. Cambridge University Press & Assessment. Available at: [Link]

  • Comprehensive Guide of Dos and Don'ts for Freezing Cell. Cole-Parmer. Available at: [Link]

  • Viscosity of Cryoprotective Agents Near Glass Transition: A New Device, Technique, and Data on DMSO, DP6, and VS55. ResearchGate. Available at: [Link]

  • Low-temperature absorption spectroscopy (cryoabsorption spectroscopy). ACS Publications. Available at: [Link]

  • Effect of Common Cryoprotectants on Critical Warming Rates and Ice Formation in Aqueous Solutions. Cryobiology. Available at: [Link]

  • Effect of Sugars on Gelation Kinetics of Gelatin Gels. MDPI. Available at: [Link]

  • Some Problems in Low-Temperature Pyrometry. Optica Publishing Group. Available at: [Link]

  • How cryoprotectants work: hydrogen-bonding in low-temperature vitrified solutions. Scientific Reports. Available at: [Link]

  • Gelation: The Role of Sugars and Polyols on Gelatin and Agarose. ResearchGate. Available at: [Link]

  • Cryopreservation of Cells: Dos and Don'ts. Corning. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at: [Link]

  • Low-temperature Raman spectroscopy with high collection efficiency. attocube. Available at: [Link]

  • Thermodynamic Properties of Lithium Bis((trifluoromethyl)sulfonyl)amide in the Crystal and Liquid Phases. ACS Publications. Available at: [Link]

  • NMR at Low and Ultra-Low Temperatures. Journal of Magnetic Resonance. Available at: [Link]

  • Supramolecular Gels with Potential Applications as Anti-Icing Agents. ACS Omega. Available at: [Link]

  • Investigations to Explore Molecular Interactions and Sweetness Response of Polyhydroxy Compounds with Amino Acids in Aqueous Systems. ACS Omega. Available at: [Link]

  • Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. ResearchGate. Available at: [Link]

  • Hydrogen bonding. Khan Academy. Available at: [Link]

  • Hydrogen bond. Wikipedia. Available at: [Link]

  • The Solubility of the Hydroxides, Sulfates and Carbonates. Chemistry LibreTexts. Available at: [Link]

  • The Importance of Hydrogen Bonding between the Glutamine Side-Chains to the Formation of Amyloid VQIVYK Parallel β-sheets. An ONIOM DFT/AM1 Study. Molecules. Available at: [Link]

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Troubleshooting

improving the efficiency of membrane protein solubilization with Deoxy BIG CHAP

Technical Support Center: Deoxy-BIG-CHAP for Membrane Protein Solubilization Welcome to the technical support guide for Deoxy-BIG-CHAP. This resource is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Deoxy-BIG-CHAP for Membrane Protein Solubilization

Welcome to the technical support guide for Deoxy-BIG-CHAP. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this non-ionic detergent for membrane protein solubilization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from initial extraction to downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge to get you started with Deoxy-BIG-CHAP.

Q1: What is Deoxy-BIG-CHAP and why should I choose it?

Deoxy-BIG-CHAP (N,N-Bis(3-D-gluconamidopropyl)deoxycholamide) is a non-ionic detergent derived from cholic acid.[1] It is structurally similar to the more common zwitterionic detergent CHAPS but possesses key advantages. Its non-ionic nature means it has reduced electrostatic interactions, making it highly compatible with downstream applications like ion-exchange chromatography.[2] It is particularly useful for solubilizing membrane proteins while aiming to preserve their native conformation and function.[3]

Q2: What are the key physical properties of Deoxy-BIG-CHAP?

Understanding a detergent's properties is critical for designing a successful solubilization strategy. The behavior of Deoxy-BIG-CHAP is defined by its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[4] It is above the CMC that detergents gain the ability to disrupt lipid bilayers and solubilize membrane proteins.[5][]

Table 1: Physicochemical Properties of Deoxy-BIG-CHAP

PropertyValueSignificance for Experiments
Molecular Weight 862.1 g/mol Essential for calculating molar concentrations.
CMC 1.1 - 1.4 mMA relatively high CMC makes it easier to remove by dialysis compared to low-CMC detergents.[1][7]
Aggregation Number 8 - 16This indicates a small micelle size, which can be advantageous for structural studies and is also a factor in its dialyzability.[8]
Average Micellar Weight ~10,500 DaHelps in estimating the size of protein-detergent complexes for techniques like size-exclusion chromatography.[8][9]
Appearance White solid powderShould be fully dissolved to be effective.

Q3: How does Deoxy-BIG-CHAP compare to CHAPS?

While both are bile salt derivatives, Deoxy-BIG-CHAP is non-ionic, whereas CHAPS is zwitterionic. This makes Deoxy-BIG-CHAP a better choice when downstream purification steps, such as ion-exchange chromatography, could be compromised by charge interactions.[2] Additionally, it is noted for having higher water solubility than CHAPS.[8][9]

Part 2: Experimental Workflow & Protocols

A successful experiment relies on a robust and logical workflow. The following diagram and protocol outline the key stages of membrane protein solubilization.

Experimental Workflow Diagram

Solubilization_Workflow cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization cluster_analysis Phase 3: Analysis & Purification Membrane_Prep Membrane Preparation (Isolation from whole cells/tissues) QC1 QC Step: Determine Total Protein Conc. Membrane_Prep->QC1 Solubilization Incubate Membranes with Deoxy-BIG-CHAP Buffer QC1->Solubilization Input for optimization Clarification High-Speed Centrifugation (e.g., 100,000 x g) Solubilization->Clarification Supernatant Collect Supernatant (Solubilized Proteins) Clarification->Supernatant Pellet Analyze Pellet (Insoluble Fraction) Clarification->Pellet QC2 QC Step: Assess Solubilization Yield (e.g., SDS-PAGE, Western Blot) Supernatant->QC2 Purification Downstream Purification (Affinity, IEX, SEC) QC2->Purification

Caption: General workflow for membrane protein solubilization.

Protocol: Initial Solubilization Screening

This protocol provides a starting point for optimizing the solubilization of a target membrane protein.

Objective: To determine the optimal Deoxy-BIG-CHAP concentration for maximizing the yield of a soluble, active target protein.

Materials:

  • Isolated cell membranes (pellet)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail

  • Deoxy-BIG-CHAP stock solution (e.g., 10% w/v in water)

  • Microcentrifuge tubes, refrigerated ultracentrifuge

Procedure:

  • Determine Membrane Protein Concentration: Before starting, quantify the total protein concentration of your isolated membrane preparation using a detergent-compatible assay.

  • Prepare Solubilization Reactions: Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.[]

  • Aliquot and Add Detergent: Aliquot the membrane suspension into several tubes. Add Deoxy-BIG-CHAP from your stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Expert Tip: The optimal detergent-to-protein ratio is critical. A common starting point is a mass ratio of 4:1 (detergent:protein).[]

  • Incubation: Incubate the tubes on a rotator at 4°C for 1-2 hours. Incubation time is a key parameter to optimize.

  • Clarification: Pellet the insoluble material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[10]

  • Sample Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Resuspend the pellet in an equal volume of buffer.

  • Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western Blotting for your target protein to assess the solubilization efficiency at each detergent concentration.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.

Q: My solubilization yield is very low. The target protein remains in the pellet. What should I do?

A: This is a classic optimization problem. The interaction between the detergent and the membrane is insufficient.

  • Underlying Cause: The concentration or activity of Deoxy-BIG-CHAP may be too low to effectively disrupt the lipid bilayer and form stable protein-detergent complexes.[4]

  • Troubleshooting Steps:

    • Increase Detergent Concentration: Systematically increase the Deoxy-BIG-CHAP concentration. Try a range from 1x to 10x the initial concentration, ensuring you stay well above the CMC (1.1-1.4 mM).

    • Increase Detergent:Protein Ratio: Ensure you are using an adequate mass ratio of detergent to total membrane protein. A ratio of 10:1 may be necessary for complete delipidation and solubilization.[]

    • Optimize Incubation Time: Extend the solubilization time (e.g., from 1 hour to 4 hours, or even overnight at 4°C) with gentle agitation.

    • Adjust Buffer Conditions:

      • Ionic Strength: Vary the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM). High salt can disrupt peripheral protein interactions and may aid in solubilization.[]

      • pH: Ensure the buffer pH is optimal for your protein's stability, typically between 7.0 and 8.5.

Q: My protein is solubilized, but it aggregates and precipitates after purification. Why?

A: This indicates that the protein-detergent complex (PDC) is unstable once removed from the complex lipid environment.

  • Underlying Cause: Deoxy-BIG-CHAP micelles, while effective for extraction, may not be a sufficient mimic of the native lipid bilayer to maintain the long-term structural integrity of your specific protein. The removal of essential lipids during solubilization can lead to instability.[11]

  • Troubleshooting Steps:

    • Add Stabilizing Agents to Buffer:

      • Glycerol: Include 10-20% (v/v) glycerol in all buffers post-solubilization. Glycerol is a well-known protein stabilizer.

      • Lipid Analogs: Supplement your buffer with cholesterol hemisuccinate or specific phospholipids. Some proteins require interaction with native lipids to remain active and stable.[12]

    • Perform Detergent Exchange: Deoxy-BIG-CHAP is excellent for initial solubilization, but another detergent might be better for long-term stability. After initial purification (e.g., affinity chromatography), exchange Deoxy-BIG-CHAP for a different detergent (like DDM or LDAO) using dialysis or on-column exchange.

    • Minimize Time: Proceed with purification steps immediately after solubilization to reduce the time the protein spends in a potentially destabilizing environment.

Q: My protein concentration reading (e.g., Bradford or BCA assay) is inaccurate or inconsistent.

A: Detergents are a well-known source of interference in colorimetric protein assays.

  • Underlying Cause: Detergents can interfere with protein assays in multiple ways. They can bind to the assay dye (e.g., Coomassie in Bradford assays), leading to a high background, or interfere with the copper chelation chemistry of BCA assays.[13][14]

  • Troubleshooting Steps:

    • Use a Detergent-Compatible Assay: Utilize a protein assay specifically formulated to be compatible with detergents, such as a modified Lowry assay or specific commercial kits.

    • Precipitate the Protein: Before the assay, precipitate the protein out of the detergent-containing solution using methods like trichloroacetic acid (TCA) or acetone precipitation.[13][15] After washing, the protein pellet can be redissolved in a buffer compatible with your assay.

    • Blank Correction: For your standard curve, ensure the standards are prepared in the exact same buffer—including the same concentration of Deoxy-BIG-CHAP—as your unknown samples. This helps to subtract the background interference.[14]

Q: How do I remove excess Deoxy-BIG-CHAP before downstream applications?

A: Removing excess or unwanted detergent is a critical step for many applications.

  • Underlying Cause: Excess detergent micelles can interfere with structural studies, functional assays, or mass spectrometry.[16]

  • Troubleshooting Steps:

    • Dialysis: This is the most common method. Because Deoxy-BIG-CHAP has a relatively high CMC, dialysis is quite effective.[5][17] Dialyze against a large volume of detergent-free buffer for an extended period (24-48 hours) with multiple buffer changes.

    • Hydrophobic Adsorption: Use commercially available detergent removal resins (e.g., polystyrene beads).[7][18] These beads have a high affinity for the hydrophobic tails of detergent molecules and can effectively sequester them from the solution.

    • Size-Exclusion or Ion-Exchange Chromatography: These methods can separate the larger protein-detergent complex from smaller, empty detergent micelles.[17][18]

Detergent Removal Logic Diagram

Detergent_Removal Start Protein Sample with Excess Deoxy-BIG-CHAP CMC_Check Is the Detergent CMC High? (Deoxy-BIG-CHAP: YES, 1.1-1.4 mM) Start->CMC_Check Dialysis Dialysis (Effective & Gentle) CMC_Check->Dialysis Primary Method Adsorption Hydrophobic Adsorption (e.g., Bio-Beads) CMC_Check->Adsorption Alternative/Rapid Method Chromatography Chromatography (SEC or IEX) CMC_Check->Chromatography Also for Purification End Detergent-Reduced Sample Dialysis->End Adsorption->End Chromatography->End

Caption: Decision tree for selecting a detergent removal method.

References

  • Detergents Removal. Creative Biolabs. [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. Compassionate Care Research. [Link]

  • 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Bitesize Bio. [Link]

  • Deoxy Big CHAP. G-Biosciences. [Link]

  • Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Frontiers in Molecular Biosciences. [Link]

  • Detergent BIGCHAP. Dojindo Molecular Technologies. [Link]

  • Big CHAP, Deoxy - CAS 86303-23-3 - Calbiochem. Merck Millipore. [Link]

  • Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Science. [Link]

  • Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research. [Link]

  • Membrane Protein Solubilization and Composition of Protein Detergent Complexes. Methods in Molecular Biology. [Link]

  • Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. [Link]

  • Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein. Proteome Science. [Link]

  • High-throughput stability screening for detergent-solubilized membrane proteins. DESY Publication Database. [Link]

  • Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. BMC Genomics. [Link]

  • Membrane Proteins Extraction Protocol. Creative Diagnostics. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Choosing the Right Detergent: CHAPSO vs. CHAPS for Protein Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Deoxy Big CHAP. BioBasic. [Link]

  • How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. [Link]

  • Troubleshooting Guides. Bionano. [Link]

  • Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. ACS Omega. [Link]

  • A single step protein assay that is both detergent and reducer compatible: the cydex blue assay. Electrophoresis. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Bio-rad protein assay reagent changes color in RIPA buffer? ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting Poor Protein Yield with BIG-DG (N,N-[Iminobis(trimethylene)]bis-D-gluconamide)

A Guide for Senior Application Scientists Welcome to the technical support center for BIG-DG (N,N-[Iminobis(trimethylene)]bis-D-gluconamide) , a novel zwitterionic surfactant designed for the gentle and efficient solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for BIG-DG (N,N-[Iminobis(trimethylene)]bis-D-gluconamide) , a novel zwitterionic surfactant designed for the gentle and efficient solubilization and stabilization of membrane proteins and protein complexes. Its unique structure, featuring two hydrophilic D-gluconamide headgroups, provides a robust hydration shell, making it an excellent tool for challenging protein extraction projects.[1][2][3]

This guide is structured to address the most common issues encountered during experimental workflows, providing not just solutions but the underlying biochemical principles to empower your research.

Part 1: Troubleshooting Poor Initial Yield & Solubilization

This section focuses on issues arising during and immediately after cell lysis, where the primary goal is to efficiently extract your target protein from the membrane into a soluble, stable state.

Question: My total protein yield is low after cell lysis. Is the detergent inefficient?

Answer: Low yield after lysis is often a matter of optimizing concentration rather than an inherent flaw in the detergent. The most critical parameter for any detergent is its Critical Micelle Concentration (CMC) —the concentration at which individual detergent molecules (monomers) aggregate to form micelles.[4][5][6] For effective membrane solubilization, the detergent concentration must be significantly above the CMC.[4][]

  • Causality: Below the CMC, there are insufficient detergent molecules to form the micellar structures needed to encapsulate membrane proteins and lipids, leading to poor extraction.[] At concentrations just above the CMC, detergent monomers will disrupt the lipid bilayer, but efficient extraction requires the formation of mixed micelles containing lipids and your protein of interest.[6][]

  • Actionable Protocol: Detergent Titration

    • Prepare Lysates: Prepare identical aliquots of your cell or membrane preparation.

    • Create a BIG-DG Dilution Series: Prepare a series of lysis buffers with varying BIG-DG concentrations (e.g., from 0.1x CMC to 10x CMC). The empirically determined CMC for BIG-DG in a standard phosphate buffer is approximately 0.15% (w/v).

    • Solubilize: Incubate each aliquot with a different detergent concentration under gentle agitation for 1 hour at 4°C.

    • Separate: Perform ultracentrifugation to pellet insoluble material.

    • Analyze: Measure the total protein concentration in the supernatant (e.g., via BCA assay) and analyze the presence of your target protein by SDS-PAGE or Western Blot.

  • Data-Driven Decision Making:

BIG-DG Conc. (% w/v)Conc. Relative to CMCSupernatant Protein (mg/mL)Target Protein SolubilizationObservations
0.015%0.1x0.55%Ineffective solubilization.
0.15%1x2.140%Solubilization begins at the CMC.
0.30% 2x 4.5 85% Optimal starting point. Good yield.
0.75%5x4.688%Diminishing returns; higher cost.
1.50%10x4.789%Risk of delipidation and instability.

Question: My target protein remains in the insoluble pellet, even at high detergent concentrations. What's wrong?

Answer: This indicates that the solubilization conditions, beyond just detergent concentration, are suboptimal for your specific protein. Key factors to investigate are the detergent-to-protein ratio, buffer composition, and the protein's native environment.

  • Possible Cause 1: Insufficient Detergent-to-Protein/Lipid Ratio.

    • Expertise: Effective solubilization depends not just on the detergent concentration in the buffer, but on its ratio relative to the total mass of protein and lipid in your sample.[] A general rule of thumb is to start with a detergent-to-protein mass ratio of at least 4:1.[4][] For lipid-rich preparations, this may need to be increased to 10:1 to ensure enough micelles are available to accommodate both lipids and proteins.[6][]

    • Solution: If you have a highly concentrated membrane preparation (e.g., >10 mg/mL total protein), you may need to increase the BIG-DG concentration in your lysis buffer proportionally or dilute your membrane prep.

  • Possible Cause 2: Suboptimal Buffer pH or Ionic Strength.

    • Expertise: pH affects the surface charge of your target protein, while ionic strength (salt concentration) can influence both protein stability and the properties of the detergent micelles.[5] BIG-DG is zwitterionic, making its properties generally stable across a range of pH, but your protein may have a narrow pH window for stability.

    • Solution: Screen a matrix of buffer conditions. Test a pH range (e.g., 6.5 to 8.5) and a salt concentration range (e.g., 50 mM to 500 mM NaCl). Always include stabilizers like 10-20% glycerol in your buffers.[8]

  • Possible Cause 3: Protein is in a Resistant Microenvironment.

    • Expertise: Some proteins reside in highly ordered membrane domains like lipid rafts, which can be resistant to solubilization by milder detergents.

    • Solution: Consider adding a small amount of a more stringent detergent (like CHAPS) in combination with BIG-DG, or pretreating the membrane with a cholesterol-sequestering agent. For some proteins, the presence of specific lipids is essential for stability; harsh conditions can strip these away, leading to aggregation.[9]

Troubleshooting Workflow: Poor Initial Solubilization

G start Start: Low Protein Yield in Supernatant check_conc Is BIG-DG > 2x CMC (>0.3% w/v)? start->check_conc check_ratio Is Detergent:Protein Ratio > 4:1? check_conc->check_ratio Yes solution_conc Action: Perform Detergent Titration check_conc->solution_conc No check_buffer Screen Buffer Conditions (pH, Salt, Additives) check_ratio->check_buffer Yes solution_ratio Action: Increase BIG-DG % or Dilute Membrane Prep check_ratio->solution_ratio No check_env Consider Resistant Microenvironment check_buffer->check_env Yes (Optimized) solution_buffer Action: Optimize pH, [NaCl], and add Glycerol check_buffer->solution_buffer No (Initial Test) solution_env Action: Test Detergent Combo or Add Cholesterol Analogs check_env->solution_env

Caption: Decision tree for troubleshooting low protein yield.

Part 2: Troubleshooting Downstream Purification

Once your protein is successfully solubilized, new challenges can arise during purification steps, most commonly with affinity chromatography.

Question: My protein is solubilized but fails to bind to my affinity column (e.g., Ni-NTA, Strep-Tactin). Why?

Answer: This is a classic case of micelle interference. The detergent micelle encapsulating your protein can sterically hinder or mask the affinity tag, preventing it from binding to the immobilized ligand on the chromatography resin.[10]

  • Causality: The BIG-DG micelle forms a "cloud" around the hydrophobic transmembrane domains of your protein. If the affinity tag (like a His-tag or Strep-tag) is located close to the transmembrane region without a sufficiently long, flexible linker, it can be partially or fully buried within the micelle, making it inaccessible.

  • Solution 1: Modify the Construct. The most robust solution is to re-engineer your protein construct to include a long, flexible linker (e.g., a Gly-Ser repeat) between the protein's C-terminus and the affinity tag.

  • Solution 2: On-Column Detergent Exchange. A more immediate strategy is to exchange the detergent while the protein is bound to the column. This is often done by switching from a larger, more encapsulating detergent to one that forms smaller micelles. However, with a high-quality detergent like BIG-DG, a more common approach is to reduce the detergent concentration in the wash buffers to just above the CMC (e.g., 1.1x CMC). This can shrink the micelle size slightly and increase tag accessibility without causing the protein to precipitate.[8]

  • Solution 3: Adjust Binding Conditions. Increasing the salt concentration in your binding buffer (e.g., from 150 mM to 300-500 mM NaCl) can sometimes help promote hydrophobic interactions between the tag and ligand, but this must be tested empirically as high salt can also disrupt some affinity interactions.

Diagram: Affinity Tag Masking by Detergent Micelle

G cluster_0 Poor Binding cluster_1 Improved Binding Protein_A Membrane Protein Tag_A His-Tag Bead_A Affinity Resin Tag_A->Bead_A  Binding  Blocked Micelle_A BIG-DG Micelle Protein_B Membrane Protein Linker_B Flexible Linker Protein_B->Linker_B Tag_B His-Tag Linker_B->Tag_B Bead_B Affinity Resin Tag_B->Bead_B  Binding  Successful Micelle_B BIG-DG Micelle

Caption: Steric hindrance of an affinity tag by a detergent micelle.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key properties of BIG-DG? BIG-DG is designed to be a superior alternative to traditional detergents. Its properties are based on its unique chemical structure.

PropertyValue (Typical)Significance
Chemical Nature Zwitterionic, Non-denaturingGentle on protein structure; less sensitive to pH changes.[]
CMC ~0.15% (w/v)Relatively high CMC allows for easier removal by dialysis if needed.[11]
Aggregation No. ~120Forms stable, consistently sized micelles.
Appearance Clear, colorless solutionEasy to work with; no interference with colorimetric assays.

Q2: How do I remove BIG-DG for downstream applications like mass spectrometry? Detergents can interfere with downstream analyses like mass spectrometry.[12][13][14] Due to its relatively high CMC, BIG-DG is easier to remove than detergents like Triton X-100.

  • Hydrophobic Adsorption Chromatography: This is the most effective method. Use a detergent-binding resin which will bind the detergent while allowing your protein to flow through.[11] Several commercial resins are available for this purpose.[12][15]

  • Dialysis: While slower, dialysis against a detergent-free buffer is a viable option. Because the detergent concentration must be below the CMC for efficient removal of monomers, this works best after significantly diluting the sample.[11][16]

  • Ion-Exchange Chromatography: This method can be used to bind the protein to the resin while the uncharged BIG-DG micelles are washed away.[12][16]

Q3: My protein is active after purification but aggregates over time. How can BIG-DG help? The sugar-based gluconamide headgroups of BIG-DG are specifically designed to improve long-term protein stability.

  • Mechanism of Stabilization: Sugars and polyols stabilize proteins by organizing water molecules at the protein's surface, creating a favorable hydration shell that shifts the equilibrium away from unfolded or aggregated states.[2][3][17]

  • Troubleshooting Aggregation: If aggregation still occurs, it suggests your protein may require specific lipids that were stripped away during purification.[9] Try supplementing your final storage buffer with a low concentration of BIG-DG (e.g., 1.2x CMC) and consider adding lipid analogs like cholesterol hemisuccinate to better mimic the native membrane environment.

References

  • Best Ways to Remove Detergents in Protein Samples. G-Biosciences. [Link]

  • Detergents Removal. Creative Biostructure. [Link]

  • detergent removal. Optimize Technologies. [Link]

  • Characteristics of sugar surfactants in stabilizing proteins during freeze-thawing and freeze-drying. PubMed. [Link]

  • Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It. LenioBio. [Link]

  • Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds. ACS Publications. [Link]

  • Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Merck Millipore. [Link]

  • Importance of detergent micelle levels in membrane protein purification. G-Biosciences. [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. Biomatik. [Link]

  • A rational approach to improve detergent efficacy for membrane protein stabilization. PubMed. [Link]

  • Protocol: Detergent Selection and Optimization for Membrane Protein Purification. Proteinstructures.com. [Link]

  • Rational Approach to Improve Detergent Efficacy for Membrane Protein Stabilization. ACS Publications. [Link]

  • Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Characteristics of Sugar Surfactants in Stabilizing Proteins During Freeze–Thawing and Freeze‐Drying. ResearchGate. [Link]

  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. MDPI. [Link]

  • Detergent Critical Micelle Concentration (CMC) Assay Kit. ProFoldin. [Link]

  • Detergent Issues in Peptide Purification and How to Overcome Them. PreOmics. [Link]

  • Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. Wiley Online Library. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

Sources

Troubleshooting

Technical Support Center: Interference of Deoxy-BIG-CHAP in Downstream Applications

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with Deoxy-BIG-CHAP in their experimental workflows. Here, we will explore the underlying...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with Deoxy-BIG-CHAP in their experimental workflows. Here, we will explore the underlying causes of this interference and offer validated protocols for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is Deoxy-BIG-CHAP and what are its primary applications?

Deoxy-BIG-CHAP (N,N-Bis(3-D-gluconamidopropyl)deoxycholamide) is a non-ionic detergent derived from cholic acid.[1][2] It is primarily used in biochemistry and molecular biology for solubilizing membrane proteins.[1][3][4] Its non-ionic nature makes it less denaturing than ionic detergents, which helps in preserving the native structure and function of proteins during extraction and purification.[5]

Q2: What makes Deoxy-BIG-CHAP a good choice for solubilizing membrane proteins?

Deoxy-BIG-CHAP is effective at disrupting lipid-lipid and lipid-protein interactions within the cell membrane, thereby releasing membrane-bound proteins into solution.[2] It has a relatively high critical micelle concentration (CMC) of 1.1-1.4 mM, which means it can be more easily removed by dialysis compared to detergents with low CMCs.[1][2][3][6] Additionally, its low UV absorbance makes it compatible with protein quantification methods that rely on UV spectroscopy.[2]

Q3: Why does Deoxy-BIG-CHAP interfere with downstream applications?

While beneficial for protein solubilization, the very properties that make Deoxy-BIG-CHAP an effective detergent can cause problems in subsequent analytical techniques. The primary reasons for interference include:

  • Ion Suppression in Mass Spectrometry: Detergents are non-volatile and can suppress the ionization of peptides, leading to reduced signal intensity.[7]

  • Adduct Formation in Mass Spectrometry: Detergent molecules can form adducts with peptides, complicating mass spectra and data interpretation.[7][8]

  • Incompatibility with Protein Assays: Detergents can interfere with the chemical reactions underlying common protein quantification assays like the Bradford and BCA assays.[9][10][11]

  • Disruption of Binding Interactions: Residual detergent can interfere with antibody-antigen binding in immunoassays like ELISA or disrupt protein-protein interactions being studied.

  • Instrument Contamination: The sticky nature of detergents can lead to contamination of chromatography columns and mass spectrometers, causing background noise and requiring extensive cleaning.[8]

Troubleshooting Guide: Specific Applications

The Problem: You are observing poor signal intensity, unexpected peaks (adducts), or high background noise in your mass spectra after analyzing a protein sample prepared with Deoxy-BIG-CHAP.

The Cause: Deoxy-BIG-CHAP, like many detergents, is not directly compatible with mass spectrometry.[12] It can suppress the ionization of your peptides of interest and form adducts, making it difficult to obtain meaningful data.[7][8] Even trace amounts can contaminate the instrument.

Solutions:

  • Detergent Removal is Crucial: Complete removal of Deoxy-BIG-CHAP is the most effective solution. Due to its relatively high CMC, dialysis is a viable option.[2]

    • Workflow for Detergent Removal by Dialysis

      A Protein Sample (with Deoxy-BIG-CHAP) B Place sample in dialysis tubing with appropriate MWCO A->B C Dialyze against a large volume of detergent-free buffer (e.g., 200x sample volume) B->C D Change buffer 2-3 times over 6-24 hours C->D E Recover detergent-free protein sample D->E

      Caption: Dialysis workflow for Deoxy-BIG-CHAP removal.

  • Alternative Detergents for MS Compatibility: For future experiments, consider using MS-compatible surfactants like RapiGest SF or PPS Silent Surfactant, which are designed to be acid-labile and degrade into MS-friendly components.[12]

The Problem: You are getting inconsistent or inaccurate protein concentration readings when using the Bradford or BCA assay on samples containing Deoxy-BIG-CHAP.

The Cause:

  • Bradford Assay: This assay relies on the binding of Coomassie dye to proteins.[10][11] Detergents can interfere with this binding, leading to inaccurate results.[10][11] While the Bradford assay is generally more tolerant to some substances than the BCA assay, high concentrations of detergents are a known issue.[10]

  • BCA Assay: This assay is based on the reduction of Cu²⁺ to Cu⁺ by proteins.[11][13] Detergents and other substances in the buffer can interfere with this reaction.[10]

Solutions:

  • Dilution: If your protein concentration is high enough, diluting the sample in a compatible buffer can reduce the Deoxy-BIG-CHAP concentration to a level that no longer interferes with the assay.[9][14]

  • Protein Precipitation: A common and effective method is to precipitate the protein, leaving the interfering detergent behind in the supernatant.[14]

    • Protocol for Acetone Precipitation

      • To your protein sample, add 4 volumes of ice-cold acetone.

      • Vortex briefly and incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the protein.

      • Carefully decant the supernatant containing the detergent.

      • Allow the protein pellet to air dry briefly. Do not over-dry.

      • Resuspend the pellet in a buffer compatible with your protein assay.

  • Use a Detergent-Compatible Assay: Some commercially available protein assays are formulated to be compatible with certain concentrations of detergents. Check the manufacturer's instructions for compatibility with Deoxy-BIG-CHAP.

Data Summary Table

PropertyDeoxy-BIG-CHAP
Full Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide[1]
Type Non-ionic[1]
Molecular Weight 862.1 g/mol [1][6]
Critical Micelle Concentration (CMC) 1.1-1.4 mM[1][3][6]
Aggregation Number 8-16[1][3][6]
Average Micellar Weight 10,500 Da[1][3]
Dialyzable Yes[2]

Alternative Approaches to Membrane Protein Solubilization

For applications that are highly sensitive to detergents, consider detergent-free methods for membrane protein extraction and stabilization.

  • Styrene Maleic Acid (SMA) and Diisobutylene-Maleic Acid (DIBMA) Copolymers: These polymers can extract membrane proteins in their native lipid environment, forming "native nanodiscs."[15][16] This approach avoids the use of detergents altogether, preserving the annular lipids that can be crucial for protein structure and function.[15][16]

    • Conceptual Workflow for SMA-based Extraction

      A Cell Membrane with Target Protein B Add SMA or DIBMA Copolymer A->B C Incubate to allow polymer insertion B->C D Formation of Native Nanodiscs C->D E Purify Nanodiscs using standard chromatography D->E

      Caption: Detergent-free membrane protein extraction using polymers.

References

  • Deoxy Big CHAP. G-Biosciences. [Link]

  • Deoxy Big CHAP. NBS Biologicals. [Link]

  • Detergent BIGCHAP. Dojindo Molecular Technologies. [Link]

  • Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers. SpringerLink. [Link]

  • Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers. SpringerLink. [Link]

  • 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. GoldBio. [Link]

  • Detergents and alternatives in cryo-EM studies of membrane proteins. National Institutes of Health. [Link]

  • Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PeerJ. [Link]

  • Removal of interfering substance from samples before protein assays. Interchim. [Link]

  • How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. [Link]

  • BCA and Bradford protein assays. Citeq Biologics. [Link]

  • Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? Technology Networks. [Link]

  • A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. National Institutes of Health. [Link]

  • Bradford vs BCA Assay: Which to Choose? Opentrons. [Link]

  • Best Ways to Remove Detergents in Protein Samples. G-Biosciences. [Link]

  • How to remove CHAPS from my sample? ResearchGate. [Link]

  • Removing detergents from protein samples? Reddit. [Link]

  • Things to avoid in Mass spectrometry (MS). Kingston Mass Spectrometry Laboratory. [Link]

  • Accurate Inclusion Mass Screening. Molecular & Cellular Proteomics. [Link]

  • LC-MS compatible detergents. Proteomics and Mass Spectrometry Core Facility. [Link]

  • Matter–wave interference of particles selected from a molecular library with masses exceeding 10 000 amu. Royal Society of Chemistry. [Link]

  • Geometry-Dependent Suppression of Quantum Interference in Thiolate- and Nitrile-Terminated Naphthalene Junctions. National Institutes of Health. [Link]

  • Diamond-shaped interference pattern of a weak-link Josephson junction in an in-plane magnetic field. arXiv. [Link]

  • Quantum Interference Breaks Bias Symmetry at Extended Superconducting Interfaces. ResearchGate. [Link]

  • Quantum interference and diffraction of parametric down-converted biphotons. Indian Academy of Sciences. [Link]

Sources

Optimization

how to avoid aggregation when using N,N-[Iminobis(trimethylene)]bis-D-gluconamide

A Guide to Preventing and Troubleshooting Aggregation in Experimental Solutions Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Aggregation in Experimental Solutions

Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding and resolving aggregation issues that may be encountered during the use of this molecule. Due to the specific chemical nature of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, this document synthesizes established principles from analogous chemical systems to provide a robust framework for its successful application.

Understanding the Aggregation Potential of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a unique molecule featuring two D-gluconamide moieties linked by an iminobis(trimethylene) spacer. This structure, rich in both hydrogen bond donors (hydroxyl and amide N-H groups) and acceptors (amide carbonyl and hydroxyl oxygens), has a significant propensity for self-association.[1] The formation of intermolecular hydrogen bonds, similar to those seen in protein β-sheets, can lead to the formation of soluble oligomers or insoluble aggregates.[2] This guide provides a comprehensive approach to mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular drivers of aggregation for N,N-[Iminobis(trimethylene)]bis-D-gluconamide?

A1: The aggregation of N,N-[Iminobis(trimethylene)]bis-D-gluconamide is primarily driven by its extensive capacity for intermolecular hydrogen bonding.[1] The numerous hydroxyl (-OH) groups on the gluconamide portions and the amide (-CONH) linkages can form a strong network of non-covalent bonds between molecules, leading to self-assembly and aggregation.[2][3] At high concentrations, these interactions become more probable, leading to the formation of larger, potentially insoluble complexes.

Q2: How do common experimental parameters influence the aggregation of this compound?

A2: Several experimental factors can significantly impact the solubility and aggregation state of N,N-[Iminobis(trimethylene)]bis-D-gluconamide:

  • pH: The pH of the solution can influence the protonation state of the central amine group, altering the molecule's overall charge and its interaction with neighboring molecules.[4]

  • Ionic Strength: The concentration of salts in the buffer can affect the solubility of the compound. High ionic strength can sometimes lead to "salting-out" effects, promoting aggregation.[5][6]

  • Temperature: Temperature can have a complex effect. While it can increase solubility, it can also promote hydrophobic interactions if certain regions of the molecule are less polar, potentially leading to aggregation upon heating.[7][8] For many sugar-based surfactants, the critical micelle concentration (a measure of aggregation tendency) is temperature-dependent.[9][10]

  • Concentration: Higher concentrations of the compound increase the likelihood of intermolecular encounters, which is a primary factor for aggregation.[11]

Q3: My solution of N,N-[Iminobis(trimethylene)]bis-D-gluconamide appears cloudy. What does this indicate?

A3: Cloudiness, or turbidity, is a strong indicator of the formation of insoluble aggregates or sub-visible particles. This suggests that the compound has exceeded its solubility limit under the current experimental conditions. These aggregates can scatter light, making the solution appear hazy.[12] It is crucial to address this, as aggregation can negatively impact experimental outcomes.

Q4: Can freeze-thaw cycles affect the stability of my N,N-[Iminobis(trimethylene)]bis-D-gluconamide solution?

A4: Yes, freeze-thaw cycles can induce aggregation. During the freezing process, the concentration of the solute can increase in the unfrozen liquid phase, forcing molecules into close proximity and promoting aggregation.[11] The formation of ice crystals can also exert mechanical stress on the molecules.

Troubleshooting Guide for Aggregation

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: The compound is difficult to dissolve or forms a precipitate immediately upon reconstitution.

  • Possible Cause: The compound may have low aqueous solubility, or the chosen solvent is not optimal. The lyophilized powder might contain pre-existing "seed" aggregates that accelerate precipitation.[12]

  • Solution:

    • Solvent Modification: While water is the primary solvent, consider the use of co-solvents if your experimental design allows. A small percentage of a polar organic solvent like DMSO or ethanol can aid in initial dissolution.

    • pH Adjustment: Prepare a series of small-scale test solutions at different pH values (e.g., from pH 5 to 9) to identify the pH at which solubility is maximal.[13]

    • Use of Solubilizing Excipients: For some gluconamide-based surfactants, the addition of borax has been shown to dramatically improve solubility.[14][15] This is due to the formation of a more soluble complex. Consider adding a solubilizing agent as described in the protocols below.

Problem 2: The solution becomes cloudy or precipitates over time, even after initial successful dissolution.

  • Possible Cause: The solution is metastable, and aggregation is occurring slowly. This could be triggered by slight temperature fluctuations or prolonged storage.

  • Solution:

    • Buffer Optimization: Re-evaluate your buffer system. Ensure the pH is optimal for solubility and that the ionic strength is not promoting aggregation. Sometimes, lowering the salt concentration can be beneficial.[5]

    • Inclusion of Stabilizing Excipients: The addition of certain excipients can prevent aggregation by interfering with intermolecular hydrogen bonding. Sugars like sucrose or trehalose, and polyols like mannitol or sorbitol are known to be effective protein and molecule stabilizers.[16] Amino acids such as arginine can also be used to minimize hydrophobic interactions and reduce aggregation.[11]

    • Temperature Control: Store the solution at a constant, cool temperature (e.g., 2-8°C) to slow down the kinetics of aggregation. Avoid leaving the solution at room temperature for extended periods.[12]

Problem 3: I am observing inconsistent results in my bioassay, which I suspect is due to aggregation.

  • Possible Cause: Soluble aggregates (oligomers) are present in the solution. These are not visible to the naked eye but can have different biological activity compared to the monomeric form, leading to variability in experimental results.

  • Solution:

    • Analytical Characterization: It is essential to characterize the aggregation state of your solution. Techniques like Dynamic Light Scattering (DLS) can detect the presence of larger species, while Size Exclusion Chromatography (SEC) can separate and quantify monomers from oligomers.[17][18]

    • Solution Filtration: Before use in an assay, filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm) to remove larger aggregates. Note that this will not remove small, soluble oligomers.

    • Protocol for Disaggregation: In some cases, aggregates can be disrupted. This can sometimes be achieved by a brief treatment with a chaotropic agent followed by removal, though this is highly dependent on the nature of the aggregate and may not be suitable for all applications.[19]

Visualizing the Aggregation Problem and Solution

cluster_problem Problem: Aggregation Observed cluster_mechanism Mechanism cluster_outcome Outcome cluster_solution Troubleshooting & Prevention A High Concentration E Increased Intermolecular Interactions (Hydrogen Bonding) A->E B Suboptimal pH / Ionic Strength B->E C Temperature Stress C->E D Mechanical Stress (e.g., vortexing) D->E F Formation of Soluble Oligomers (Inconsistent Bioactivity) E->F G Formation of Insoluble Aggregates (Precipitation / Cloudiness) E->G S1 Optimize Formulation: - Adjust pH & Ionic Strength - Add Stabilizing Excipients F->S1 Leads to S2 Control Process Parameters: - Lower Concentration - Maintain Low Temperature F->S2 Leads to S3 Analytical Characterization: - DLS, SEC, UV-Vis F->S3 Leads to S4 Post-Dissolution Handling: - Gentle Mixing - Filtration F->S4 Leads to G->S1 Leads to G->S2 Leads to G->S3 Leads to G->S4 Leads to

Caption: Troubleshooting workflow for aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method to identify the optimal pH and ionic strength for minimizing aggregation.

Materials:

  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide

  • Buffers with varying pH values (e.g., Acetate pH 5.0, Phosphate pH 6.0, 7.0, 8.0, Tris pH 9.0)

  • Sodium Chloride (NaCl) stock solution (e.g., 5 M)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 350 nm (for turbidity)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Prepare Buffer Series: In a 96-well plate, prepare a matrix of buffer conditions. Vary the pH across the columns and the NaCl concentration (e.g., 0 mM, 50 mM, 150 mM, 300 mM) down the rows.

  • Dissolve Compound: Dissolve N,N-[Iminobis(trimethylene)]bis-D-gluconamide in each buffer condition to your target concentration.

  • Initial Turbidity Measurement: Immediately after dissolution, measure the absorbance of the plate at 350 nm to assess initial turbidity. A higher absorbance indicates greater light scattering from insoluble particles.

  • Incubation: Incubate the plate under relevant stress conditions (e.g., 37°C with gentle agitation) for a set period (e.g., 24 hours) to accelerate potential aggregation.

  • Final Turbidity Measurement: After incubation, repeat the absorbance measurement at 350 nm.

  • DLS Analysis: For the conditions showing the lowest turbidity, perform DLS analysis to check for the presence of soluble, larger molecular weight aggregates. The condition that maintains the smallest hydrodynamic radius and lowest polydispersity is considered optimal.

ParameterRecommended RangeRationale
pH 6.0 - 8.0Many amide-containing molecules have good stability in this range.[13]
Ionic Strength 50 - 150 mM NaClBalances charge screening and avoids "salting-out".[5]
Protocol 2: Screening of Stabilizing Excipients

This protocol helps identify excipients that can prevent aggregation.

Materials:

  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide

  • Optimal buffer identified from Protocol 1

  • Stock solutions of excipients (e.g., 50% Sucrose, 50% Mannitol, 1 M Arginine)

  • 96-well plate and plate reader

Methodology:

  • Prepare Solutions: In a 96-well plate, add the optimal buffer. Then, add varying concentrations of each excipient to different wells. Include a control with no excipient.

  • Add Compound: Add N,N-[Iminobis(trimethylene)]bis-D-gluconamide to each well to the final desired concentration.

  • Stress and Monitor: Induce stress (e.g., elevated temperature) and monitor turbidity over time by measuring absorbance at 350 nm.

  • Analyze Results: Plot absorbance vs. time for each condition. The excipients and concentrations that result in the lowest increase in turbidity are the most effective at preventing aggregation.

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars Sucrose, Trehalose5-10% (w/v)Preferential exclusion, stabilization of native structure.[11]
Polyols Mannitol, Sorbitol2-5% (w/v)Cryoprotectant, prevents aggregation.[16]
Amino Acids Arginine, Glycine50-250 mMSuppresses aggregation by interacting with the molecule.[20]
Protocol 3: Quantitative Analysis of Aggregation by SEC

Size Exclusion Chromatography (SEC) is a powerful tool to separate and quantify soluble aggregates.[21]

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight of the compound

  • Mobile phase (optimal buffer identified in Protocol 1)

  • N,N-[Iminobis(trimethylene)]bis-D-gluconamide solution

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known volume of your N,N-[Iminobis(trimethylene)]bis-D-gluconamide solution.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the amide bond).

  • Data Analysis:

    • The monomeric species will elute as the main, later-eluting peak.

    • Dimers, trimers, and larger soluble aggregates will elute earlier.

    • Integrate the peak areas to determine the percentage of monomer and each aggregated species. A high-quality solution should have >99% monomer.

cluster_workflow Analytical Workflow for Aggregation start Sample Solution vis Visual Inspection (Clarity, Precipitation) start->vis uv UV-Vis (350 nm) (Turbidity) vis->uv If clear... dls Dynamic Light Scattering (DLS) (Size Distribution, Polydispersity) uv->dls If low turbidity... sec Size Exclusion Chromatography (SEC) (Quantification of Monomer vs. Aggregates) dls->sec For detailed analysis...

Caption: Recommended analytical workflow for aggregation assessment.

References

  • Aoudia, M., & Zana, R. (1998). Aggregation Behavior of Sugar Surfactants in Aqueous Solutions: Effects of Temperature and the Addition of Nonionic Polymers. Journal of Colloid and Interface Science, 206(1), 115-125.
  • Using Excipients With Biologics. (2026, March 29). Pharmaceutical Technology.
  • Wang, Y., et al. (2013). Effect of Borax on the Solubility of Dicephalic Gluconamide-Type Surfactants. Tenside Surfactants Detergents, 50(4), 256-261.
  • Intellipharm. (n.d.). Use of excipients to control aggregation in peptide and protein formulations.
  • Kelly, R., et al. (2023).
  • Sakai, K., et al. (2024). Worm-like Micelle Formation of Sugar-Based Nonionic Surfactant with Multibranched Methyl Chains. Langmuir.
  • Aoudia, M., & Zana, R. (1998). Aggregation behavior of sugar surfactants in aqueous solutions: Effects of temperature and the addition of nonionic polymers. Sultan Qaboos University.
  • Langer, E. S. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • Wang, Y., et al. (2013). Effect of Borax on the Solubility of Dicephalic Gluconamide-Type Surfactants.
  • D'Souza, A. (2010).
  • Leukocare. (2026, January 20).
  • Hyde, J. R., et al. (2017).
  • Luscombe, C. K., et al. (2013).
  • Leukocare. (n.d.).
  • Aggregation Analysis of Biotherapeutics By Analytical Ultracentrifug
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Ho, D. L., et al. (2022).
  • Protein Aggreg
  • Complementary Techniques for the Detection and Elucidation of Protein Aggreg
  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.).
  • Cowper, C. J., et al. (2020). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. PMC.
  • Masino, L., et al. (2011). Effect of temperature on aggregation.
  • Gapsys, V., et al. (2021). Mechanism of Thermal Protein Aggregation: Experiments and Molecular Dynamics Simulations on the High-Temperature Behavior of Myoglobin.
  • McCabe, E. E., et al. (2022).
  • Troubleshooting aggregation in peptides containing pyroglutamic acid. (n.d.). Benchchem.
  • Zamani, S., et al. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. PMC.
  • Cheung, S. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • Patke, S., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Biopharma Asia.
  • Tackling Aggregation Challenges in ADC Production. (2026, March 19). Pharmaceutical Technology.
  • Wang, W., et al. (2013). Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. PubMed.
  • Carballo-Pacheco, M., et al. (2019). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC.
  • Wang, W., et al. (2013). Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment.
  • Debnath, T., et al. (2019).
  • Ho, D. L., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study.
  • McCabe, E. E., et al. (2022). Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. PubMed.
  • Sugar surfactants - Aggregation, interfacial, and adsorption phenomena. (n.d.).
  • Liu, Y., et al. (2021). Hydrogen-Bonding-Induced H-Aggregation of Charge-Transfer Complexes for Ultra-Efficient Second Near-Infrared Region Photothermal Conversion. CCS Chemistry.
  • McCabe, E. E., et al. (2022). Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care.
  • Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. (2025, October 15).
  • Aggregation-Induced Synthesis (AIS)
  • Galy, O., et al. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. MDPI.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Method of preventing aggregation of various substances upon rehydration or thawing and compositions obtained thereby. (n.d.).
  • Simon, M. D., et al. (2024). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins.
  • Technical Support Center: Managing Aggregation in SPPS with PyBOP. (n.d.). Benchchem.
  • Jinks, M. A., et al. (2019). Cooperative intra- and intermolecular hydrogen bonding in scaffolded squaramide arrays.
  • Evangelisti, L., et al. (2025). Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules: A combined experimental and computational study.
  • Hydrogen Bonding‐Induced H‐Aggregation for Fluorescence Turn‐On of the GFP Chromophore: Supramolecular Structural Rigidity. (n.d.).

Sources

Troubleshooting

Technical Support Center: N,N-[Iminobis(trimethylene)]bis-D-gluconamide Solutions

Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-[Iminobis(trimethylene)]bis-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability of aqueous solutions of this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the integrity of your experiments.

Understanding the Stability of N,N-[Iminobis(trimethylene)]bis-D-gluconamide

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a complex molecule featuring two amide linkages and multiple hydroxyl groups derived from D-gluconic acid. Its stability in solution is paramount for reproducible experimental outcomes. The primary pathway for degradation is the hydrolysis of its amide bonds, a reaction influenced by several environmental factors. Amides are generally stable in neutral aqueous conditions but can undergo hydrolysis under acidic or basic catalysis, especially with the application of heat.[1][2]

The structure's two gluconamide arms are connected by a secondary amine, creating a bis-amide. The stability of these amide bonds is critical to the molecule's function.

Diagram: Potential Hydrolysis Pathway

The diagram below illustrates the most probable degradation pathway for N,N-[Iminobis(trimethylene)]bis-D-gluconamide in an aqueous environment, which involves the cleavage of the amide bonds.

G cluster_main Potential Amide Hydrolysis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide Molecule N,N-[Iminobis(trimethylene)]bis-D-gluconamide (Intact Molecule) Hydrolysis Amide Bond Hydrolysis (H₂O, H⁺ or OH⁻) Molecule->Hydrolysis Exposed to stress conditions Products Degradation Products: - D-Gluconic Acid - 3,3'-Iminobis(propylamine) Hydrolysis->Products Results in

Caption: Potential degradation via amide hydrolysis.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of N,N-[Iminobis(trimethylene)]bis-D-gluconamide solutions.

Q1: What are the primary factors that affect the stability of my solution?

A1: The stability of N,N-[Iminobis(trimethylene)]bis-D-gluconamide in solution is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds. The rate of hydrolysis is generally slowest at near-neutral pH.[3][4] For some complex amides, the optimal pH for stability can be in the range of 0-3.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[4] Therefore, storing solutions at lower temperatures (e.g., 2-8°C) is generally recommended.

  • Light: While the molecule does not have prominent chromophores that absorb visible light, UV light exposure can potentially lead to photodegradation. It is good practice to store solutions in amber vials or in the dark.[6]

  • Presence of Oxidizing Agents: Although less common, strong oxidizing agents could potentially interact with the multiple hydroxyl groups or the secondary amine.

Q2: How can I visually inspect my solution for signs of degradation?

A2: While not a definitive measure, visual inspection is the first line of assessment. Look for:

  • Color Change: Any deviation from the initial color of the solution.

  • Precipitation: Formation of solid material, which could be less soluble degradation products.

  • Cloudiness or Haze: Indicating the formation of insoluble species or microbial growth.

If any of these are observed, further analytical investigation is strongly recommended.

Q3: What are the recommended storage conditions for aqueous solutions?

A3: Based on general best practices for storing aqueous solutions of complex organic molecules, the following is recommended:

  • Temperature: Store at 2-8°C for short-to-medium term storage. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles.

  • Container: Use sterile, airtight containers made of inert materials like polypropylene or glass.

  • Light: Protect from light by using amber containers or by wrapping clear containers in aluminum foil and storing them in a dark place.[7]

  • pH: If compatible with your application, consider preparing the solution in a buffer to maintain a stable pH, preferably near neutral.

Q4: Can I expect my solution to be stable for a specific period?

A4: The stability of the solution is highly dependent on the solvent, concentration, storage conditions, and the requirements of your specific application. There is no universal shelf-life. It is crucial to perform your own stability assessment under your specific experimental conditions. For critical applications, such as in drug development, a formal stability study is required.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered with N,N-[Iminobis(trimethylene)]bis-D-gluconamide solutions.

Diagram: Troubleshooting Workflow

G cluster_analytical Analytical Investigation start Problem Observed (e.g., pH shift, precipitate, loss of efficacy) check_visual 1. Visual Inspection (Color, Clarity, Precipitate) start->check_visual check_ph 2. Measure pH Is it within expected range? check_visual->check_ph decision_ph pH Shift? check_ph->decision_ph hplc 3a. HPLC/UPLC Analysis (Purity check, new peaks) decision_ph->hplc Yes decision_ph->hplc No, but efficacy lost lcms 3b. LC-MS Analysis (Identify degradation products) hplc->lcms remediate 4. Remediation (Prepare fresh solution, adjust buffer, filter) lcms->remediate reassess 5. Re-evaluate Storage (Temperature, light, container) remediate->reassess end Problem Resolved reassess->end

Caption: Workflow for troubleshooting solution stability issues.

Problem Potential Cause Recommended Action
Unexpected pH drift (usually downwards) Amide hydrolysis is occurring, leading to the formation of D-gluconic acid (a carboxylic acid).[2][8]1. Confirm the pH change with a calibrated pH meter.2. If your application allows, consider using a buffer system to maintain pH.3. Analyze the sample using HPLC to quantify the remaining parent compound and detect degradation products.
Formation of precipitate or solution cloudiness 1. Degradation products may have lower solubility in your solvent system.2. A significant pH shift could have caused the compound or its degradants to precipitate.3. Microbial contamination.1. Attempt to identify the precipitate using techniques like LC-MS or NMR.[9][10]2. If the precipitate is a degradant, the solution should be discarded and prepared fresh.3. If microbial growth is suspected, filter the solution through a 0.22 µm filter and re-evaluate sterile handling procedures.
Loss of experimental efficacy or inconsistent results The concentration of the active N,N-[Iminobis(trimethylene)]bis-D-gluconamide has decreased due to degradation.1. Prepare a fresh solution and compare its performance to the suspect solution.2. Perform a quantitative analysis (e.g., HPLC with a standard curve) to determine the exact concentration of the active compound.3. Review and optimize your solution preparation and storage protocols.

Experimental Protocols

Protocol 1: Framework for a Forced Degradation Study

To proactively understand the stability of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a forced degradation study is recommended. This involves intentionally stressing the solution to identify potential degradation products and pathways. This is a cornerstone of analytical method development and is guided by ICH Q1A(R2).[11][12]

Objective: To identify likely degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).[12][13]

Stress Condition Typical Protocol Rationale / Potential Degradation Pathway
Acid Hydrolysis Incubate solution in 0.1 M HCl at 60°C. Analyze at 2, 6, 12, and 24 hours.To simulate acidic conditions and promote acid-catalyzed hydrolysis of the amide bonds.[2][14]
Base Hydrolysis Incubate solution in 0.1 M NaOH at 60°C. Analyze at 2, 6, 12, and 24 hours.To simulate alkaline conditions and promote base-catalyzed hydrolysis of the amide bonds.[2][14]
Oxidation Incubate solution with 3% H₂O₂ at room temperature. Analyze at 6, 12, and 24 hours.To assess susceptibility to oxidation, which could target the hydroxyl groups or the central amine.
Thermal Degradation Heat the solid compound and the solution at 70°C. Analyze at 1, 3, and 7 days.To evaluate the effect of high temperature on stability in both solid and solution states.
Photostability Expose the solution to a light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²). Use a dark control.To determine if the molecule is susceptible to degradation upon exposure to light.[6]

Analytical Method: A stability-indicating method, typically a gradient reversed-phase HPLC-UV method, is required. This method must be able to separate the parent peak from all significant degradation peaks.[15] Peak identification can be subsequently performed using LC-MS.[9][16]

Diagram: Basic Stability Assessment Workflow

G cluster_initial Time = 0 Analysis cluster_storage Storage Conditions cluster_testing Periodic Testing (e.g., Day 1, 3, 7, 14) start Prepare Fresh Solution of N,N-[Iminobis(trimethylene)]bis-D-gluconamide t0_analysis Perform initial analysis: - Visual Inspection - pH Measurement - HPLC (Purity/Area) start->t0_analysis aliquot Aliquot solution into separate containers t0_analysis->aliquot cond1 Condition 1: 2-8°C, Dark aliquot->cond1 cond2 Condition 2: Room Temp, Dark aliquot->cond2 cond3 Condition 3: Room Temp, Light aliquot->cond3 periodic_analysis Repeat analysis for each condition: - Visual Inspection - pH Measurement - HPLC (Purity/Area) cond1->periodic_analysis cond2->periodic_analysis cond3->periodic_analysis compare Compare results to Time = 0 data periodic_analysis->compare evaluate Evaluate stability and determine optimal storage conditions compare->evaluate

Caption: Flowchart for a basic stability assessment.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS USA. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2010, January 15). AIChE Journal. Retrieved from [Link]

  • Revision Notes - Hydrolysis of Amides with Acids or Alkalis. (n.d.). Sparkl. Retrieved from [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Bath. Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). American Chemical Society. Retrieved from [Link]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. (2022, September 20). ACS Omega. Retrieved from [Link]

  • Monitoring the in Vitro Enzyme-Mediated Degradation of Degradable Poly(ester amide) for Controlled Drug Delivery by LC-ToF-MS. (2011, July 25). Biomacromolecules. Retrieved from [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. (2006, July 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. (2003, June 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). Environmental Science & Technology. Retrieved from [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

  • Direct Synthesis of Sugar Amides by Aerobic One-Pot Oxidative Amidation of Unprotected Carbohydrates. (n.d.). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). International Journal of Research in Engineering and Science. Retrieved from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. (2026, March 3). Ion-Gas. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety - University of California, Santa Cruz. Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of Amides. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • Direct Synthesis of Sugar Amides by Aerobic One-Pot Oxidative Amidation of Unprotected Carbohydrates. (2024, September 11). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry of Amides. (n.d.). OpenStax. Retrieved from [Link]

  • Gluconamides. (n.d.). Google Patents.
  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. (2021, February 9). Analytical Chemistry. Retrieved from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Immunoprecipitation with Deoxy-BIG-CHAP

Welcome to the technical support guide for Deoxy-BIG-CHAP. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise to help you make informed decisions in your...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Deoxy-BIG-CHAP. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise to help you make informed decisions in your immunoprecipitation (IP) and Co-IP experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Understanding Deoxy-BIG-CHAP

Deoxy-BIG-CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide) is a non-ionic, zwitterionic detergent. Its unique structure, derived from cholic acid, makes it an excellent choice for solubilizing membrane proteins and preserving delicate protein-protein interactions.[1][2] Unlike harsh ionic detergents (like SDS) which denature proteins, Deoxy-BIG-CHAP is considered a mild, non-denaturing detergent that breaks lipid-lipid and lipid-protein interactions without disrupting the native structure of protein complexes.[3][4]

Core Properties of Deoxy-BIG-CHAP

A detergent's behavior in solution is governed by key physical properties. Understanding these is crucial for protocol design.

PropertyValueSignificance for IP/Co-IP
Full Chemical Name N,N-Bis[3-(D-gluconamido)propyl]deoxycholamideImportant for accurate documentation and ordering.
Molecular Weight ~862.1 g/mol Used for precise molar concentration calculations.[5]
Critical Micelle Concentration (CMC) 1.1–1.4 mMThis is the concentration at which detergent monomers form micelles.[5][6] For effective protein solubilization, your buffer concentration must be significantly above the CMC.[1][7]
Aggregation Number 8–16This is the number of detergent molecules in a single micelle.[5] Deoxy-BIG-CHAP has a relatively small aggregation number, which can be advantageous.[8]
Solubility Water SolubleEnsures easy preparation of buffers.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and strategic decisions you'll face when incorporating Deoxy-BIG-CHAP into your workflow.

Question 1: When should I choose Deoxy-BIG-CHAP over other detergents like Triton X-100 or CHAPS?

Answer: Your choice of detergent is one of the most critical variables in an IP experiment.[9]

Choose Deoxy-BIG-CHAP when:

  • Your target is a membrane-associated protein: Deoxy-BIG-CHAP is highly effective at solubilizing membrane proteins while preserving their native conformation.[2][5][6]

  • You are performing a Co-IP to study weak or transient protein-protein interactions: As a mild, non-ionic detergent, it is less likely to disrupt these delicate interactions compared to harsher detergents.[3][10]

  • You are concerned about downstream applications: It has very low absorption in the UV range, which is beneficial if you plan to quantify your protein post-elution using methods like A280.[1][2]

Consider alternatives when:

  • You need to disrupt strong protein-protein interactions: While excellent for preserving complexes, it may not be strong enough to release a target protein from a very tightly bound state. In such cases, a more stringent detergent might be necessary, but this comes at the cost of potentially disrupting the interaction you wish to study.[11]

  • Cost is a primary concern: Deoxy-BIG-CHAP can be more expensive than common detergents like Triton X-100 or NP-40.

Question 2: What is the optimal concentration of Deoxy-BIG-CHAP for my lysis buffer?

Answer: The golden rule is to always work well above the detergent's Critical Micelle Concentration (CMC) of 1.1-1.4 mM.[5][6] Below the CMC, the detergent exists as monomers and will not effectively solubilize proteins.

  • Starting Point: A concentration of 1% (w/v) Deoxy-BIG-CHAP in your lysis buffer is a robust starting point for most applications. This is significantly above the CMC and ensures efficient membrane and protein solubilization.

  • Optimization for Low Yield: If you experience low yield of your target protein, the issue could be incomplete solubilization. Before abandoning the detergent, try increasing the concentration to 2%.

  • Optimization for Co-IP: For Co-IP, the goal is to find the lowest concentration that still effectively lyses the cells and solubilizes your complex. This minimizes the chance of disrupting the interaction. You can titrate the concentration down (e.g., 0.5% or 0.3%) to see if the interaction is better preserved.

Question 3: I'm getting high background in my IP. How can I optimize my wash steps with Deoxy-BIG-CHAP?

Answer: High background is a common problem caused by non-specific binding of proteins to your antibody or beads.[12][13] The solution lies in optimizing your wash buffer stringency.

Troubleshooting Workflow for High Background:

G cluster_0 Start: High Background Observed cluster_1 Step 1: Increase Detergent in Wash Buffer cluster_2 Step 2: Increase Salt Concentration cluster_3 Step 3: Increase Number of Washes cluster_4 Step 4: Pre-clear Lysate cluster_5 Result start Initial Western Blot shows high non-specific bands step1 Increase Deoxy-BIG-CHAP in wash buffer to 0.1% - 0.5% start->step1 Mildest change step2 Increase NaCl concentration in wash buffer (e.g., 300mM, up to 500mM) step1->step2 If background persists step3 Increase from 3 washes to 5-6 washes. Increase wash duration. step2->step3 If background persists step4 Incubate lysate with beads alone BEFORE adding antibody to remove proteins that bind non-specifically to beads. step3->step4 If background persists end_node Clean Western Blot: Background Reduced step4->end_node Final check

Caption: A stepwise troubleshooting workflow for reducing high background in immunoprecipitation experiments.

Causality Explained:

  • Detergent in Wash Buffer: Including a low concentration of Deoxy-BIG-CHAP (e.g., 0.1%) in your wash buffer helps to keep non-specifically bound proteins in solution, washing them away more effectively.[14]

  • Salt Concentration: Increasing the ionic strength of the wash buffer (by increasing NaCl concentration) disrupts weak, non-specific electrostatic interactions.[12][15] Be cautious, as excessively high salt can also disrupt your specific antibody-antigen or protein-protein interactions.

  • Pre-clearing: This is a crucial step.[4][13] Incubating your cell lysate with beads before adding your specific antibody removes proteins that would non-specifically bind to the beads themselves, ensuring that when you pull down your antibody, you are enriching for your target, not bead-binding proteins.[11]

Question 4: My protein yield is very low. Could Deoxy-BIG-CHAP be the issue?

Answer: While Deoxy-BIG-CHAP is generally effective, low yield can sometimes be related to the detergent choice or its concentration.

  • Inefficient Solubilization: As mentioned in Question 2, ensure your lysis buffer concentration is at least 1%. Some very stubborn membrane proteins or protein complexes may require a higher concentration or a different detergent altogether.[9]

  • Epitope Masking: It is possible, though less common with mild detergents, that the detergent micelle surrounding your protein could be sterically hindering the epitope your antibody needs to recognize. You can test this by trying an antibody that targets a different region of the protein (e.g., N-terminus vs. C-terminus).

  • Protein Degradation: Low yield is often caused by protein degradation. Always use a fresh protease and phosphatase inhibitor cocktail in your lysis buffer.[13][16] Perform all lysis and incubation steps at 4°C to minimize enzymatic activity.

Experimental Protocols

Protocol 1: Preparation of Deoxy-BIG-CHAP Lysis Buffer (1X)

This is a standard, non-denaturing lysis buffer suitable for Co-IP.

ComponentFinal ConcentrationFor 50 mLPurpose
Tris-HCl, pH 7.450 mM2.5 mL of 1M stockBuffering agent to maintain stable pH.
NaCl150 mM1.5 mL of 5M stockProvides physiological ionic strength.
EDTA1 mM100 µL of 0.5M stockChelates divalent cations, inhibiting metalloproteases.
Deoxy-BIG-CHAP1% (w/v)0.5 gThe primary solubilizing agent.
Protease/Phosphatase Inhibitors1XAs per manufacturerPrevents degradation/dephosphorylation of target proteins.
Nuclease-free H₂O-To 50 mL-

Method:

  • Combine Tris-HCl, NaCl, and EDTA in a beaker with ~40 mL of nuclease-free water.

  • Add the Deoxy-BIG-CHAP powder. Stir gently until it is completely dissolved. Do not heat.

  • Adjust the final volume to 50 mL with nuclease-free water.

  • Store at 4°C. Crucially, add the protease and phosphatase inhibitors fresh just before use.

Protocol 2: General Immunoprecipitation Workflow
  • Cell Lysis: Prepare your cell pellet and add ice-cold Deoxy-BIG-CHAP Lysis Buffer. Incubate on a rotator at 4°C for 30 minutes.

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (the clarified lysate) to a new, pre-chilled tube.

  • Pre-Clearing (Highly Recommended): Add 20-30 µL of Protein A/G bead slurry to your clarified lysate. Incubate on a rotator at 4°C for 30-60 minutes.[11]

  • Isolate Pre-cleared Lysate: Pellet the beads by centrifugation and carefully transfer the supernatant to a new tube. This is your pre-cleared lysate.

  • Immunoprecipitation: Add your primary antibody to the pre-cleared lysate. Incubate on a rotator for 2 hours to overnight at 4°C (the optimal time depends on antibody affinity).

  • Capture Immune Complex: Add a fresh aliquot of Protein A/G beads to capture the antibody-antigen complex. Incubate on a rotator for 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Add 1 mL of ice-cold Wash Buffer (e.g., lysis buffer with a reduced Deoxy-BIG-CHAP concentration of 0.1% and potentially higher salt). Invert the tube several times. Pellet beads and repeat for a total of 3-5 washes.[4]

  • Elution: After the final wash, remove all supernatant. Elute the protein from the beads using your desired method (e.g., boiling in SDS-PAGE sample buffer for Western blot analysis).

References
  • G-Biosciences. (n.d.). Deoxy Big CHAP. Retrieved March 27, 2026, from [Link]

  • CUSABIO. (n.d.). What to do if the Co-IP background signal is too high? Retrieved March 27, 2026, from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Immunoprecipitation (IP). Retrieved March 27, 2026, from [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Retrieved March 27, 2026, from [Link]

  • NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved March 27, 2026, from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent BIGCHAP. Retrieved March 27, 2026, from [Link]

  • G-Biosciences. (2018, February 13). Immunoprecipitation Protocol: Critical Parameters. Retrieved March 27, 2026, from [Link]

  • Yang, L., Zhang, H., & Bruce, J. E. (2012). Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)”. Proteomics, 12(10), 1591–1595. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Detergent deoxy-BIGCHAP. Retrieved March 27, 2026, from [Link]

  • Chen, Y., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 17(1), 559–567. [Link]

  • Yang, L., Zhang, H., & Bruce, J. E. (2009). Optimizing the Detergent Concentration Conditions for Immunoprecipitation (IP) Coupled With LC-MS/MS Identification of Interacting Proteins. Analyst, 134(4), 755–762. [Link]

  • Brankin, B., & Wisdom, G. B. (1985). A comparison of detergents for the solubilization of membrane-associated proteins. Biochemical Society Transactions, 13(6), 1173. [Link]

  • PeerJ. (2025, April 4). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Retrieved March 27, 2026, from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Detergents and their uses in membrane protein science. Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Membrane Protein Research: The Established Workhorse vs. a Modern Contender

A Comparative Guide to n-Dodecyl-β-D-Maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) for the Solubilization, Stabilization, and Structural Analysis of Membrane Proteins. Introduction: The Enduring Challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to n-Dodecyl-β-D-Maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) for the Solubilization, Stabilization, and Structural Analysis of Membrane Proteins.

Introduction: The Enduring Challenge of Membrane Protein Stability

Membrane proteins are the gatekeepers and communicators of the cell, mediating a vast array of physiological processes. They represent over 60% of modern drug targets. However, their inherent insolubility in aqueous solutions presents a formidable obstacle for biochemical and structural characterization. The first and most critical step in studying a membrane protein is its gentle extraction from the lipid bilayer using detergents, which form micelles that shield the protein's hydrophobic domains.

The ideal detergent must be a master of mimicry and gentleness—strong enough to disrupt the lipid membrane but mild enough to preserve the protein's native structure and function. For decades, n-dodecyl-β-D-maltoside (DDM) has been the undisputed "gold standard" in the field, a reliable workhorse responsible for the successful solubilization and crystallization of countless membrane proteins. Yet, as the ambition of researchers turns towards more complex and fragile protein assemblies, the limitations of DDM have become more apparent. This has spurred the development of novel amphiphiles designed for superior performance.

This guide provides a detailed, evidence-based comparison between the classical detergent, DDM, and a highly successful next-generation alternative, Lauryl Maltose Neopentyl Glycol (LMNG). While the query mentioned N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a compound not widely documented in membrane protein literature, its "bis-headgroup" structure is conceptually related to modern detergents like LMNG that feature larger, more complex hydrophilic moieties designed to enhance protein stability. This comparison will equip researchers with the necessary insights to make informed decisions for their specific protein of interest.

The Workhorse: n-Dodecyl-β-D-Maltoside (DDM)

DDM is a non-ionic detergent that has been a cornerstone of membrane biochemistry since the 1980s. Its structure is simple yet effective: a C12 alkyl chain (the "dodecyl" tail) provides the hydrophobicity to interact with the protein's transmembrane domains, while a disaccharide maltose headgroup provides the hydrophilicity for aqueous solubility.

Strengths of DDM:
  • Effective Solubilization: DDM is an excellent solubilizing agent for a wide variety of membrane proteins from both prokaryotic and eukaryotic sources.

  • Extensive Track Record: A vast body of literature supports its use, providing established protocols and a high probability of success for new targets.

  • Low Critical Micelle Concentration (CMC): DDM has a low CMC (0.17 mM or ~0.0087% w/v), which means it forms micelles at low concentrations and is not easily removed by dialysis, an advantage for maintaining protein solubility during purification.

  • Compatibility with Crystallography: Its relatively small and uniform micelle size has proven compatible with the formation of well-ordered protein-detergent crystals.

Weaknesses of DDM:
  • Delipidation: Over time, DDM can strip away essential boundary lipids that are critical for the structural integrity and function of many membrane proteins.

  • Destabilization: For particularly sensitive or complex proteins, DDM may not be mild enough, leading to aggregation or loss of activity over the prolonged timelines required for structural studies.

  • Anomeric Impurity: Commercial preparations of DDM often contain a mixture of α and β anomers, which can introduce heterogeneity into the sample.

The Modern Contender: Lauryl Maltose Neopentyl Glycol (LMNG)

LMNG is a prominent member of the "Maltose Neopentyl Glycol" (MNG) class of amphiphiles, developed by the Gellman and Loll groups. These detergents were rationally designed to overcome the shortcomings of traditional detergents like DDM. LMNG's key innovation is its "tripod" headgroup, which attaches two maltose units to a neopentyl glycol core. This creates a larger, more rigid hydrophilic surface.

Strengths of LMNG:
  • Enhanced Stability: The defining feature of LMNG is its superior ability to stabilize membrane proteins. The larger headgroup is thought to create a more protective and lipid-like environment around the protein, preventing denaturation and aggregation far more effectively than DDM for many targets.

  • Preservation of Lipids: LMNG is less aggressive in stripping boundary lipids, which often results in the co-purification of protein-lipid complexes that are more stable and functionally active.

  • Success with Challenging Targets: LMNG has enabled the structure determination of numerous difficult membrane proteins, including G-protein coupled receptors (GPCRs) and large complexes, that were intractable in DDM.

  • Extremely Low CMC: LMNG has an exceptionally low CMC (0.01 mM or ~0.001% w/v), making it highly resistant to dilution-induced disassembly and ideal for maintaining stability at low protein concentrations, such as those used in cryo-EM.

Weaknesses of LMNG:
  • Solubilization Efficiency: In some cases, LMNG may be a less efficient initial solubilizer than DDM. A common strategy is to use DDM for the initial extraction from the membrane and then exchange it for LMNG for subsequent purification and stabilization steps.

  • Cost: As a more recently developed and structurally complex molecule, LMNG is significantly more expensive than DDM.

  • Larger Micelle Size: The larger micelle size of LMNG can sometimes be a disadvantage for crystallography, although it is highly favorable for single-particle cryo-EM.

Head-to-Head: A Data-Driven Comparison

The choice between DDM and LMNG depends critically on the specific protein and the intended downstream application. The following table summarizes their key physicochemical properties.

Propertyn-Dodecyl-β-D-Maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)
Molecular Weight 510.6 g/mol 1043.2 g/mol
Critical Micelle Conc. (CMC) ~0.17 mM (~0.0087% w/v)~0.01 mM (~0.001% w/v)
Aggregation Number ~78-140~100
Micelle Molecular Weight ~40-72 kDa~104 kDa
Hydrophilic Group Maltose2x Maltose on Neopentyl Glycol Core
Hydrophobic Group C12 Alkyl ChainC12 Alkyl Chain

Experimental Design & Protocols

A successful membrane protein project often relies on systematically screening detergents. A highly effective strategy is to use a robust, well-characterized detergent like DDM for the initial extraction and then perform a detergent exchange to a panel of other detergents, including LMNG, to find the optimal conditions for stability.

Protocol 1: Membrane Protein Solubilization and Detergent Screening
  • Membrane Preparation: Isolate cell membranes containing the protein of interest using standard protocols (e.g., differential centrifugation). Resuspend the final membrane pellet in a buffered solution (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Initial Solubilization with DDM:

    • Determine the total protein concentration of the membrane suspension (e.g., via BCA assay).

    • Add DDM to a final concentration of 1% (w/v). This is a standard starting point well above its CMC.

    • Incubate with gentle agitation (e.g., on a rotator) at 4°C for 1-2 hours.

    • Perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet the unsolubilized membrane fraction. The supernatant contains the solubilized protein.

  • Detergent Exchange via Affinity Chromatography:

    • If your protein has an affinity tag (e.g., His-tag, Strep-tag), this is the ideal point for exchange.

    • Equilibrate the affinity resin with a buffer containing a low concentration of DDM (e.g., 2x CMC, ~0.02%).

    • Bind the solubilized protein to the resin.

    • Wash the resin extensively with a buffer containing the new detergent (e.g., LMNG at 2x its CMC, ~0.002%). Use at least 20 column volumes to ensure complete exchange.

    • Elute the protein in the buffer containing the new detergent.

  • Stability Assessment:

    • Analyze the eluted protein from different detergent conditions using Size Exclusion Chromatography (SEC) to assess its oligomeric state and monodispersity. A sharp, symmetrical peak is indicative of a stable protein.

    • Use techniques like circular dichroism (CD) or nanoDSF (differential scanning fluorimetry) to measure the melting temperature (Tm) of the protein in each detergent, providing a quantitative measure of stability.

Workflow Visualization

DetergentScreeningWorkflow cluster_prep Step 1: Preparation cluster_solubilize Step 2: Solubilization cluster_exchange Step 3: Detergent Exchange cluster_analysis Step 4: Analysis Membranes Isolated Cell Membranes Solubilize Add 1% DDM Incubate 1-2h @ 4°C Membranes->Solubilize Centrifuge Ultracentrifugation (100,000 x g) Solubilize->Centrifuge Supernatant DDM-Solubilized Protein Centrifuge->Supernatant Bind Bind to Affinity Resin Supernatant->Bind Wash Wash with LMNG Buffer (>20 CV) Bind->Wash Exchange Detergent Elute Elute Protein in LMNG Wash->Elute Analysis Assess Stability (SEC, nanoDSF) Elute->Analysis

Caption: Workflow for membrane protein solubilization and detergent screening.

Conclusion and Recommendations

The choice between DDM and LMNG is not a matter of one being universally "better," but rather of selecting the right tool for the job.

  • DDM remains an excellent first choice for initial solubilization and for proteins that are known to be robust. Its lower cost and extensive history of success make it an indispensable tool for screening and initial characterization.

  • LMNG should be considered a primary candidate for stabilizing sensitive, conformationally dynamic, or complex membrane proteins, especially when the ultimate goal is high-resolution structure determination by cryo-EM. While more expensive, its ability to preserve the native state of challenging targets can be the deciding factor between project success and failure.

A pragmatic and resource-efficient strategy is to leverage the strengths of both: use DDM for efficient initial extraction from the membrane and then transfer the protein into the more stabilizing environment of LMNG for purification and structural analysis. This hybrid approach often yields the best results, providing a clear and logical path forward for researchers in the challenging but rewarding field of membrane protein science.

References

  • Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Chandra, R., Gether, U., Kobilka, B. K., Lolli, G., Leahy, D. J., & Gellman, S. H. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods, 7(12), 1003–1008. [Link]

Comparative

Biophysical Profiling: The Causality of Detergent Behavior

The extraction and purification of integral membrane proteins represent a fundamental bottleneck in structural biology and drug development. The lipid bilayer is a highly cooperative environment; removing a protein from...

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Author: BenchChem Technical Support Team. Date: April 2026

The extraction and purification of integral membrane proteins represent a fundamental bottleneck in structural biology and drug development. The lipid bilayer is a highly cooperative environment; removing a protein from this matrix without stripping its native interacting partners or triggering irreversible aggregation requires precise biophysical tuning.

As an application scientist, I frequently see researchers default to legacy detergents without considering the causality of their interactions. This guide provides a definitive, data-driven comparison of three distinct detergents: Deoxy BIG CHAP , Triton X-100 , and Sodium Cholate . By analyzing their biophysical properties and empirical performance, we will establish a rational framework for detergent selection.

The efficacy of a detergent is dictated by its Critical Micelle Concentration (CMC), aggregation number, and molecular geometry. These parameters govern how the detergent partitions into the lipid bilayer and how aggressively it displaces lipid-protein and protein-protein interactions.

  • Deoxy BIG CHAP (N,N-Bis(3-D-gluconamidopropyl)deoxycholamide) is a specialized non-ionic detergent. It combines a rigid deoxycholic acid hydrophobic core with a bulky, uncharged gluconamide polar headgroup. This unique geometry forms small, tight micelles (aggregation number 8–16) that gently coat transmembrane domains without wedging deeply into protein-protein interfaces.

  • Triton X-100 is a classic non-ionic detergent with a flexible polyoxyethylene tail and an aromatic phenyl ring. While highly efficient at breaking lipid-lipid interactions, its large, bulky micelles (aggregation number 100–140) often intercalate into and disrupt delicate multiprotein complexes. Furthermore, its aromatic ring heavily interferes with A280 UV spectrophotometry .

  • Sodium Cholate is an anionic bile salt. Because of its ionic nature and rigid steroid structure, it has a very high CMC (~14 mM). This high monomeric concentration makes it exceptionally easy to remove via dialysis for downstream reconstitution, though its charge can be denaturing to sensitive proteins at high concentrations.

Table 1: Quantitative Comparison of Detergent Properties
ParameterDeoxy BIG CHAPTriton X-100Sodium Cholate
Detergent Class Non-ionic (Bile acid derivative)Non-ionic (Polyoxyethylene)Ionic (Anionic Bile Salt)
CMC (H₂O, 25°C) 1.1 – 1.4 mM0.2 – 0.3 mM~14.0 mM
Aggregation Number 8 – 16100 – 1402 – 4
Micellar Weight ~10,500 Da~80,000 Da~1,700 Da
Dialyzability High (High CMC, small micelle)Very Low (Low CMC, large micelle)Excellent (Very high CMC)
UV Absorbance (280nm) MinimalHigh (Aromatic ring interference)Minimal

Mechanistic Action of Solubilization

To understand why these detergents perform differently, we must visualize the thermodynamic progression of membrane solubilization. As detergent is titrated into a membrane preparation, it transitions through distinct phases: monomer partitioning, membrane lysis (mixed micelles), and finally, complete micellar solubilization.

G N1 Native Membrane (Lipid Bilayer + Protein) N2 Detergent Partitioning (Monomer Insertion) N1->N2 [Detergent] < CMC N3 Membrane Disruption (Mixed Micelles) N2->N3 [Detergent] ~ CMC N4 Protein Solubilization (Protein-Detergent Complex) N3->N4 [Detergent] > CMC

Fig 1. Mechanistic pathway of membrane protein solubilization driven by detergent concentration.

The Causality of Complex Preservation: When Triton X-100 reaches the "Protein Solubilization" phase (N4), its massive 80 kDa micelles act as steric wedges, stripping peripheral interacting proteins. In contrast, Deoxy BIG CHAP forms compact 10.5 kDa micelles that selectively shield the hydrophobic transmembrane domains while leaving the extramembranous interacting domains sterically unhindered.

Experimental Case Study: Cadherin-11 Complex Isolation

To ground these biophysical principles in empirical data, we examine a pivotal study by Lee et al. (2017) published in the Journal of Proteome Research. The researchers evaluated how different detergents affected the solubilization of Cadherin-11 (Cad11) and the preservation of its interaction with p120-catenin.

Key Experimental Findings:

  • Extraction Efficiency: Both Triton X-100 and Deoxy BIG CHAP successfully solubilized Cad11 from the membrane architecture. Sodium cholate, relying primarily on electrostatic disruption, was significantly less efficient at extracting this highly hydrophobic transmembrane target.

  • Complex Preservation (The Critical Differentiator): While Triton X-100 extracted Cad11 efficiently, Co-Immunoprecipitation (Co-IP) revealed that it stripped away almost all p120-catenin. Sodium cholate completely abolished the interaction. Deoxy BIG CHAP , owing to its gentle, low-aggregation-number micellar structure, successfully preserved the labile Cad11/p120-catenin interaction, allowing it to be detected in downstream Western blots.

Self-Validating Protocol for Membrane Protein Extraction

A robust protocol must be a self-validating system. The following workflow incorporates built-in quality control checkpoints to ensure that solubilization is quantitatively measured before proceeding to functional downstream assays (like Co-IP or iTRAQ).

Workflow Step1 1. Membrane Isolation (Mechanical Lysis & Centrifugation) Step2 2. Detergent Titration (1x, 5x, 10x CMC) Step1->Step2 Step3 3. Ultracentrifugation (100,000 x g, 1h) Step2->Step3 Step4 4. Fraction Analysis (Supernatant vs. Pellet QC) Step3->Step4 Soluble vs. Insoluble Step5 5. Complex Validation (Co-Immunoprecipitation) Step4->Step5 Validated Soluble Fraction

Fig 2. Self-validating experimental workflow for membrane protein extraction and complex analysis.

Step-by-Step Methodology

Phase 1: Preparation & Titration

  • Membrane Fractionation: Lyse cells mechanically (e.g., Dounce homogenization) in a hypotonic buffer without detergent. Centrifuge at 100,000 × g for 1 hour at 4°C to isolate the membrane pellet.

  • Detergent Titration: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Aliquot the suspension and add your chosen detergent (Deoxy BIG CHAP, Triton X-100, or Cholate) at concentrations corresponding to 1×, 5×, and 10× of their respective CMCs.

    • Scientist's Note: Always calculate based on the CMC, not arbitrary weight percentages. 1% Triton X-100 is vastly different in micellar molarity than 1% Cholate.

Phase 2: The Self-Validating Checkpoint 3. Ultracentrifugation: Incubate the mixtures at 4°C for 2 hours with gentle end-over-end rotation. Centrifuge again at 100,000 × g for 1 hour. 4. Fraction Analysis (QC): Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized fraction). Resuspend the pellet in an equal volume of SDS-PAGE buffer. Run a Western blot comparing the Supernatant vs. Pellet.

  • Validation Logic: If your target protein is predominantly in the pellet, your detergent/concentration is insufficient. Do not proceed to Co-IP until >80% of the target shifts to the supernatant.

Phase 3: Functional Interrogation 5. Co-Immunoprecipitation: Using the validated supernatant, introduce capture antibodies against your primary target (e.g., Cad11). Pull down the complex using Protein A/G magnetic beads. 6. Elution and Detection: Elute the complexes and probe for known interacting partners (e.g., p120-catenin) to confirm that the detergent preserved the native quaternary structure.

Conclusion & Decision Matrix

Selecting between these three detergents requires aligning their biophysical properties with your experimental end-goal:

  • Choose Triton X-100 when your primary goal is maximum protein yield and absolute disruption of lipid rafts, and you do not require preservation of weak protein-protein interactions or A280 UV quantification.

  • Choose Sodium Cholate when you are purifying highly robust, tightly-folded proteins that require rapid downstream detergent removal via dialysis (e.g., for liposome reconstitution assays).

  • Choose Deoxy BIG CHAP when you are attempting to isolate delicate multiprotein complexes (like the Cadherin-catenin complex). Its unique gluconamide/bile-acid hybrid structure offers the perfect equilibrium between effective membrane disruption and the preservation of native protein-protein interfaces.

References

  • Dojindo Molecular Technologies . "Detergent deoxy-BIGCHAP | CAS 86303-23-3." Dojindo Product Guidelines.[Link]

  • Lee et al. (2017) . "Impact of Detergents on Membrane Protein Complex Isolation." Journal of Proteome Research, ACS Publications.[Link]

Validation

advantages of using N,N-[Iminobis(trimethylene)]bis-D-gluconamide over other detergents

The Structural Advantage: N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a Superior Detergent Core for Membrane Protein Solubilization As membrane protein targets (such as GPCRs, ion channels, and cytochromes) become i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Advantage: N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a Superior Detergent Core for Membrane Protein Solubilization

As membrane protein targets (such as GPCRs, ion channels, and cytochromes) become increasingly critical in drug development, the choice of solubilization agent dictates the success of downstream structural and functional assays. Traditional detergents often force researchers to compromise between solubilization efficiency and protein stability.

However, detergents built upon the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core—most notably the BIGCHAP family (BIGCHAP and deoxy-BIGCHAP)—offer a profound structural advantage. This guide objectively compares the performance of this unique gemini-gluconamide core against conventional alternatives, providing mechanistic insights and self-validating experimental workflows.

Mechanistic Causality: Why the Gemini-Gluconamide Core Outperforms

The superiority of the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core lies in its unique molecular architecture. It features a central imino group flanked by two trimethylene branches, each terminating in a D-gluconamide moiety. When conjugated to a hydrophobic tail (e.g., cholic or deoxycholic acid), it yields a non-ionic detergent with unparalleled properties[1]:

  • Massive Hydration Shell (Steric Shielding): The dual D-gluconamide branches provide 10 hydroxyl (-OH) groups per molecule. This creates a massive, tightly bound hydration sphere around the micelle. This steric bulk prevents the hydrophobic tail from penetrating the protein's interior hydrophobic core, effectively eliminating the risk of denaturation seen with linear detergents like Triton X-100[1].

  • High Critical Micelle Concentration (CMC): The bulky hydrophilic headgroup limits micelle packing density, resulting in a relatively high CMC (1.4 mM for deoxy-BIGCHAP; 2.9 mM for BIGCHAP)[2][3]. This high CMC allows the detergent to be rapidly and completely removed via standard dialysis—a major bottleneck when using low-CMC detergents like DDM.

  • Absolute UV Transparency: Unlike Triton X-100, the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core lacks aromatic rings, rendering it completely transparent at 280 nm. This allows for highly accurate downstream protein quantification[1][2].

Comparative Performance Data

To objectively evaluate the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core, we must benchmark it against the industry standards for membrane protein extraction.

FeatureN,N-[Iminobis(trimethylene)]bis-D-gluconamide Core (e.g., deoxy-BIGCHAP)DDM (n-Dodecyl-β-D-maltoside)Triton X-100CHAPS
Headgroup Type Gemini-Gluconamide (10 -OH groups)Maltoside (Sugar)Polyoxyethylene (PEG)Sulfobetaine (Zwitterionic)
Critical Micelle Concentration 1.4 – 2.9 mM0.17 mM0.24 mM8.0 mM
Dialyzability (Removal) Excellent (Monomers easily pass 10 kDa MWCO)Poor (Forms stable, hard-to-remove micelles)Poor (Low CMC traps detergent)Excellent (High CMC)
UV Absorbance (280 nm) Very Low (Transparent)LowHigh (Aromatic Ring interference)Low
Protein Denaturation Risk Very Low (Steric shielding protects fold)LowModerateModerate

Solubilization Workflow & Logical Relationships

G A Membrane Protein (Lipid Bilayer) B N,N-[Iminobis(trimethylene)] bis-D-gluconamide Core (BIGCHAP Family) A->B Addition D Intact Protein-Detergent Complex A->D Lipid Exchange C Micellization (Massive Hydration Shell) B->C Spontaneous Assembly C->D Steric Shielding E Facile Dialysis (High CMC: 1.4-2.9 mM) D->E Downstream Purification

Workflow of protein extraction using the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core.

Self-Validating Experimental Protocol: Solubilization of Opioid Receptors

The following protocol details the extraction of delicate opioid receptors from neuroblastoma cell membranes utilizing deoxy-BIGCHAP, a premier derivative of the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core[2].

Phase 1: Membrane Preparation & Washing

  • Action: Homogenize cells in 50 mM HEPES (pH 7.4), 1 mM EDTA, and a protease inhibitor cocktail. Centrifuge at 100,000 × g for 45 minutes at 4°C.

  • Causality: Hypotonic lysis combined with ultracentrifugation isolates the heavy membrane fraction. This removes cytosolic proteins that would otherwise compete for detergent micelles and interfere with downstream UV quantification.

Phase 2: Detergent Solubilization

  • Action: Resuspend the membrane pellet in a solubilization buffer containing 1.5% (w/v) deoxy-BIGCHAP.

  • Causality: A 1.5% (w/v) concentration equates to approximately 17 mM, which is well above the detergent's CMC of 1.4 mM[2][3]. This ensures a sufficient detergent-to-protein ratio (typically 2:1 to 3:1) to drive the thermodynamic exchange of membrane lipids for detergent micelles. The massive hydration shell of the gluconamide core prevents the deoxycholate tail from penetrating the receptor's transmembrane helices, preserving the native fold[1].

Phase 3: Clarification & Self-Validation

  • Action: Incubate the suspension at 4°C for 2 hours with gentle end-over-end rotation, followed by centrifugation at 100,000 × g for 1 hour. Collect the supernatant.

  • Validation Check: Perform Dynamic Light Scattering (DLS) on an aliquot of the supernatant. A single, monodisperse peak indicates uniform, stable protein-detergent complexes, validating successful extraction. Polydispersity indicates aggregation, signaling that the lipid-to-detergent ratio must be optimized.

Phase 4: Detergent Removal via Dialysis

  • Action: Dialyze the clarified supernatant against a 100-fold volume of detergent-free buffer using a 10 kDa MWCO membrane for 24 hours (with two buffer exchanges).

  • Causality: Unlike DDM or Triton X-100, the high CMC (1.4 mM) of the N,N-[Iminobis(trimethylene)]bis-D-gluconamide core allows it to rapidly dissociate into monomers and pass through the dialysis membrane[1][2]. This leaves the purified protein in a detergent-free state, ready for structural analysis (Cryo-EM) or liposome reconstitution.

References

  • Dojindo Molecular Technologies. "Detergent MEGA-10 / deoxy-BIGCHAP." Dojindo. [Link]

  • Interchim. "C- Proteomics: Detergents - A guide to the properties and uses." Interchim. [Link]

  • Elsevier / GFJC Archive. "Detection of human seminal g-glutamyl transpeptidase in stains using sandwich ELISA." Florida International University. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Non-Ionic Detergents in Proteomics

Introduction: The Detergent Dilemma in Proteomics In the intricate world of proteomics, our ability to understand cellular function hinges on our capacity to comprehensively analyze the entire protein complement of a cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Detergent Dilemma in Proteomics

In the intricate world of proteomics, our ability to understand cellular function hinges on our capacity to comprehensively analyze the entire protein complement of a cell. Membrane proteins, which constitute a significant portion of the proteome and include crucial drug targets like receptors and channels, are notoriously difficult to study.[1] Their hydrophobic nature necessitates the use of detergents to extract them from the lipid bilayer and maintain their solubility in aqueous solutions.[2] However, the very properties that make detergents effective solubilizing agents often make them a formidable obstacle for downstream analysis, particularly mass spectrometry (MS).[3][4]

Detergents can suppress peptide ionization, interfere with chromatographic separation, and contaminate mass spectrometers, ultimately masking the signals from low-abundance proteins.[5][6][7] This guide provides a comparative analysis of commonly used non-ionic detergents, offering field-proven insights into their selection and application. We will explore both traditional detergents and modern, MS-compatible alternatives, providing the experimental rationale and protocols necessary to navigate the complex landscape of detergent-based proteomics.

The Contenders: A Comparative Overview of Non-Ionic Detergents

Non-ionic detergents are generally considered mild, as they disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions, making them ideal for studies where protein structure and function must be preserved.[8][9][10] However, not all non-ionic detergents are created equal, especially when mass spectrometry is the end goal.

Classic, General-Purpose Detergents

These detergents are workhorses in biochemistry but present significant challenges for mass spectrometry.

  • n-Dodecyl-β-D-maltoside (DDM): A widely used mild detergent known for its ability to solubilize and stabilize membrane proteins while preserving their native structure and function.[11][12] Its use has been instrumental in the structural determination of numerous membrane proteins.[13] However, DDM is not ideal for mass spectrometry as it can suppress ionization and requires harsh conditions to be removed from protein complexes in the gas phase.[6]

  • Digitonin: A steroidal saponin that acts as a mild, non-ionic detergent.[1] Its unique mechanism involves forming complexes with cholesterol in the lipid bilayer, which allows for the selective permeabilization of cholesterol-rich membranes like the plasma membrane.[1] This makes it an excellent tool for subcellular fractionation.[14][15]

  • Triton™ X-100 & NP-40: These are very common, effective, and inexpensive non-ionic detergents used for cell lysis and protein extraction.[2] Their major drawback for proteomics is that they are polyoxyethylene-based, meaning they contain polyethylene glycol (PEG) chains that produce a forest of interfering peaks across a wide mass range in MS analysis.[7]

  • n-Octyl-β-D-glucopyranoside (OG): This detergent has a high critical micelle concentration (CMC), which is the concentration at which detergent monomers begin to form micelles.[16][17] A high CMC is advantageous because it means the detergent can be more easily removed by dialysis.[17] It is effective for solubilizing membrane proteins but is considered more denaturing than DDM.[18][19]

Modern, Mass Spectrometry-Compatible Detergents

To address the incompatibility of classic detergents with MS, a new class of "silent" or cleavable surfactants has been developed.

  • PPS Silent® Surfactant: This is an acid-cleavable zwitterionic detergent designed specifically for proteomics.[20] It functions as an aggressive and effective detergent at neutral pH, solubilizing even low-abundance and membrane proteins.[20][21] Before MS analysis, the pH is lowered, which cleaves the surfactant into small, soluble organic molecules that do not interfere with ionization or chromatography.[22][23]

  • n-Decyl-disulfide-β-D-maltoside (DSSM): This cleavable surfactant mimics the gentle properties of DDM but incorporates a disulfide bond in its structure.[24] The disulfide bond can be easily cleaved by reducing agents prior to MS analysis, breaking the detergent down into components that do not cause signal suppression.[24] This makes it a promising replacement for DDM in top-down proteomics and structural biology studies.[24]

Quantitative Comparison of Detergent Properties

The choice of detergent is dictated by the specific requirements of the experiment. The following table summarizes key properties of the detergents discussed. The Critical Micelle Concentration (CMC) is a crucial parameter; detergents with high CMCs are generally easier to remove via dialysis.[25]

DetergentTypeMolecular Weight ( g/mol )CMC (mM)MS CompatibilityKey AdvantagePrimary Disadvantage
Triton™ X-100 Non-ionic~625 (avg.)~0.24Very PoorExcellent solubilization, inexpensivePEG-based, severe MS interference[7]
n-Octyl-β-D-glucopyranoside (OG) Non-ionic292.420-25PoorHigh CMC, easily removed by dialysis[17]Can be denaturing
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.6~0.17PoorVery mild, preserves protein structure/function[12]Suppresses MS signal, difficult to remove[6]
Digitonin Non-ionic1229.3~0.4-0.7PoorSelective for cholesterol-rich membranes[1]MS interference, can be difficult to source in high purity
PPS Silent® Surfactant Zwitterionic (Cleavable)409.6N/AExcellentAcid-cleavable, no MS interference post-cleavage[20][23]Higher cost, requires cleavage step
DSSM Non-ionic (Cleavable)442.6N/AExcellentDDM-mimic, cleavable with reducing agents[24]Newer, less commercially available

Experimental Protocols and Workflows

The following protocols illustrate how different detergents are applied to achieve specific experimental goals. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow 1: Differential Detergent Fractionation for Subcellular Proteomics

This protocol uses the distinct properties of Digitonin and Triton X-100 to sequentially extract cytosolic and membrane/organellar protein fractions. This approach enriches for proteins from specific compartments, increasing the depth of proteome coverage.[14][15]

cell_pellet Washed Cell Pellet add_digitonin Add Digitonin Buffer (low conc.) Incubate on ice cell_pellet->add_digitonin centrifuge1 Centrifuge add_digitonin->centrifuge1 Permeabilizes plasma membrane supernatant1 Supernatant: Cytosolic Proteins centrifuge1->supernatant1 pellet1 Pellet 1: Membranes & Organelles centrifuge1->pellet1 add_triton Add Triton X-100 Buffer Incubate on ice pellet1->add_triton centrifuge2 Centrifuge add_triton->centrifuge2 Solubilizes membranes supernatant2 Supernatant: Membrane & Organellar Proteins centrifuge2->supernatant2 pellet2 Pellet 2: Insoluble Cytoskeleton centrifuge2->pellet2 start Protein Sample (e.g., Cell Lysate) add_pps Add 0.1% PPS Surfactant Reduce & Alkylate start->add_pps Solubilization digest Add Trypsin Incubate @ 37°C add_pps->digest Denaturation cleave Add Acid (e.g., HCl) Incubate @ RT digest->cleave Proteolysis analyze Direct Injection LC-MS/MS cleave->analyze Surfactant Cleavage

Caption: Streamlined workflow using an acid-cleavable surfactant.

Step-by-Step Protocol: [26]

  • Solubilization & Denaturation: Reconstitute your protein sample (e.g., cell pellet) in a buffer containing 0.1% (w/v) PPS Silent® Surfactant (e.g., 50 mM Ammonium Bicarbonate). Add a reducing agent like DTT to a final concentration of 5 mM and incubate at 50°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add an alkylating agent like iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark for 30 minutes. This step prevents disulfide bonds from reforming.

  • Enzymatic Digestion: Add sequencing-grade trypsin (typically at a 1:50 enzyme-to-protein ratio). Incubate for at least 4 hours at 37°C. The PPS surfactant enhances digestion efficiency, especially for hydrophobic proteins.

  • Surfactant Cleavage: Prior to MS analysis, add a strong acid such as HCl to a final concentration of ~250 mM. Incubate at room temperature for at least one hour. This hydrolyzes the PPS surfactant into byproducts that do not interfere with mass spectrometry. [22][23]5. Analysis: The sample is now ready for direct analysis by LC-MS/MS without any further cleanup steps.

Performance Data: A Head-to-Head Comparison

Experimental evidence consistently demonstrates that while traditional non-ionic detergents are excellent solubilizers, their MS-incompatibility severely limits protein and peptide identification. Conversely, modern MS-compatible surfactants enable significantly deeper proteome coverage. A study comparing a new degradable surfactant (MaSDeS) to other common options highlighted these differences. [27]

Detergent (1% w/v) Relative Protein Solubilization (%) Total Proteins Identified (Mouse Lung Tissue)
Digitonin (DGT) ~25% Not Reported (Low)
n-Octyl-β-D-glucopyranoside (OG) ~30% Not Reported (Low)
n-Dodecyl-β-D-maltoside (DDM) ~40% Not Reported (Low)
PPS Silent® Surfactant ~65% ~2,500
MaSDeS (degradable) >90% ~3,500

| SDS (MS-incompatible control) | 100% | ~1,500 (with cleanup) |

Data synthesized from figures and text in Wang et al., 2017.[27]

This data clearly shows that mild, non-ionic detergents like DGT, OG, and DDM are poor solubilizers compared to stronger or MS-compatible ionic/zwitterionic surfactants. [27]Most importantly, the use of a purpose-built, MS-compatible surfactant dramatically increases the number of identified proteins, outperforming even the gold-standard (but incompatible) SDS that requires extensive cleanup. [27]

Conclusion and Authoritative Recommendations

The choice of a non-ionic detergent is a critical decision point in any proteomics workflow.

  • For Structural Biology or Activity Assays: When preserving the native conformation and function of a protein or protein complex is paramount, mild, non-cleavable detergents like n-Dodecyl-β-D-maltoside (DDM) remain the gold standard. [13]Be prepared to perform extensive detergent removal if MS analysis is required.

  • For Subcellular Fractionation: Digitonin is the unparalleled choice for selectively isolating proteins from the plasma membrane or for differential fractionation of cellular compartments based on their cholesterol content. [1][14]* For Shotgun and High-Throughput Proteomics: For any experiment where the ultimate goal is identification and quantification by mass spectrometry, the use of a modern, cleavable surfactant like PPS Silent® Surfactant is strongly recommended. [20][23]The significant increase in protein and peptide identifications, coupled with a streamlined workflow that minimizes sample loss, provides an undeniable advantage for discovering low-abundance proteins and achieving deep proteome coverage. [27] As detergent chemistry continues to evolve, we can anticipate the development of even more versatile and efficient reagents. By understanding the fundamental properties and applications of the detergents available today, researchers can make informed decisions that pave the way for more successful and insightful proteomic analyses.

References

  • Protein Discovery Introduces PPS Silent™ Surfactant. (2006). Technology Networks. Available at: [Link]

  • Loo, R. R. O., D. R. Loo, and H. R. Udseth. (1995). The Effect of Detergents on Proteins Analyzed by Electrospray Ionization. 5th International Symposium on Protein Structure and Function.
  • Gao, C., et al. (2015). Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters. Journal of Proteomics. Available at: [Link]

  • Soule, M., et al. (2010). Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics. Journal of Chromatography B. Available at: [Link]

  • Luche, S., et al. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. PROTEOMICS.
  • Detergent Issues in Peptide Purification and How to Overcome Them. (2024). PreOmics. Available at: [Link]

  • Papadopoulou, B., et al. (2006). Prefractionation by Digitonin Extraction Increases Representation of the Cytosolic and Intracellular Proteome of Leishmania infantum. Journal of Proteome Research. Available at: [Link]

  • Detergent Removal for Improved Mass Spectrometry Analysis Results. G-Biosciences. Available at: [Link]

  • PPS Silent(TM) Surfactant Now Available in 1 mg Vials for Membrane Proteomics Protocols. (2007). BioSpace. Available at: [Link]

  • Ye, M., et al. (2010). Rapid detergent removal from peptide samples with ethyl acetate for mass spectrometry analysis. Current Protocols in Protein Science. Available at: [Link]

  • He, L., et al. (2023). Emergence of mass spectrometry detergents for membrane proteomics. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Xia, Y., et al. (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Analytical Chemistry. Available at: [Link]

  • Chen, P., et al. (2009). Removal of detergents from protein digests for mass spectrometry analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PPS Silent Surfactant, Acid Cleavable Detergent. Expedeon.
  • Agilent Proteomics Reagents for LC/MS. Agilent.
  • PPS Silent Surfactant. Agilent.
  • Wang, H., et al. (2017). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Scientific Reports. Available at: [Link]

  • Zhou, H. X., et al. (2014). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research. Available at: [Link]

  • Non-Ionic Detergents. G-Biosciences. Available at: [Link]

  • n-Dodecyl-β-D-maltopyranoside (DDM)-Assisted Resolubilization Enhances S-Palmitoylation Proteomics. EMBL-EBI. Available at: [Link]

  • Detergent types and critical micelle concentrations (CMC). (2023). NovoPro Bioscience Inc.. Available at: [Link]

  • Proteomic Grade Detergents: Why you should use them. (2018). G-Biosciences. Available at: [Link]

  • Heerklotz, H. (2008). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Biophysical Journal. Available at: [Link]

  • Thota, B. N. S., et al. (2025). Detergent Screening With Hybrid Detergents Increases Observable Number of Protein Identities in Bottom-Up Proteomics. Proteomics.
  • Chen, Y. J., et al. (2015). High-Sensitivity N-Glycoproteomic Analysis of Mouse Brain Tissue by Protein Extraction with a Mild Detergent of N-Dodecyl β-D-Maltoside. Analytical Chemistry. Available at: [Link]

  • n-Dodecyl-β-D-maltopyranoside (DDM)-Assisted Resolubilization Enhances Hydrophobic Peptide and Protein Identification in Bottom-Up Proteomics. EMBL-EBI. Available at: [Link]

  • N-Octyl-Β-D-Glucopyranoside. MP Biomedicals. Available at: [Link]

  • Horiuchi, S., et al. (2015). CMC determination of nonionic surfactants in protein formulations using ultrasonic resonance technology. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Puchades-Carrasco, L., et al. (2022). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • n-Octyl β-D-thioglucopyranoside. Wikipedia. Available at: [Link]

Sources

Validation

validation of protein-protein interactions using Deoxy BIG CHAP

The validation of protein-protein interactions (PPIs), particularly those involving integral membrane proteins, presents a fundamental biochemical paradox: the extraction of these proteins requires the destruction of the...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of protein-protein interactions (PPIs), particularly those involving integral membrane proteins, presents a fundamental biochemical paradox: the extraction of these proteins requires the destruction of the lipid bilayer using detergents, yet this exact process often denatures the proteins or strips away transient binding partners.

As an Application Scientist, I frequently see researchers default to legacy detergents like Triton X-100 or RIPA buffer, only to suffer from high background or the loss of critical interactors. To achieve the "Goldilocks" zone—where membranes are fully solubilized but native protein complexes remain completely intact—researchers are increasingly turning to Deoxy BIG CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide).

This guide provides an objective, data-driven comparison of Deoxy BIG CHAP against alternative detergents, alongside a self-validating protocol for co-immunoprecipitation (Co-IP).

Mechanistic Superiority: Why Deoxy BIG CHAP?

Deoxy BIG CHAP is a non-ionic/zwitterionic-like derivative of deoxycholic acid[1]. Its unique structure provides several critical advantages for PPI validation:

  • Optimal Micelle Size: With a molecular weight of 862.1 g/mol and a low aggregation number (8–16), Deoxy BIG CHAP forms small, highly stable micelles[1]. These micelles precisely shield the hydrophobic transmembrane domains of proteins without creating massive steric hindrance that blocks antibody binding or disrupts adjacent hydrophilic protein-protein interfaces.

  • Non-Denaturing Extraction: It effectively breaks lipid-lipid and lipid-protein interactions to solubilize the membrane, but lacks the harsh charge density required to break protein-protein interactions[2].

  • Optical Clarity: Unlike Triton X-100 or NP-40, which contain aromatic rings that strongly absorb UV light at 280 nm, Deoxy BIG CHAP is completely transparent at this wavelength[3]. This allows for accurate spectrophotometric quantification of your solubilized protein complexes prior to downstream assays.

Workflow Lysis 1. Cell Lysis (1% Deoxy BIG CHAP) Solubilization 2. Membrane Solubilization (Micelle Formation) Lysis->Solubilization Above CMC (1.4mM) PPI 3. PPI Preservation (Intact Complexes) Solubilization->PPI Non-denaturing IP 4. Co-Immunoprecipitation (Antibody Capture) PPI->IP Specific binding Analysis 5. Elution & Detection (Western Blot/MS) IP->Analysis Target isolation

Fig 1. Deoxy BIG CHAP Co-IP workflow balancing solubilization and PPI preservation.

Objective Performance Comparison

To objectively evaluate Deoxy BIG CHAP, we must look at comparative proteomic data. A landmark study published in the Journal of Proteome Research systematically compared the effects of seven detergents on the isolation of the Cadherin-11 (Cad11) membrane protein complex[4].

While robust interactors like β-catenin were retained across most detergents, the transient interaction between Cad11 and p120-catenin was highly sensitive to the extraction buffer[4].

Quantitative Detergent Comparison
DetergentCMC (mM)Solubilization EfficiencyPreservation of Transient PPIs (e.g., p120-catenin)UV Absorbance (280nm)Drawbacks
Deoxy BIG CHAP 1.1 - 1.4HighExcellent NoneHigher cost than legacy detergents.
Digitonin ~0.1ModerateExcellent NoneHigh lot-to-lot variability; toxic[5].
DDM ~0.17Very HighPoor (Complex disrupted)NoneCan over-solubilize, stripping native lipids.
Triton X-100 ~0.2 - 0.3HighPoor (Trace amounts left)HighAromatic ring interferes with A280 readings[3].
Brij-35 ~0.09PoorN/A (Failed to extract)NoneInsufficient for integral membrane proteins[4].

The Verdict: Deoxy BIG CHAP matched the PPI-preserving capabilities of Digitonin but without the severe lot-to-lot biological variability and precipitation issues associated with Digitonin[5]. DDM and Triton X-100, while excellent solubilizers, aggressively stripped the p120-catenin interactor from the complex[4].

Cad11_Pathway Cad11 Cadherin-11 bCat β-catenin (Strong) Cad11->bCat Retained p120 p120-catenin (Transient) Cad11->p120 Native PPI DBC Deoxy BIG CHAP DBC->p120 Preserves DDM DDM / Triton X-100 DDM->p120 Disrupts

Fig 2. Detergent impact on Cadherin-11 complex. DBC preserves transient p120-catenin interactions.

Field-Proven Applications

Beyond Cadherin complexes, Deoxy BIG CHAP has become the standard for isolating highly sensitive viral and cellular machineries:

  • Viral Entry Complexes: Used at 1% concentration to map the interaction between the SV40 virus and the ER membrane protein complex (EMC1) during membrane penetration[6].

  • Flavivirus Replication: Maintained the delicate interactions between Dengue/Zika virus non-structural protein 4B (NS4B) and host translocon subunits during Co-IP[7].

  • Ribosome-Translocon Binding: Used at 0.1% to preserve the ultra-sensitive binding of the oligosaccharyltransferase (OT) complex to the ribosome, an interaction that harsher detergents immediately destroy[8].

Self-Validating Co-Immunoprecipitation Protocol

To ensure scientific integrity, a protocol must not only isolate the target but prove that the isolation is specific and complete. This workflow utilizes Deoxy BIG CHAP to validate membrane PPIs.

Step 1: Lysis and Solubilization

Causality: We use 1% Deoxy BIG CHAP because it equates to roughly 11.6 mM, which is nearly 10-fold above its Critical Micelle Concentration (CMC of 1.1-1.4 mM)[1]. This ensures total membrane disruption and micelle saturation.

  • Harvest 1×107 cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of Lysis Buffer : 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Deoxy BIG CHAP , 1 mM EDTA, and 1X Protease Inhibitor Cocktail.

  • Rotate at 4°C for 30 minutes to allow micelle formation and lipid partitioning.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C.

Step 2: The Self-Validation Checkpoints (Pre-IP)
  • Input Control: Save 50 µL of the cleared supernatant. This proves your target proteins are present and were successfully solubilized.

  • Solubilization Check: Resuspend the insoluble pellet in 100 µL of 1% SDS buffer and boil. If your target protein appears heavily in this fraction via Western Blot, your membrane was not fully solubilized.

Step 3: Immunoprecipitation
  • Pre-clear the lysate by adding 20 µL of bare Protein A/G magnetic beads for 30 min at 4°C. Discard the beads.

  • Divide the cleared lysate into two tubes (400 µL each).

  • Specific IP: Add 2-5 µg of the primary antibody against your bait protein to Tube 1.

  • Isotype Control (Validation): Add 2-5 µg of an isotype-matched, non-specific IgG to Tube 2. Causality: This proves that any co-precipitated proteins are binding to your bait, not just sticking nonspecifically to the Deoxy BIG CHAP micelles or the bead matrix.

  • Incubate overnight at 4°C with gentle rotation.

  • Add 30 µL of pre-washed Protein A/G magnetic beads to each tube and incubate for 1 hour at 4°C.

Step 4: Washing and Elution

Causality: The wash buffer reduces Deoxy BIG CHAP to 0.1% (~1.16 mM). This drops the concentration right to the edge of the CMC, maintaining the micellar shield around the hydrophobic domains without providing excess detergent that could outcompete and wash away weakly bound interactors[8].

  • Magnetically isolate the beads and discard the supernatant.

  • Wash the beads 3 times with 500 µL of Wash Buffer : 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Deoxy BIG CHAP .

  • Elute the complexes by adding 40 µL of 2X Laemmli Sample Buffer (containing DTT or BME) and heating at 95°C for 5 minutes.

  • Analyze the Input, IP, and IgG fractions via SDS-PAGE and Western Blotting.

References

  • G-Biosciences. "Deoxy Big CHAP | Non Ionic Detergents." G-Biosciences Product Catalog. 1

  • The Wolfson Centre for Applied Structural Biology. "Detergents." Hebrew University of Jerusalem. 2

  • Journal of Proteome Research. "Impact of Detergents on Membrane Protein Complex Isolation." ACS Publications, Nov 2017. 4

  • Merck Millipore. "A guide to the properties and uses of detergents in biological systems." Merck Millipore Technical Literature.3

  • ResearchGate. "Chapter 34 - Detergents: An Overview." Dirk Linke. 5

  • PMC / eLife. "EMC1-dependent stabilization drives membrane penetration of a partially destabilized non-enveloped virus." NIH PubMed Central. 6

  • PMC / Cell Reports. "The ER Membrane Protein Complex Promotes Biogenesis of Dengue and Zika Virus Non-structural Multi-pass Transmembrane Proteins to Support Infection." NIH PubMed Central. 7

  • PNAS. "Oligosaccharyltransferase directly binds to ribosome at a location near the translocon-binding site." Proceedings of the National Academy of Sciences. 8

Sources

Comparative

studies comparing bis-gluconamide detergents with traditional surfactants

Optimizing Membrane Protein Solubilization: A Comparative Guide to Bis-Gluconamide Detergents vs. Traditional Surfactants Executive Summary & Scientific Context Membrane protein extraction is a thermodynamic balancing ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Membrane Protein Solubilization: A Comparative Guide to Bis-Gluconamide Detergents vs. Traditional Surfactants

Executive Summary & Scientific Context

Membrane protein extraction is a thermodynamic balancing act. The objective is to disrupt the native lipid bilayer and encapsulate the hydrophobic transmembrane domains within a detergent micelle, all without stripping away essential structural lipids or disrupting delicate multi-subunit complexes. For decades, traditional surfactants like n-Dodecyl-β-D-maltoside (DDM) and Triton X-100 have served as the default choices. However, for highly sensitive targets such as the γ-secretase complex or opioid receptors, these traditional options often lead to irreversible denaturation or loss of enzymatic function[1].

Enter the bis-gluconamide detergents—specifically BIGCHAP and Deoxy-BIGCHAP. These non-ionic, cholic acid-derived surfactants feature a bulky, hydrophilic bis-gluconamide headgroup. This guide provides an objective, data-driven comparison of bis-gluconamides against traditional surfactants, detailing their physicochemical advantages and providing a self-validating protocol for comparative extraction.

Mechanistic Comparison: Why Molecular Structure Matters

The Limitations of DDM and Triton X-100 DDM is highly effective at solubilizing dense lipid rafts, but its extremely low Critical Micelle Concentration (CMC) of ~0.17 mM and massive micellar weight (~50,000 Da) create severe downstream bottlenecks[2]. Because the vast majority of DDM in solution exists as large micelles rather than free monomers, it cannot be easily removed by standard dialysis. Furthermore, harsher detergents like Triton X-100 can completely abolish the enzymatic activity of fragile complexes by aggressively stripping away boundary lipids[1].

The Bis-Gluconamide Advantage BIGCHAP (N,N'-Bis(3-D-gluconamidopropyl)cholamide) and its derivative Deoxy-BIGCHAP solve these issues through their unique molecular architecture.

  • High CMC for Easy Removal: Deoxy-BIGCHAP has a CMC of 1.4 mM, and BIGCHAP has a CMC of 2.9 mM[3]. This high monomeric concentration allows the detergent to rapidly diffuse through standard dialysis membranes, eliminating the need for expensive hydrophobic adsorbent beads (e.g., Bio-Beads)[4].

  • Non-Ionic Nature: Unlike CHAPS (which is zwitterionic), bis-gluconamides are strictly non-ionic. They contribute zero background conductivity, making them perfectly suited for high-resolution ion-exchange chromatography[3].

  • Low UV Absorbance: The absence of aromatic rings ensures minimal interference at 280 nm, allowing for accurate real-time protein quantification during FPLC[5].

Quantitative Data Summary

To objectively select the correct detergent, scientists must evaluate the thermodynamic properties of micelle formation. The table below summarizes the critical physicochemical traits of these surfactants.

DetergentChemical ClassCMC (mM)Aggregation NumberMicellar Weight (Da)Dialyzability
BIGCHAP Bis-gluconamide (Non-ionic)2.9 - 3.4~108,800Excellent
Deoxy-BIGCHAP Bis-gluconamide (Non-ionic)1.1 - 1.4~10 - 14~10,500Excellent
DDM Maltoside (Non-ionic)0.17~98~50,000Poor
CHAPS Sulfobetaine (Zwitterionic)8.0~106,150Excellent
Triton X-100 Polyoxyethylene (Non-ionic)0.2 - 0.9~100 - 140~80,000Poor

Data synthesized from established biochemical detergent profiles[6],[3],[5],[2].

Experimental Workflow Visualization

Workflow N1 Membrane Fractionation (Mechanical Lysis) N2 Detergent Solubilization (Bis-Gluconamide vs DDM) N1->N2 N3 Ultracentrifugation (100,000 x g, 4°C) N2->N3 Incubation > CMC N4 Supernatant Recovery (Protein-Micelle Complexes) N3->N4 Separate Debris N5 Affinity / Ion-Exchange Chromatography N4->N5 N6 Detergent Removal (Rapid Dialysis) N5->N6 High CMC Advantage

Workflow for membrane protein extraction and purification using bis-gluconamide detergents.

Self-Validating Experimental Protocol: Comparative Solubilization

This protocol details the side-by-side extraction of a delicate multi-subunit target (e.g., the γ-secretase complex) to empirically determine the optimal detergent[1].

Phase 1: Membrane Isolation

  • Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic Pre-Extraction Buffer (50 mM HEPES pH 7.4, 250 mM sucrose, 2 mM MgCl2)[4].

    • Causality: Hypotonic conditions induce cell swelling, allowing mechanical homogenization (via Dounce homogenizer) to selectively shear the plasma membrane without lysing the nuclei or releasing destructive proteases.

  • Fractionation: Centrifuge the lysate at 400,000 × g for 15 minutes at 4°C[4]. Discard the supernatant (cytosolic proteins) and retain the membrane pellet.

Phase 2: Parallel Detergent Solubilization 3. Resuspension: Divide the membrane pellet equally into two ultracentrifuge tubes. 4. Extraction:

  • Sample A (Bis-gluconamide): Resuspend in Extraction Buffer (400 mM KOAc, 5 mM MgCl2, 50 mM HEPES pH 7.4, 15% glycerol) containing 0.5% Deoxy-BIGCHAP [4].
  • Sample B (Traditional): Resuspend in Extraction Buffer containing 1.0% DDM [7].
  • Causality: Both detergent concentrations are maintained well above their respective CMCs (1.4 mM for Deoxy-BIGCHAP; 0.17 mM for DDM). This ensures that the thermodynamic equilibrium strongly favors micelle formation, which is mandatory to shield the exposed hydrophobic domains of the membrane proteins from the aqueous buffer.
  • Incubation: Agitate gently on a rotary shaker for 2 hours at 4°C to allow complete micellar encapsulation.

Phase 3: Separation and Validation 6. Ultracentrifugation: Centrifuge both samples at 100,000 × g for 45 minutes at 4°C. 7. Validation: Carefully decant the supernatant (containing the solubilized protein-detergent complexes) into fresh tubes. Run a Bradford assay and an SDS-PAGE gel comparing the supernatant against the remaining pellet.

  • Causality: A successful extraction will show the target protein heavily enriched in the supernatant. If the protein remains in the pellet, the detergent was either too weak to disrupt the lipid bilayer or the concentration was sub-optimal.

Phase 4: Downstream Processing 8. Chromatography: Apply the supernatants to an ion-exchange column. Because both Deoxy-BIGCHAP and DDM are non-ionic, they will not bind to the charged resin, preventing column fouling[3]. 9. Detergent Removal: Place the eluted fractions in dialysis cassettes (10 kDa MWCO).

  • Causality: The Deoxy-BIGCHAP sample will rapidly dialyze out due to its high CMC and small micellar weight (10,500 Da). The DDM sample will retain detergent because its massive 50,000 Da micelles cannot pass through the pores, necessitating the addition of hydrophobic Bio-Beads[4].

Field-Proven Insights & Conclusion

Empirical studies have demonstrated the critical nature of detergent selection. For instance, in the isolation of the presenilin-γ-secretase complex, traditional detergents like Triton X-100 and Nonidet P-40 completely abolished the enzyme's cleavage activity. In stark contrast, extraction with BIGCHAP preserved the functional integrity of the complex, allowing for accurate downstream kinetic assays[1].

Ultimately, while DDM remains a powerful tool for brute-force solubilization of stubborn membrane proteins, bis-gluconamides like BIGCHAP and Deoxy-BIGCHAP offer a superior thermodynamic profile for delicate, multi-subunit complexes. Their high CMC, non-ionic nature, and ease of removal make them an indispensable asset in the modern structural biologist's toolkit.

References

  • In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC.[Link]

  • C- Proteomics - Interchim.[Link]

  • Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo.[Link]

  • (PDF) S1 Fig - ResearchGate.[Link]

  • Activity-dependent isolation of the presenilin– γ-secretase complex reveals nicastrin and a γ substrate | PNAS.[Link]

Sources

Validation

Deoxy BIG CHAP vs. Traditional Detergents: A Literature Review &amp; Protocol Guide for Membrane Protein Isolation

Membrane proteins represent over 60% of contemporary drug targets, yet isolating them from the lipid bilayer while preserving their native conformations and transient protein-protein interactions (PPIs) remains one of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Membrane proteins represent over 60% of contemporary drug targets, yet isolating them from the lipid bilayer while preserving their native conformations and transient protein-protein interactions (PPIs) remains one of the most formidable challenges in biochemistry. The selection of the extraction detergent is the single most critical variable dictating the success of downstream structural biology and pharmacological assays.

This guide provides an objective, data-driven comparison of Deoxy BIG CHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide) against conventional alternatives such as DDM, CHAPS, and Triton X-100. By synthesizing recent literature and physicochemical data, we outline the mechanistic advantages of Deoxy BIG CHAP and provide a self-validating experimental protocol for researchers seeking to isolate fragile membrane macromolecular complexes.

Physicochemical Profiling: The Causality of Gentle Solubilization

Deoxy BIG CHAP is a highly specialized, non-ionic detergent. Structurally, it consists of a rigid, hydrophobic deoxycholic acid core flanked by two highly flexible, hydrophilic gluconamide groups.

The Causality of Micellar Behavior: Traditional non-ionic detergents like DDM and Triton X-100 possess linear alkyl chains that assemble into massive, highly dense micelles (Aggregation Numbers >100). These large micelles aggressively strip away native lipids, often leading to the dissociation of weakly bound peripheral proteins. In contrast, the bulky steroidal core of Deoxy BIG CHAP physically prevents tight packing. This results in small, localized micelles (Aggregation Number 8–16) that gently shield the hydrophobic transmembrane domains without over-delipidating the extramembrane interfaces[1]. Furthermore, its relatively high Critical Micelle Concentration (CMC) of 1.1–1.4 mM allows it to be easily removed via dialysis, a critical requirement for downstream crystallization or cryo-EM grid preparation[2].

Table 1: Physicochemical Properties of Membrane Protein Detergents

DetergentClassificationMolecular Weight ( g/mol )CMC (mM)Aggregation NumberDialyzable
Deoxy BIG CHAP Non-ionic862.11.1 - 1.48 - 16Yes
CHAPS Zwitterionic614.98.0 - 10.010Yes
DDM Non-ionic510.60.1778 - 149No
Triton X-100 Non-ionic~625.00.2 - 0.9100 - 140No
Digitonin Non-ionic1229.3< 0.1~60No

Data synthesized from 1[1].

Mechanistic Insights: Preserving the Interactome

The primary utility of Deoxy BIG CHAP lies in its ability to maintain transient PPIs during Co-Immunoprecipitation (Co-IP). The logic is driven by steric shielding: the bis-gluconamide headgroups provide massive hydration spheres that maintain protein solubility, while the small micelle size ensures that the detergent does not wedge itself between interacting protein subunits.

Mechanism Membrane Native Cell Membrane (Target + Weak Interactors) Deoxy Deoxy BIG CHAP (Small Micelles, Agg: 8-16) Membrane->Deoxy Gentle Extraction DDM DDM / Triton X-100 (Large Micelles, Agg: >100) Membrane->DDM Harsh Extraction Preserved Intact Protein Complex (Preserved Interactome) Deoxy->Preserved Steric Shielding Disrupted Disrupted Complex (Loss of Weak Interactors) DDM->Disrupted Over-delipidation

Fig 1. Divergent solubilization pathways of Deoxy BIG CHAP vs. traditional detergents.

Literature Review & Experimental Data
Case Study 1: The Cadherin-11 (Cad11) Macrocomplex

A pivotal 2017 study published in the 3 systematically evaluated the impact of various detergents on the isolation of the Cad11 complex[3]. While robust interactors like β-catenin remained bound to Cad11 across most detergents, the transient interaction with p120-catenin was highly sensitive to the micellar environment. The researchers demonstrated that DDM, Triton X-100, CHAPSO, and Zwittergent 3-12 completely abolished or severely diminished the Cad11–p120-catenin interaction. Conversely, Deoxy BIG CHAP and Digitonin successfully preserved the intact ternary complex, proving Deoxy BIG CHAP's superiority in interactome preservation[3].

Case Study 2: Opioid Receptor Extraction

Historically, isolating functional neuroreceptors from mammalian tissue has been plagued by detergent-induced denaturation. Literature confirms that Deoxy BIG CHAP is uniquely capable of extracting highly fragile opioid receptors from neuroblastoma and glioma hybrid cells—applications where standard polyoxyethylene ethers cause irreversible loss of ligand-binding capacity[2][4].

Table 2: Comparative Efficacy in Cad11 Complex Isolation

DetergentCad11 Solubilizationβ-catenin Co-IPp120-catenin Co-IPOverall PPI Preservation
Deoxy BIG CHAP HighYesYes Excellent
Digitonin HighYesYes Excellent
DDM HighYesNoModerate
Triton X-100 HighYesTrace / NoModerate
CHAPS / CHAPSO HighYesNoModerate
Brij-35 LowNoNoPoor

Data adapted from quantitative iTRAQ and Western blot analyses[3].

Optimized Experimental Protocol: Membrane Co-IP

To ensure scientific integrity, the following methodology is designed as a self-validating system . By retaining specific aliquots throughout the workflow, researchers can mathematically verify solubilization efficiency and pinpoint exact sources of complex dissociation.

Workflow Step1 1. Cell Lysis (Hypotonic) Step2 2. Fractionation (100k x g) Step1->Step2 Step3 3. Solubilization (1-2% Deoxy BIG CHAP) Step2->Step3 Step4 4. Clarification (100k x g) Step3->Step4 Step5 5. Co-IP (Target Antibody) Step4->Step5 Step6 6. Analysis (Western/MS) Step5->Step6

Fig 2. Step-by-step workflow for membrane protein Co-IP using Deoxy BIG CHAP.

Step-by-Step Methodology

Step 1: Membrane Fractionation

  • Resuspend cell pellets in a hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4, EDTA-free protease inhibitors). Homogenize using a Dounce homogenizer.

  • Centrifuge at 1,000 × g for 10 mins to pellet unbroken cells and nuclei.

  • Ultracentrifuge the supernatant at 100,000 × g for 1 hour at 4°C. The resulting pellet is the Total Membrane Fraction (TMF). Causality: Pre-isolating the membrane removes soluble cytosolic proteins. This drastically reduces the total protein-to-detergent ratio, preventing detergent depletion and minimizing non-specific background during Co-IP.

Step 2: Deoxy BIG CHAP Solubilization

  • Resuspend the TMF pellet in Solubilization Buffer (50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.4) supplemented with 1.5% (w/v) Deoxy BIG CHAP .

  • Incubate with gentle end-over-end rotation for 2 hours at 4°C. Causality: The working concentration (1.5%) is approximately 10-fold higher than the CMC (0.12% w/v or 1.4 mM). This excess is strictly required to ensure that the rigid steroidal cores have sufficient thermodynamic driving force to intercalate into the lipid bilayer and partition the target complexes into mixed micelles.

Step 3: Clarification & Self-Validation

  • Ultracentrifuge the mixture at 100,000 × g for 45 minutes at 4°C.

  • Transfer the Solubilized Supernatant (SS) to a new tube. Retain the Insoluble Pellet (IP). Self-Validation Checkpoint: Run a 5% volume equivalent of the TMF, SS, and IP on a Western blot. If your target protein is predominantly in the IP, increase the Deoxy BIG CHAP concentration to 2.0% or extend the incubation time.

Step 4: Co-Immunoprecipitation

  • Dilute the SS with detergent-free buffer to bring the final Deoxy BIG CHAP concentration down to 0.3% (still safely above the CMC to prevent precipitation, but low enough to maximize antibody affinity).

  • Add the target-specific capture antibody and incubate overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 2 hours.

  • Wash the beads 3 times with Wash Buffer containing 0.1% Deoxy BIG CHAP .

  • Elute using boiling SDS sample buffer and analyze via Western Blot or Mass Spectrometry. Causality: Maintaining a low, continuous concentration of Deoxy BIG CHAP during the wash steps prevents the exposed hydrophobic domains of the transmembrane proteins from aggregating, while its non-denaturing nature ensures that weak interactors are not chemically stripped from the complex.

References
  • Impact of Detergents on Membrane Protein Complex Isolation Journal of Proteome Research - ACS Publications URL:[Link][3]

  • Deoxy Big CHAP | Non Ionic Detergents Technical Specifications G-Biosciences URL:[Link][1]

  • Detergent BIGCHAP | CAS 86303-22-2 Product Literature Dojindo Molecular Technologies URL:[Link][2]

Sources

Validation

cross-validation of results obtained with N,N-[Iminobis(trimethylene)]bis-D-gluconamide

An In-Depth Comparative Guide to the Potential of N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a Biocompatible Chelating Agent Executive Summary N,N-[Iminobis(trimethylene)]bis-D-gluconamide (IBG) is a novel chelatin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Potential of N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a Biocompatible Chelating Agent

Executive Summary

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (IBG) is a novel chelating agent whose performance characteristics are not yet documented in peer-reviewed literature. This guide provides a prospective analysis of IBG, evaluating its potential by comparing its chemical structure against established chelating agents: EDTA, Deferoxamine (DFO), and DOTA. Based on its D-gluconamide moieties derived from glucose, IBG is hypothesized to offer superior biocompatibility and a unique chelation profile. We outline a comprehensive, multi-stage experimental plan to validate this hypothesis, providing detailed protocols for determining metal-ligand stability constants, assessing in vitro cytotoxicity, and evaluating in vivo efficacy. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic and diagnostic potential of this promising, yet uncharacterized, molecule.

Introduction: The Quest for Biocompatible Chelators

In drug development and biomedical research, chelating agents are indispensable tools. They are crucial for managing toxic metal overload, developing metal-based therapeutics, enhancing the efficacy of MRI contrast agents, and facilitating targeted drug delivery.[1] However, traditional chelators like Ethylenediaminetetraacetic acid (EDTA) often suffer from drawbacks, including poor selectivity—leading to the sequestration of essential minerals—and potential cytotoxicity.[2][3]

This has spurred the search for new ligands with improved safety profiles and greater specificity. N,N-[Iminobis(trimethylene)]bis-D-gluconamide (IBG) emerges as a compound of significant interest. Its structure, featuring two D-gluconamide arms linked by a central amine, suggests a multidentate ligand with a high potential for biocompatibility, given that gluconamides are derived from glucose, a fundamental biological molecule.

This guide provides a rigorous, science-first comparison of IBG's potential capabilities against three widely-used chelators, each representing a different class of ligand. We will dissect its structural attributes, propose a mechanism of action, and lay out the precise experimental workflows required to cross-validate its performance.

Structural and Mechanistic Analysis

The efficacy of a chelating agent is dictated by its three-dimensional structure and the electron-donating groups it can present to a metal ion. A comparative structural analysis provides the basis for our performance hypotheses.

The Competitors: A Snapshot
  • EDTA (Ethylenediaminetetraacetic acid): The archetypal aminopolycarboxylic acid chelator. Its six donor sites (two amines and four carboxylates) allow it to form very stable, but generally non-selective, complexes with a wide range of metal ions.

  • Deferoxamine (DFO): A bacterial siderophore and hexadentate ligand with three hydroxamate groups. It exhibits an exceptionally high affinity and selectivity for ferric iron (Fe³⁺) and is a clinical standard for treating iron overload.[4]

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic ligand. Its pre-organized ring structure leads to complexes with outstanding thermodynamic stability and kinetic inertness, making it ideal for coordinating lanthanide ions like Gadolinium (Gd³⁺) for MRI applications.

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (IBG): A Prospective View

IBG's structure is unique. It is an acyclic ligand featuring a central tertiary amine and two flexible gluconamide arms. Each arm contains one amide group and four hydroxyl groups. This presents multiple potential donor atoms (the nitrogen of the central amine, the oxygens of the amide carbonyls, and the oxygens of the hydroxyl groups) that can coordinate with a metal ion.

The presence of multiple hydroxyl groups suggests high water solubility. Furthermore, the chiral nature and glucose-derived structure of the gluconamide arms may lead to specific steric arrangements upon chelation, potentially conferring selectivity for metal ions of a particular size or preferred coordination geometry.

Figure 1: Comparative structures and classes of chelating agents.

A Framework for Cross-Validation: Experimental Design

To move from hypothesis to evidence, a structured experimental approach is essential. The following workflow is designed to comprehensively characterize IBG and objectively compare its performance against EDTA, DFO, and DOTA.

Figure 2: Proposed experimental workflow for the validation of IBG.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 1: Determination of Metal-Ligand Stability Constants

Objective: To quantify the thermodynamic stability of the complexes formed between IBG, EDTA, DFO, and DOTA with a panel of physiologically relevant metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺, Gd³⁺).

Methodology: Potentiometric Titration

This method, based on the Calvin-Bjerrum titration technique, is a gold standard for determining stability constants (log K).[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a standardized, carbonate-free 0.1 M NaOH solution.

    • Prepare 0.01 M solutions of each chelating agent (IBG, EDTA, DFO, DOTA) in deionized water.

    • Prepare 0.01 M solutions of high-purity metal salts (e.g., FeCl₃, Cu(NO₃)₂, ZnCl₂, CaCl₂, GdCl₃).

    • Prepare a 0.1 M solution of a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.

    • Prepare a standardized 0.01 M HNO₃ solution.

  • Titration Sets: For each chelator-metal pair, perform three titrations:

    • Set A (Acid only): 40 mL of background electrolyte + 5 mL of 0.01 M HNO₃.

    • Set B (Acid + Ligand): 40 mL of background electrolyte + 5 mL of 0.01 M HNO₃ + 5 mL of 0.01 M chelator solution.

    • Set C (Acid + Ligand + Metal): 40 mL of background electrolyte + 5 mL of 0.01 M HNO₃ + 5 mL of 0.01 M chelator solution + 1 mL of 0.01 M metal salt solution.

  • Titration Procedure:

    • Thermostatically control the titration vessel at 25°C ± 0.1°C.

    • Calibrate a pH electrode with standard buffers.

    • Titrate each solution with the standardized 0.1 M NaOH, adding 0.1 mL increments and recording the pH after each addition has stabilized.

  • Data Analysis:

    • Plot pH versus volume of NaOH added for all three sets.

    • From the titration curves, calculate the proton-ligand stability constants (for Set B) and the metal-ligand stability constants (for Set C) using established computational methods like the Irving-Rossotti method.[5] The stability constant (K) is determined from the formation curves by finding the pH at which the average number of ligands bound per metal ion (n̄) is 0.5.[5]

    • For very strong complexes where direct determination is difficult, a competition method with a second metal ion can be employed, followed by separation and quantification using techniques like ion exchange chromatography with ICP-AES detection.[6][7][8]

Causality: This protocol directly measures the displacement of protons from the ligand upon metal binding, which is a direct consequence of complex formation. By comparing the titration curves, we can precisely calculate the equilibrium constants that define the strength of the metal-ligand bond.

Protocol 2: In Vitro Cytotoxicity Assessment

Objective: To evaluate the cytotoxicity of IBG and its metal complexes in comparison to the other chelators on a relevant mammalian cell line.

Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts or HepG2 human liver cells, in appropriate media until they reach 80-90% confluency.

  • Plate Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment Preparation:

    • Prepare stock solutions of each chelator (IBG, EDTA, DFO, DOTA) and their pre-formed metal complexes (e.g., IBG-Fe, EDTA-Fe, etc.) in serum-free media.

    • Create a serial dilution series for each compound, typically ranging from 1 µM to 1000 µM.

  • Cell Treatment:

    • Remove the old media from the cells and replace it with 100 µL of the treatment solutions.

    • Include negative controls (media only) and positive controls (e.g., a known cytotoxic agent like Triton X-100).

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • Plot the percentage of viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Causality: Healthy cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. A decrease in this conversion is directly proportional to a decrease in cell viability, providing a quantitative measure of cytotoxicity.[10] This allows for a direct comparison of the toxic potential of the free ligands and their metal-bound forms.

Comparative Data Summary (Hypothetical)

The following tables are templates for summarizing the data that would be generated from the proposed experiments. They are designed for a clear, objective comparison of the key performance indicators.

Table 1: Metal-Ligand Stability Constants (log K₁)

Chelating Agent Fe³⁺ Gd³⁺ Cu²⁺ Zn²⁺ Ca²⁺
IBG (Hypothesized) Strong Moderate Moderate Moderate Weak
EDTA 25.1 17.4 18.8 16.5 10.7
Deferoxamine (DFO) 30.6 - 14.1 11.0 -

| DOTA | 29.5 | 25.2 | 22.4 | 20.9 | 16.5 |

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM on L929 Fibroblasts)

Compound 24-hour IC₅₀ (µM) 48-hour IC₅₀ (µM)
IBG (Hypothesized) >1000 >1000
EDTA ~500 ~250
Deferoxamine (DFO) >1000 >1000
DOTA >1000 >1000
Fe-IBG (Hypothesized) >1000 >1000

| Fe-EDTA | ~400 | ~200 |

Conclusion and Future Outlook

While direct experimental data on N,N-[Iminobis(trimethylene)]bis-D-gluconamide is currently absent from the scientific literature, its structure presents a compelling case for its investigation as a next-generation chelating agent. The presence of biocompatible D-gluconamide moieties suggests a potentially superior safety profile compared to traditional aminopolycarboxylates like EDTA.

The primary hypothesis is that IBG will function as a moderately strong, water-soluble chelator with low cytotoxicity. Its flexible, acyclic structure may not achieve the ultra-high stability of macrocyclic ligands like DOTA, but it may offer a favorable balance of effective metal sequestration and in vivo clearance. Its performance against specific ions like iron will likely be lower than the highly specialized siderophore DFO, but it may prove to be a more versatile chelator for a broader range of divalent and trivalent cations.

The experimental framework detailed in this guide provides a clear and robust pathway to validating these hypotheses. Successful validation would position IBG as a strong candidate for various applications, from treating metal toxicity to serving as a biocompatible ligand in advanced diagnostic and therapeutic systems. This guide is intended to be the catalyst for that essential research.

References

  • Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. RSC Publishing.
  • Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. RSC Publishing. (2014).
  • Chel
  • (PDF) Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection.
  • The determination of stability constants of complex inorganic species in aqueous solutions.
  • Cytotoxicity of metals, metal-metal and metal-chelator combin
  • Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. SciELO.
  • In vitro binding Assays – Cell Based Assays.
  • Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. ijarsct. (2021).
  • Metal Pro-Chelators as Therapeutic Agents. Illinois Chemistry. (2021).
  • Approaches for Experimental Evaluation of Chelating Agents. Radiation Protection Dosimetry | Oxford Academic. (2000).
  • Preparation and Evaluation of a Combination of Chelating Agents for the Removal of Inhaled Uranium. PMC. (2024).
  • Chelating agents in clinical and preclinical practice.
  • Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures†. Analyst (RSC Publishing). (1998).

Sources

Safety & Regulatory Compliance

Safety

N,N-[Iminobis(trimethylene)]bis-D-gluconamide: Comprehensive Waste Management and Disposal Protocol

As a preferred partner in laboratory safety and chemical handling, we provide this authoritative guide to ensure the safe, compliant, and environmentally responsible disposal of N,N-[Iminobis(trimethylene)]bis-D-gluconam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we provide this authoritative guide to ensure the safe, compliant, and environmentally responsible disposal of N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS: 86303-20-0) . This protocol moves beyond basic safety data, offering drug development professionals and researchers a self-validating, mechanistic approach to waste management.

Chemical Profile & Causality in Hazard Assessment

Effective waste management begins with understanding the molecular structure. N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a complex polyhydroxy amide amine (Molecular Formula: C18H37N3O12). Its structural components dictate specific handling and destruction protocols:

  • Secondary Amine Core : The iminobis(trimethylene) linker contains a secondary amine, making the compound mildly basic and highly reactive with strong acids and oxidizers. Because amines are known to corrode metal containers, laboratory personnel must exclusively use high-density polyethylene (HDPE) or glass for waste accumulation (1)[1].

  • High Nitrogen Content : The presence of three nitrogen atoms per molecule means that improper combustion will yield significant quantities of toxic nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited. High-temperature incineration equipped with exhaust scrubbers is required to capture these emissions (2)[2].

  • Polyhydroxylated Gluconamide Moieties : The D-gluconamide groups confer extreme water solubility. Indiscriminate disposal by pouring waste chemicals down the drain is unacceptable (3)[3]. The high organic load of this compound can overwhelm municipal wastewater treatment facilities by drastically increasing the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).

Operational Segregation & Storage Protocols

Proper segregation prevents exothermic reactions and the formation of complex, hard-to-treat multihazardous waste.

Table 1: Waste Segregation Matrix for N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Chemical ClassCompatibilityOperational Rationale
Strong Acids IncompatibleRisk of exothermic acid-base reaction with the secondary amine core.
Strong Oxidizers IncompatibleRisk of rapid, uncontrolled oxidation of the organic aliphatic backbone.
Halogenated Solvents SegregateCo-mingling creates complex waste requiring specialized halogen incineration.
Non-Halogenated Solvents CompatibleCan be safely co-mingled for standard organic incineration if approved by EHS.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, follow these sequential steps for the disposal of N,N-[Iminobis(trimethylene)]bis-D-gluconamide:

Step 1: Source Collection and pH Verification

  • Collect the waste at the point of generation. Do not use laboratory chemical hoods for the disposal of volatile materials by evaporation (4)[4].

  • If the compound is in an aqueous solution, verify the pH using indicator strips. Do not attempt to neutralize highly concentrated waste without a cooling bath, as the heat of neutralization can cause boiling and splattering.

Step 2: Packaging in Compatible Containers

  • Transfer the waste into chemically compatible containers, specifically HDPE or glass.

  • Critical Rule: Do not store amines or corrosive materials in metal containers[1]. Securely cap waste containers when not in immediate use to prevent spills and vapor release.

Step 3: Labeling and Manifesting

  • Clearly and securely label waste containers with their exact contents[1].

  • Use standard RCRA (Resource Conservation and Recovery Act) compliant labels, identifying the waste as a "Nitrogenous Organic Compound" and explicitly listing the CAS number (86303-20-0).

Step 4: Final Destruction via High-Temperature Incineration

  • Transport the waste via a licensed broker to a Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Mechanism: Incineration is the ultimate method for destroying combustible laboratory waste[2]. The facility must utilize an incinerator operating at >1000°C with adequate dwell time to ensure complete combustion of the polyhydroxy amide amine. Furthermore, the incinerator must be equipped with liquid scrubbers or catalytic reduction systems to capture and neutralize the resulting NOx emissions.

Waste Management & Destruction Workflow

WasteWorkflow Start Waste Generation: N,N-[Iminobis(trimethylene)]bis-D-gluconamide Segregation Segregation: Isolate from Oxidizers & Acids Start->Segregation Collect Packaging Packaging: HDPE / Glass Containers Segregation->Packaging Transfer Labeling Labeling & Manifesting: RCRA Compliant Documentation Packaging->Labeling Document Incineration High-Temperature Incineration (>1000°C with Scrubber) Labeling->Incineration Transport to TSDF Emissions Emissions Control: NOx Reduction Incineration->Emissions Exhaust Gas

Figure 1: Step-by-step waste management and incineration workflow for nitrogenous organics.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. 1

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. 4

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Laboratory Facilities." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011.2

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard." NCBI Bookshelf.3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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